molecular formula C11H11NO3 B1340278 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide CAS No. 638217-08-0

6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide

Cat. No.: B1340278
CAS No.: 638217-08-0
M. Wt: 205.21 g/mol
InChI Key: NUAOQCHBPXUPID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-hydroxy-N,2-dimethyl-1-benzofuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-6-10(11(14)12-2)8-4-3-7(13)5-9(8)15-6/h3-5,13H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAOQCHBPXUPID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=C(C=C2)O)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587849
Record name 6-Hydroxy-N,2-dimethyl-1-benzofuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638217-08-0
Record name 6-Hydroxy-N,2-dimethyl-1-benzofuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide is a crucial chemical intermediate, primarily recognized for its role in the synthesis of potent kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its significant application as a building block for the vascular endothelial growth factor receptor (VEGFR) inhibitor, Fruquintinib. While direct quantitative biological data on this compound is limited in publicly available literature, this guide also explores its potential as a research tool and includes a representative experimental protocol for evaluating its inhibitory activity against kinases such as Fibroblast Growth Factor Receptor 4 (FGFR4).

Chemical and Physical Properties

This compound is a benzofuran derivative with the chemical formula C₁₁H₁₁NO₃ and a molecular weight of approximately 205.22 g/mol .[1] Its structure features a hydroxyl group at the 6-position, a methyl group at the 2-position, and an N-methylcarboxamide group at the 3-position of the benzofuran core.

PropertyValue
CAS Number 638217-08-0
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol [2][3][4]
Synonyms 3-Benzofurancarboxamide, 6-hydroxy-N,2-dimethyl-

Synthesis of this compound

The primary synthetic route to this compound involves the demethylation of its precursor, 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide.

Experimental Protocol: Demethylation of 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide[1][2]

Materials:

  • 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide

  • Dichloromethane (CH₂Cl₂)

  • Boron tribromide (BBr₃) solution (1.0 M in CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide (e.g., 3.38 g, 15.4 mmol) in dichloromethane (50 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -5°C using an ice-salt bath.

  • Slowly add a solution of boron tribromide (1.0 M in CH₂Cl₂, 31 mL, 30.8 mmol) to the cooled solution while stirring.

  • Stir the reaction mixture at -5°C for 1 hour.

  • Add an additional portion of the boron tribromide solution (15 mL) and continue stirring at 0°C for another hour.

  • Carefully pour the reaction mixture into a beaker containing a stirred mixture of saturated sodium bicarbonate solution and ice.

  • Transfer the quenched mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over magnesium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator to yield the solid product, this compound.

Application in the Synthesis of Fruquintinib

This compound is a key intermediate in the synthesis of Fruquintinib, a selective inhibitor of VEGFRs.

Experimental Workflow: Synthesis of Fruquintinib

G cluster_synthesis Fruquintinib Synthesis mol1 6-Hydroxy-N,2-dimethyl- benzofuran-3-carboxamide reagents Potassium Carbonate, Acetonitrile mol1->reagents mol2 4-Chloro-6,7-dimethoxyquinazoline mol2->reagents fruquintinib Fruquintinib reagents->fruquintinib 75-85°C G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K P RAS RAS VEGFR->RAS P Fruquintinib Fruquintinib Fruquintinib->VEGFR AKT AKT PI3K->AKT Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

physical and chemical properties of CAS 638217-08-0

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide (CAS 638217-08-0)

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of this compound (CAS 638217-08-0). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The information is presented with a focus on experimental data and methodologies.

Chemical and Physical Properties

This compound is a benzofuran derivative with the molecular formula C₁₁H₁₁NO₃.[1][2][3][4] It is characterized by a fused benzene and furan ring system.[1] The molecule contains a hydroxyl group at the 6-position, a methyl group at the 2-position, and an N-methylcarboxamide group at the 3-position of the benzofuran core.[1][5] Its chemical structure and properties make it a valuable building block in the synthesis of more complex organic compounds, including biologically active molecules.[5][6][7][8] It is also known as an impurity of Fruquintinib, a VEGFR inhibitor.[4][9]

Identifiers and Descriptors
IdentifierValue
CAS Number638217-08-0[1][2][3][4][6][7][10]
IUPAC NameThis compound[2]
Synonyms6-Hydroxy-N-methyl-2-methyl-1-benzofuran-3-carboxamide, EOS-61056, Fruquintinib Impurity 31[2][4]
Molecular FormulaC₁₁H₁₁NO₃[1][3][4][8][11]
Molecular Weight205.21 g/mol [1][3][4][11]
SMILESCC1=C(C2=C(O1)C=C(C=C2)O)C(=O)NC[1][4][11]
InChIInChI=1S/C11H11NO3/c1-6-10(11(14)12-2)8-4-3-7(13)5-9(8)15-6/h3-5,13H,1-2H3,(H,12,14)[4]
InChIKeyNUAOQCHBPXUPID-UHFFFAOYSA-N[4]
Physicochemical Properties
PropertyValueSource
AppearanceOff-white to yellow solid[4]Experimental
Boiling Point259.1 ± 25.0 °C[1][4][10]Predicted
Density1.271 g/cm³[1][4][10]Predicted
pKa8.95 ± 0.40[1][4][10]Predicted
Storage Conditions2-8°C, sealed in a dry environment[1][4][7][10]-

Synthesis and Purification Protocols

The synthesis of this compound can be achieved through several methods. A common laboratory-scale synthesis involves the demethylation of a methoxy-substituted precursor.

Boron Tribromide-Mediated Demethylation

This protocol describes the synthesis of the target compound from 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide.[6]

Experimental Protocol:

  • Dissolve 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide (3.38 g, 15.4 mmol) in dry dichloromethane (50 mL) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -5°C using an appropriate cooling bath.

  • Add boron tribromide solution (1.0 M in dichloromethane, 31 mL, 30.8 mmol) dropwise to the cooled solution over a period of 30 minutes.

  • Stir the reaction mixture at -5°C for 1 hour.

  • Add an additional portion of boron tribromide solution (15 mL) and continue stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by carefully adding a suitable quenching agent (e.g., methanol or water).

  • Perform an aqueous work-up to separate the organic and aqueous layers.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

Alternative Synthetic Approaches
  • Palladium-Catalyzed C-H Arylation: This modern approach allows for the synthesis of complex benzofuran-2-carboxamide derivatives with high regioselectivity and functional group tolerance.[6] It often involves the use of a directing group, such as 8-aminoquinoline, to facilitate selective C-H functionalization.[6]

  • Acid-Catalyzed Cyclization: These routes involve the cyclization of appropriately substituted precursors under acidic conditions (e.g., using acetic acid or trifluoroacetic acid) at elevated temperatures.[6] While operationally simple, these methods may require harsh reaction conditions.[6]

Purification

The most common method for purifying benzofuran derivatives like this compound is silica gel column chromatography.[6]

Experimental Protocol:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack it into a glass column.

  • Equilibrate the column with the desired mobile phase. A typical solvent system is a mixture of ethyl acetate and hexanes, often in a 1:5 ratio.[6]

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with the mobile phase, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound. This method typically results in purities of 95-98% and yields of 80-90%.[6]

Potential Biological Activity and Mechanism of Action

This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry and pharmacology.[1] It is considered a key intermediate for the synthesis of biologically active molecules, such as inhibitors of specific enzymes or receptors.[1][5]

Notably, this compound may be useful in the preparation of N-aryl-heteroarylamines that act as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[4] FGFR4 is a receptor tyrosine kinase that plays a role in various cellular processes, and its inhibition is a target in certain cancer therapies.[1] The mechanism of action would likely involve the compound binding to the active site of the FGFR4, preventing its downstream signaling.

Visualizations

Synthesis and Purification Workflow

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification start 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide dissolve Dissolve in dry DCM start->dissolve cool Cool to -5°C dissolve->cool add_bbr3 Add BBr3 solution cool->add_bbr3 react Stir at -5°C add_bbr3->react quench Quench reaction react->quench workup Aqueous work-up quench->workup crude Crude Product workup->crude dissolve_crude Dissolve crude product crude->dissolve_crude To Purification load_column Load onto silica gel column dissolve_crude->load_column elute Elute with Ethyl Acetate/Hexanes load_column->elute collect Collect and analyze fractions elute->collect concentrate Combine pure fractions and concentrate collect->concentrate final_product Purified 6-Hydroxy-N,2-dimethyl- benzofuran-3-carboxamide concentrate->final_product

Caption: Workflow for the synthesis and purification of CAS 638217-08-0.

Conceptual FGFR4 Inhibition Pathway

G Conceptual FGFR4 Inhibition FGF FGF Ligand FGFR4 FGFR4 Receptor FGF->FGFR4 Binds ADP ADP FGFR4->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR4->Downstream Activates Inhibitor CAS 638217-08-0 Derivative Inhibitor->FGFR4 Blocks ATP Binding ATP ATP ATP->FGFR4 Phosphorylates Response Cellular Response (Proliferation, Differentiation) Downstream->Response Leads to

Caption: Conceptual pathway of FGFR4 inhibition by a derivative.

References

Elucidating the Structure of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide is a key heterocyclic compound belonging to the benzofuran class. Its molecular structure, characterized by a fused benzene and furan ring system, makes it a valuable building block in the synthesis of more complex molecules.[1] This compound has garnered significant attention in medicinal chemistry and pharmacology, primarily as a crucial intermediate in the synthesis of Fruquintinib, a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) used in cancer therapy.[2][3] This guide provides a comprehensive overview of the structural elucidation of this compound, detailing its physicochemical properties, synthesis, and spectroscopic characterization.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValue
CAS Number 638217-08-0
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Appearance Off-white to yellow solid
Boiling Point (Predicted) 259.1 ± 25.0 °C
Density (Predicted) 1.271 g/cm³
pKa (Predicted) 8.95 ± 0.40
Flash Point (Predicted) 110.5 °C

Synthesis and Purification

The most common and high-yielding synthetic route to this compound is through the demethylation of its precursor, 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide.[4]

Experimental Protocol: Synthesis

Reaction: Demethylation of 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide.

Reagents:

  • 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide (1 equivalent)

  • Boron tribromide (BBr₃) (2 equivalents)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide (e.g., 3.38 g, 15.4 mmol) in anhydrous dichloromethane (50 mL) in a flask under an inert atmosphere.[4]

  • Cool the solution to -5 °C using an ice-salt bath.[4]

  • Slowly add a 1.0 M solution of boron tribromide in dichloromethane (31 mL, 30.8 mmol) to the cooled solution.[5]

  • Stir the reaction mixture at -5 °C for 1 hour.[5]

  • Add an additional portion of the boron tribromide solution (15 mL) and continue stirring at 0 °C for another hour.[5]

  • Quench the reaction by carefully pouring the mixture into a beaker containing a saturated sodium bicarbonate solution and ice.[5]

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate.[5]

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5]

  • Remove the solvent under reduced pressure to yield the crude product as a solid.[5]

Experimental Protocol: Purification

While the synthesis workup provides a crude product, purification is necessary to obtain analytically pure this compound. Silica gel column chromatography is a widely used method for purifying benzofuran derivatives.[4]

Method: Silica Gel Column Chromatography

Reagents:

  • Silica gel (for column chromatography)

  • Eluent system (e.g., a mixture of ethyl acetate and petroleum ether)

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent system and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the prepared column.

  • Elute the column with the chosen solvent system, starting with a lower polarity mixture and gradually increasing the polarity.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Structure Elucidation

The definitive structure of this compound is elucidated through a combination of spectroscopic techniques. These methods provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Spectroscopic Data
TechniqueData
¹H NMR Benzofuran ring protons are expected in the range of δ 6.5–7.5 ppm.
¹³C NMR The carboxamide carbonyl carbon is expected around δ ~165 ppm.
Infrared (IR) Spectroscopy A broad peak for the hydroxyl (-OH) group is expected in the range of 3200–3500 cm⁻¹. The amide carbonyl (C=O) stretch is anticipated between 1680–1700 cm⁻¹.
Mass Spectrometry (MS) The molecular ion peak (M⁺) would correspond to the molecular weight of 205.21 g/mol .

Note: Specific peak assignments and coupling constants for NMR, as well as a detailed mass fragmentation pattern, are not widely available in the public domain and would typically be determined through detailed analysis of the spectra from a purified sample.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

General Workflow for Structure Elucidation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation start Precursor: 6-Methoxy-N,2-dimethyl benzofuran-3-carboxamide synthesis Demethylation Reaction start->synthesis workup Aqueous Workup synthesis->workup purification Column Chromatography workup->purification product Pure Compound: 6-Hydroxy-N,2-dimethyl benzofuran-3-carboxamide purification->product nmr NMR Spectroscopy (1H & 13C) product->nmr ir Infrared Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure Final Structure Elucidation data_analysis->structure

Caption: Workflow for the synthesis, purification, and structural elucidation of the target compound.

Conclusion

The structural elucidation of this compound is a critical step in its application as a synthetic intermediate, particularly in the pharmaceutical industry. This guide has outlined the key physicochemical properties, a detailed synthesis and purification protocol, and the spectroscopic data used to confirm its structure. The provided workflows and data serve as a valuable resource for researchers and professionals working with this important benzofuran derivative.

References

biological activity of benzofuran carboxamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Benzofuran Carboxamide Derivatives

Introduction

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a foundational scaffold for a multitude of biologically active molecules.[1] Its derivatives, particularly benzofuran carboxamides, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. These compounds have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective agents.[1] This guide provides a comprehensive overview of the biological activities of benzofuran carboxamide derivatives, focusing on quantitative data, experimental methodologies, and the underlying molecular pathways. It is intended for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activity

Benzofuran carboxamide derivatives have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[2][3] The mechanism of action often involves the inhibition of critical cellular pathways, such as the Hypoxia-Inducible Factor (HIF-1) pathway and NF-κB signaling, or interference with tubulin polymerization.[2][4][5]

Quantitative Data: Anticancer Activity

The antiproliferative activity of various benzofuran carboxamide derivatives is summarized below. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference
50g HCT-116 (Colon)0.87[2][3]
HeLa (Cervical)0.73[2][3]
HepG2 (Liver)5.74[2][3]
A549 (Lung)0.57[2][3]
51d (4-(morpholin-4-yl)phenethyl derivative)HT-29, MCF-7, Panc-1, A-549"Good antiproliferative activities"[2][3]
3m (N-(4'-hydroxy)phenylamide derivative)ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3Low micromolar concentrations[5]
Compound 12 SiHa (Cervical)1.10[2]
HeLa (Cervical)1.06[2]
Compound 38 (Piperazine-based derivative)A549 (Lung)25.15[2]
K562 (Leukemia)29.66[2]
Ailanthoidol (7) Huh7 (Liver)45 (24h), 22 (48h)[2]
HepG2 (Liver)> 80[2]
Key Signaling Pathways in Cancer

1. HIF-1 Pathway Inhibition: The Hypoxia-Inducible Factor (HIF-1) pathway is crucial for tumor survival and progression, particularly in hypoxic environments. Certain benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit this pathway, showing efficacy in both p53-null and p53-mutated cancer cells.[4]

HIF1_Pathway Hypoxia Hypoxia in Tumor HIF1a_Stabilization HIF-1α Stabilization Hypoxia->HIF1a_Stabilization HIF1_Dimerization HIF-1α/β Dimerization HIF1a_Stabilization->HIF1_Dimerization HIF1_Complex HIF-1 Complex HIF1_Dimerization->HIF1_Complex HRE_Binding Binding to HREs* HIF1_Complex->HRE_Binding Gene_Expression Target Gene Expression (e.g., VEGF, GLUT1) HRE_Binding->Gene_Expression Tumor_Progression Angiogenesis & Tumor Progression Gene_Expression->Tumor_Progression Benzofuran_Carboxamide Benzofuran Carboxamide Derivatives Benzofuran_Carboxamide->HIF1_Complex Inhibition

Inhibition of the HIF-1 signaling pathway by benzofuran carboxamide derivatives.

2. NF-κB Pathway Inhibition: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is implicated in cancer cell proliferation, survival, and inflammation. Novel benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been shown to inhibit LPS-induced NF-κB transcriptional activity.[5]

NFkB_Pathway LPS LPS Stimulation IKK_Activation IKK Activation LPS->IKK_Activation IkBa_Phosphorylation IκBα Phosphorylation & Degradation IKK_Activation->IkBa_Phosphorylation NFkB_Release NF-κB Release IkBa_Phosphorylation->NFkB_Release NFkB_Translocation NF-κB Nuclear Translocation NFkB_Release->NFkB_Translocation Gene_Transcription Pro-inflammatory & Survival Gene Transcription NFkB_Translocation->Gene_Transcription Cell_Proliferation Cancer Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Benzofuran_Carboxamide Benzofuran Carboxamide Derivatives Benzofuran_Carboxamide->NFkB_Translocation Inhibition

Inhibition of NF-κB nuclear translocation by benzofuran carboxamide derivatives.
Experimental Protocols

MTT Assay for Cytotoxicity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the benzofuran carboxamide derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours). A control group is treated with the vehicle (e.g., DMSO) only.

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting viability against compound concentration.

Antimicrobial Activity

Benzofuran carboxamide derivatives have demonstrated broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[6][7]

Quantitative Data: Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ID/SeriesMicroorganismMIC (µg/mL)Reference
6a, 6b, 6f B. subtilis, S. aureus, E. coliAs low as 6.25[6][7]
Ketoxime 38 S. aureus0.039[8]
Ketoxime Derivatives C. albicans0.625 - 2.5[8]
Compounds 20, 21 Various fungal species1.6 - 12.5[8]
Experimental Protocols

Broth Microdilution Method for MIC Determination: This is a standard laboratory method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

MIC_Workflow Start Start Preparation Prepare Serial Dilutions of Benzofuran Compound in 96-well plate Start->Preparation Inoculation Inoculate wells with standardized microbial suspension Preparation->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Visually inspect for turbidity (growth) Incubation->Observation MIC_Determination Determine MIC: Lowest concentration with no visible growth Observation->MIC_Determination End End MIC_Determination->End

Workflow for Minimum Inhibitory Concentration (MIC) determination.
  • Preparation: A two-fold serial dilution of the benzofuran carboxamide compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism. Positive (microbe, no compound) and negative (medium, no microbe) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Analysis: The wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anti-inflammatory Activity

Several benzofuran carboxamide derivatives exhibit potent anti-inflammatory properties.[6][7] This activity is often evaluated using in vivo models like the carrageenan-induced paw edema test in rats.

Quantitative Data: Anti-inflammatory Activity
Compound IDInhibition of Paw Edema (%)Time PointReference
6b 71.102 hours[6][7]
6a 61.552 hours[6][7]
Compound 1 IC50 = 17.3 µM (NO inhibition)-[9]
Compound 4 IC50 = 16.5 µM (NO inhibition)-[9]
Experimental Protocols

Carrageenan-Induced Paw Edema in Rats: This is a widely used in vivo model to screen for the acute anti-inflammatory activity of pharmacological agents.

  • Animal Grouping: Rats are divided into several groups: a control group, a standard drug group (e.g., diclofenac), and test groups receiving different doses of the benzofuran carboxamide derivatives.

  • Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (a phlogistic agent) is given into the right hind paw of each rat to induce localized edema.

  • Measurement of Edema: The paw volume is measured at various time intervals (e.g., 1, 2, 3, 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.

Anticonvulsant Activity

Benzofuran carboxamides have been investigated for their potential in treating epilepsy. Their activity is assessed using models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[10]

Quantitative Data: Anticonvulsant Activity
Compound IDTest ModelActivityReference
1c, 2b, 5a, 7e scPTZ100% protection at 300 mg/kg[10]
3m MESED50 = 15.1 mg/kg[11]
6h MES & scMETActive at 30 & 100 mg/kg[12]
Experimental Protocols
  • Maximal Electroshock (MES) Test: This test is used to identify compounds effective against generalized tonic-clonic seizures. An electrical stimulus is applied via corneal electrodes to induce seizures in rodents. The ability of a compound to prevent the tonic hind limb extension phase is considered a positive result.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for myoclonic and absence seizures. A convulsant dose of pentylenetetrazole is administered subcutaneously. The test compound's ability to prevent or delay the onset of clonic seizures is measured.

Structure-Activity Relationship (SAR)

The is highly dependent on the nature and position of substituents on the benzofuran core and the carboxamide side chain.[1][4]

SAR_Summary Core Benzofuran Carboxamide Core R1 Substitutions at C2 + Heterocyclic rings + Ester groups (Crucial for anticancer activity) Core:f0->R1:head C2 R2 Substitutions on N-phenyl ring + M effect (e.g., -OH) (Potentiates anticancer activity) + Hydrophobic groups (Potentiates NF-κB inhibition) Core:f0->R2:head N-phenyl R3 Substitutions at C6 + Hydroxyl group (Excellent antibacterial activity) Core:f0->R3:head C6 R4 Substitutions at C3 + Aryl groups (Impacts antibacterial specificity) Core:f0->R4:head C3

Key Structure-Activity Relationships (SAR) for benzofuran carboxamides.
  • Anticancer Activity: Substitutions with ester or heterocyclic rings at the C-2 position of the benzofuran core are often crucial for cytotoxic activity.[4] For N-phenylamide derivatives, groups with a positive mesomeric effect (+M), like hydroxyl (-OH), on the N-phenyl ring can potentiate anticancer activity.[5]

  • Antimicrobial Activity: The presence of a hydroxyl group at the C-6 position can confer excellent antibacterial activity.[8] Substitutions at the C-3 position appear to influence the specificity against different bacterial strains.[8]

Conclusion

Benzofuran carboxamide derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. The extensive research into their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties highlights their potential as scaffolds for the development of new therapeutic agents. Future work will likely focus on optimizing the potency and selectivity of these derivatives through further structure-activity relationship studies and exploring their mechanisms of action in greater detail. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers aiming to contribute to this exciting field of drug discovery.

References

The Benzofuran Scaffold: A Cornerstone in Modern Medicine

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Discovery, History, and Application of Benzofuran Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a versatile building block in the design and discovery of numerous therapeutic agents.[1][2] Compounds incorporating the benzofuran nucleus exhibit a vast spectrum of pharmacological activities, including antiarrhythmic, uricosuric, photosensitizing, antimicrobial, and anticancer properties.[3][4][5] This technical guide provides an in-depth exploration of the history, discovery, and development of key benzofuran-based drugs that have made a significant impact on clinical practice. We will delve into the quantitative data supporting their efficacy, the experimental protocols that led to their synthesis and evaluation, and the intricate signaling pathways through which they exert their therapeutic effects.

A Historical Journey of Benzofuran in Medicine

The story of benzofuran in medicine is a multi-chaptered narrative that begins with the use of natural plant extracts in ancient civilizations and evolves to the rational design of highly specific synthetic molecules. This journey highlights the transition from empirical observation to a deep, mechanistic understanding of drug action.

Historical_Timeline_of_Benzofuran_in_Medicine cluster_ancient Ancient Medicine cluster_isolation Isolation & Early Synthesis cluster_modern Modern Drug Discovery Ancient_Use ~2000 BC: Use of psoralen-containing plants (Ammi majus) in Egypt and India for vitiligo. Khellin_Isolation Early 20th Century: Isolation of khellin from Ammi visnaga. Psoralen_Isolation Mid-20th Century: Isolation and structural elucidation of psoralens. Amiodarone_Discovery 1961: Amiodarone synthesized, initially as an antianginal agent. Psoralen_Isolation->Amiodarone_Discovery Benzbromarone_Development 1970s: Benzbromarone developed as a potent uricosuric agent. Amiodarone_Discovery->Benzbromarone_Development PUVA_Development 1974: PUVA therapy established for psoriasis. Benzbromarone_Development->PUVA_Development Amiodarone_Approval 1985: Amiodarone approved by the FDA for arrhythmias. PUVA_Development->Amiodarone_Approval

A timeline of key milestones in the history of benzofuran-based medicine.

Case Study 1: Amiodarone - The Multi-Channel Blocker

Discovery and History

Amiodarone, a highly substituted benzofuran derivative, was first synthesized in 1961 in Belgium.[6] It was initially developed as an antianginal agent, a coronary vasodilator, stemming from research into khellin, a natural furanochromone extracted from the medicinal plant Ammi visnaga.[7] This plant had been used for centuries in traditional medicine for various ailments, including chest pain.[7] While its antianginal effects were modest, its potent antiarrhythmic properties soon became evident. After years of clinical use and investigation in Europe, the US Food and Drug Administration (FDA) officially approved amiodarone for the treatment of life-threatening ventricular arrhythmias in 1985.[8][9]

Mechanism of Action

Amiodarone is classified as a Class III antiarrhythmic agent but exhibits a broad spectrum of activity, impacting multiple cardiac ion channels. This multifaceted mechanism contributes to its high efficacy and its complex side-effect profile.[8][10] Its primary action is the blockade of potassium channels, which prolongs the repolarization phase (Phase 3) of the cardiac action potential.[11] This leads to an increased effective refractory period in all cardiac tissues, reducing myocardial excitability.[8]

Unlike more selective Class III agents, amiodarone also blocks inactivated sodium channels (a Class I effect) and calcium channels (a Class IV effect).[11] Furthermore, it non-competitively antagonizes alpha- and beta-adrenergic receptors (a Class II effect).[11][12] This complex pharmacology results in a slowing of the heart rate and atrioventricular conduction, and prolongation of the QT interval on an electrocardiogram.[10][12]

Amiodarone_Mechanism_of_Action cluster_channels Cardiac Ion Channels cluster_receptors Adrenergic Receptors cluster_effects Electrophysiological Effects Amiodarone Amiodarone K_Channel Potassium Channels (IKr, IKs) Amiodarone->K_Channel Blocks Na_Channel Sodium Channels (INa) Amiodarone->Na_Channel Blocks Ca_Channel Calcium Channels (ICa) Amiodarone->Ca_Channel Blocks Adrenergic_Receptors Alpha & Beta Receptors Amiodarone->Adrenergic_Receptors Antagonizes AP_Prolongation Prolonged Action Potential Duration K_Channel->AP_Prolongation Conduction_Slowing Slowed AV Conduction Na_Channel->Conduction_Slowing Ca_Channel->Conduction_Slowing HR_Decrease Decreased Heart Rate Adrenergic_Receptors->HR_Decrease ERP_Increase Increased Effective Refractory Period AP_Prolongation->ERP_Increase QT_Prolongation QT Interval Prolongation AP_Prolongation->QT_Prolongation Benzbromarone_Mechanism_of_Action cluster_transporter Renal Proximal Tubule cluster_effects Therapeutic & Adverse Effects Benzbromarone Benzbromarone URAT1 Urate Transporter 1 (URAT1) Benzbromarone->URAT1 Inhibits Mitochondrial_Toxicity Mitochondrial Toxicity (in Hepatocytes) Benzbromarone->Mitochondrial_Toxicity Uric_Acid_Reabsorption Uric Acid Reabsorption URAT1->Uric_Acid_Reabsorption Mediates Uric_Acid_Excretion Increased Urinary Uric Acid Excretion Uric_Acid_Reabsorption->Uric_Acid_Excretion Reduces Serum_Urate_Reduction Reduced Serum Uric Acid Uric_Acid_Excretion->Serum_Urate_Reduction Hepatotoxicity Potential Hepatotoxicity Mitochondrial_Toxicity->Hepatotoxicity PUVA_Therapy_Mechanism cluster_process Photochemical Reaction cluster_outcome Cellular Outcome Psoralen Psoralen Intercalation Psoralen Intercalation Psoralen->Intercalation UVA_Light UVA Light (320-400 nm) Monoadduct Formation of Monoadducts UVA_Light->Monoadduct Crosslink Formation of Interstrand Cross-links (ICLs) UVA_Light->Crosslink DNA_Helix DNA Double Helix in Keratinocyte DNA_Helix->Intercalation Intercalation->Monoadduct Photon 1 Monoadduct->Crosslink Photon 2 DNA_Block Inhibition of DNA Replication & Transcription Crosslink->DNA_Block Apoptosis Induction of Apoptosis DNA_Block->Apoptosis Psoriasis_Clearance Clearance of Psoriatic Plaques Apoptosis->Psoriasis_Clearance

References

The Core Mechanism of Action of Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical therapeutic target in oncology, particularly in hepatocellular carcinoma (HCC) and other solid tumors where the FGF19-FGFR4 signaling axis is aberrantly activated.[1][2][3] This guide provides a detailed exploration of the mechanism of action of FGFR4 inhibitors, encompassing their molecular interactions, impact on downstream signaling pathways, and the experimental methodologies used for their characterization.

The FGFR4 Signaling Pathway

FGFR4 is a receptor tyrosine kinase that, upon binding its primary ligand FGF19, undergoes dimerization and autophosphorylation of its intracellular kinase domain.[4][5] This activation initiates a cascade of downstream signaling events, predominantly through the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4][5] The co-receptor β-Klotho is essential for the high-affinity binding of FGF19 to FGFR4.[2]

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_inactive FGFR4 (inactive) FGF19->FGFR4_inactive binds betaKlotho β-Klotho betaKlotho->FGFR4_inactive co-receptor FGFR4_active FGFR4 (active dimer) FGFR4_inactive->FGFR4_active dimerization & autophosphorylation FRS2 FRS2 FGFR4_active->FRS2 phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Mechanism of Inhibition

FGFR4 inhibitors are small molecules designed to bind to the ATP-binding pocket of the FGFR4 kinase domain, thereby preventing its autophosphorylation and subsequent activation of downstream signaling.[6] These inhibitors can be broadly categorized into two main types: covalent and non-covalent inhibitors.

Covalent Inhibitors: These inhibitors form an irreversible covalent bond with a specific cysteine residue (Cys552) located in the hinge region of the FGFR4 ATP-binding pocket.[7] This cysteine is unique to FGFR4 among the FGFR family, providing a basis for high selectivity.[7][8] Prominent examples include BLU-9931 and fisogatinib (BLU-554).[9][10]

Non-covalent Inhibitors: These inhibitors bind reversibly to the ATP-binding pocket through hydrogen bonds and hydrophobic interactions.[11] While some non-covalent inhibitors are pan-FGFR inhibitors, others have been developed with a degree of selectivity for FGFR4.[12][13]

Inhibitor_Mechanism cluster_binding FGFR4 Kinase Domain ATP_pocket ATP Binding Pocket Phosphorylation Autophosphorylation ATP_pocket->Phosphorylation enables Cys552 Cys552 ATP ATP ATP->ATP_pocket binds Covalent_Inhibitor Covalent Inhibitor (e.g., BLU-9931) Covalent_Inhibitor->Cys552 forms covalent bond Covalent_Inhibitor->Phosphorylation blocks NonCovalent_Inhibitor Non-Covalent Inhibitor NonCovalent_Inhibitor->ATP_pocket reversibly binds NonCovalent_Inhibitor->Phosphorylation blocks Downstream_Signaling Downstream Signaling Phosphorylation->Downstream_Signaling activates

Quantitative Data on FGFR4 Inhibitors

The potency and selectivity of FGFR4 inhibitors are critical parameters in their development. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several key FGFR4 inhibitors against the FGFR family.

InhibitorTypeFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference(s)
Fisogatinib (BLU-554) Covalent, Selective624 - 2203624 - 2203624 - 22035[6][12][13][14]
BLU-9931 Covalent, Selective5914931503[9][12]
H3B-6527 Covalent, Selective3201,2901,060<1.2[12][13]
Roblitinib (FGF401) Reversible-covalent, Selective>1000x selectivity>1000x selectivity>1000x selectivity1.9[12][13]
Futibatinib (TAS-120) Covalent, Pan-FGFR1.81.41.63.7[12][13]
Derazantinib (ARQ-087) Non-covalent, Pan-FGFR4.51.84.534[12][13]
LY2874455 Non-covalent, Pan-FGFR2.82.66.46[12][13]

Experimental Protocols

The characterization of FGFR4 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and cellular effects.

In Vitro Kinase Assay

Objective: To determine the IC50 value of an inhibitor against purified FGFR4 kinase.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in the assay buffer to the desired final concentrations.

  • Kinase Reaction: In a 384-well plate, combine recombinant human FGFR4 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP at its Km concentration.

  • Inhibitor Addition: Add the diluted test inhibitor or DMSO (vehicle control) to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or a radiometric assay.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Cell-Based FGFR4 Phosphorylation Assay (Western Blot)

Objective: To assess the inhibitor's ability to block FGFR4 autophosphorylation in a cellular context.

Methodology:

  • Cell Culture: Culture a suitable cell line with high FGFR4 expression (e.g., Huh7 or Hep3B for HCC) to sub-confluency.

  • Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal receptor tyrosine kinase activity.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the FGFR4 inhibitor or DMSO for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with FGF19 (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce FGFR4 phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-FGFR4 and total FGFR4. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection and Analysis: Visualize the protein bands using an appropriate secondary antibody and detection reagent. Quantify the band intensities to determine the extent of inhibition of FGFR4 phosphorylation.[1]

Cell Viability Assay

Objective: To determine the effect of the inhibitor on the proliferation of FGFR4-dependent cancer cells.

Methodology:

  • Cell Seeding: Seed FGFR4-dependent cells (e.g., Hep3B) in a 96-well plate at an appropriate density.

  • Inhibitor Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of the FGFR4 inhibitor or DMSO.

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells, or by using a colorimetric assay like MTT.

  • Data Analysis: Normalize the viability data to the DMSO-treated control cells and plot against the logarithm of the inhibitor concentration to determine the IC50 value for cell growth inhibition.[15]

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (IC50 determination) Phospho_Assay Cellular Phosphorylation Assay (Western Blot) Kinase_Assay->Phospho_Assay potency Viability_Assay Cell Viability Assay (Growth Inhibition IC50) Phospho_Assay->Viability_Assay cellular effect Xenograft Xenograft Model Establishment Viability_Assay->Xenograft candidate selection Treatment Inhibitor Treatment Xenograft->Treatment Efficacy Tumor Growth Inhibition Assessment Treatment->Efficacy

Mechanisms of Resistance

As with other targeted therapies, resistance to FGFR4 inhibitors can emerge. The primary mechanisms of resistance include:

  • Gatekeeper Mutations: Mutations in the FGFR4 kinase domain, such as at the V550 residue, can sterically hinder the binding of the inhibitor to the ATP pocket.[16][17]

  • Bypass Signaling: Upregulation of alternative signaling pathways, such as the EGFR pathway, can compensate for the inhibition of FGFR4 signaling and promote cell survival and proliferation.[18][19]

Resistance_Mechanisms cluster_fgfr4 FGFR4 Signaling cluster_resistance Resistance Mechanisms FGFR4_Inhibitor FGFR4 Inhibitor FGFR4_Signaling FGFR4 Pathway Cell_Proliferation Cell Proliferation Gatekeeper_Mutation Gatekeeper Mutation (e.g., V550L) Gatekeeper_Mutation->FGFR4_Inhibitor prevents binding Bypass_Signaling Bypass Signaling (e.g., EGFR activation) Bypass_Signaling->Cell_Proliferation reactivates

Conclusion

FGFR4 inhibitors represent a promising class of targeted therapies for cancers driven by the FGF19-FGFR4 signaling axis. Their mechanism of action is centered on the inhibition of the FGFR4 kinase domain, with covalent inhibitors offering high potency and selectivity. A thorough understanding of their interaction with the target, their effects on cellular signaling, and the potential for resistance is crucial for the continued development and clinical application of these agents. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of novel FGFR4 inhibitors.

References

An In-depth Technical Guide to the Properties and Characteristics of C₁₁H₁₁NO₃ Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known isomers of the molecular formula C₁₁H₁₁NO₃, with a primary focus on N-Acetyl-L-tryptophan and Indole-3-lactic acid, for which significant scientific data are available. This document summarizes their physicochemical properties, biological activities, and mechanisms of action, supported by experimental evidence.

Overview of Identified Isomers

Several isomers of C₁₁H₁₁NO₃ have been identified in scientific literature. The most extensively studied are N-Acetyl-L-tryptophan and Indole-3-lactic acid, both derivatives of the essential amino acid tryptophan. Other known isomers include Cinnamoylglycine, various isomers of Methylhippuric acid, and (3-Methyl-4-nitrophenyl)acetic acid.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the most well-characterized C₁₁H₁₁NO₃ isomers.

PropertyN-Acetyl-L-tryptophanIndole-3-lactic acidCinnamoylglycineMethylhippuric acid
IUPAC Name (2S)-2-acetamido-3-(1H-indol-3-yl)propanoic acid2-hydroxy-3-(1H-indol-3-yl)propanoic acid2-[[(E)-3-phenylprop-2-enoyl]amino]acetic acid2-(benzoylamino)acetic acid methyl ester
Synonyms N-Acetyltryptophan, NATILA-Methyl hippurate
Molecular Weight 246.26 g/mol 205.21 g/mol 205.21 g/mol 193.20 g/mol
Melting Point 189.5 °CNot availableNot availableNot available
Appearance White to off-white powderSolidSolidSolid
Solubility Sparingly soluble in water; soluble in ethanol and methanol.[1]17 mg/mL in water[2]Not available17.0 mg/mL in water[3]
CAS Number 1218-34-41821-52-9 (racemic)3384-12-31205-08-9

N-Acetyl-L-tryptophan (NAT)

N-Acetyl-L-tryptophan is a derivative of L-tryptophan and has garnered significant interest for its neuroprotective and anti-inflammatory properties.

Biological Activity and Mechanism of Action

NAT has been investigated for its therapeutic potential in a range of neurological disorders. Its primary mechanisms of action include:

  • Neuroprotection: NAT has demonstrated neuroprotective effects in models of amyotrophic lateral sclerosis (ALS), Alzheimer's disease, Parkinson's disease, and traumatic brain injury.[4][5][6][7] It is believed to exert these effects by inhibiting mitochondrial-mediated cell death pathways.[4][6] Specifically, NAT has been shown to prevent the release of pro-apoptotic factors like cytochrome c, Smac, and AIF from the mitochondria.[4][6]

  • Anti-inflammatory Effects: NAT exhibits anti-inflammatory properties by inhibiting the expression and secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[4][7]

  • NK-1R Antagonism (Disputed): For many years, the neuroprotective effects of NAT were attributed to its role as an antagonist of the neurokinin-1 receptor (NK-1R), thereby blocking the action of substance P.[4][7] However, a recent study has challenged this, finding no significant binding of NAT to the NK-1R, suggesting its neuroprotective actions are independent of this receptor.

Experimental Data

In a rat model of Alzheimer's disease induced by Aβ 1-42 oligomers, administration of NAT led to a significant reduction in cognitive decline, as assessed by the Morris water maze.[5] Treated animals showed shorter escape latencies and increased efficiency in locating the hidden platform.[5] Furthermore, NAT treatment resulted in a downregulation of TNF-α and IL-6 levels in the hippocampus and frontal cortex.[5]

In a cellular model of amyotrophic lateral sclerosis (ALS), N-acetyl-l-tryptophan was shown to rescue motor neuron-like cells from death by inhibiting the mitochondrial death pathway.[4][6] This was evidenced by the inhibition of cytochrome c, Smac, and AIF release from the mitochondria and the subsequent reduction in the activation of caspases-1, -3, and -9.[4][6]

Signaling Pathway

The neuroprotective mechanism of N-Acetyl-L-tryptophan involves the inhibition of the intrinsic pathway of apoptosis, primarily through the stabilization of the mitochondrial membrane.

NAT_Neuroprotection Stress Cellular Stress (e.g., Oxidative Stress, Aβ oligomers) Mitochondria Mitochondria Stress->Mitochondria induces damage CytochromeC Cytochrome c, Smac, AIF Mitochondria->CytochromeC releases NAT N-Acetyl-L-tryptophan NAT->Mitochondria stabilizes membrane Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

NAT Mitochondrial Protection Pathway

Indole-3-lactic acid (ILA)

Indole-3-lactic acid is a metabolite of tryptophan produced by various gut bacteria, including species of Bifidobacterium and Lactobacillus. It has emerged as a key signaling molecule in the gut-brain axis and possesses significant anti-inflammatory properties.

Biological Activity and Mechanism of Action

The biological activities of ILA are primarily mediated through the activation of the aryl hydrocarbon receptor (AhR).

  • Anti-inflammatory Effects: ILA has been shown to attenuate inflammation in intestinal epithelial cells.[4] Upon activation by ILA, the AhR translocates to the nucleus and promotes the expression of anti-inflammatory genes. This leads to the downregulation of pro-inflammatory cytokines like IL-8.

  • Activation of Nrf2 Pathway: The AhR signaling pathway activated by ILA also leads to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a key regulator of the antioxidant response, and its activation leads to the expression of antioxidant enzymes, further contributing to the anti-inflammatory effects of ILA.

  • Gut Barrier Protection: ILA has been shown to improve intestinal barrier function by promoting the expression of tight junction proteins.

Experimental Data

In studies using intestinal epithelial cell lines (e.g., HT-29 and Caco-2), ILA has been shown to significantly attenuate the inflammatory response induced by lipopolysaccharide (LPS).[4] Treatment with ILA leads to a reduction in the secretion of the pro-inflammatory cytokine IL-8. This effect is mediated by the activation of the AhR and subsequent Nrf2 signaling.

Signaling Pathway

The anti-inflammatory effects of Indole-3-lactic acid are mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) and the subsequent activation of the Nrf2 antioxidant response pathway.

ILA_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA Indole-3-lactic acid (ILA) AhR Aryl Hydrocarbon Receptor (AhR) ILA->AhR binds and activates ARNT ARNT AhR->ARNT dimerizes with Nucleus Nucleus AhR->Nucleus translocates Nrf2 Nrf2 AhR->Nrf2 activates XRE Xenobiotic Response Element (XRE) ARNT->XRE binds to AntiInflammatory_Genes Anti-inflammatory Gene Expression XRE->AntiInflammatory_Genes Inflammation Inflammation AntiInflammatory_Genes->Inflammation inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzyme Expression ARE->Antioxidant_Enzymes Antioxidant_Enzymes->Inflammation inhibits

ILA Anti-inflammatory Signaling Pathway

Other Isomers

Cinnamoylglycine

Cinnamoylglycine is a metabolite found in urine and is formed from the conjugation of cinnamic acid with glycine.[8] Its presence can be indicative of dietary intake of cinnamates from plant sources.[8] While its role as a metabolite is established, in-depth studies on its specific biological activities and mechanisms of action are limited.

Methylhippuric Acid

Methylhippuric acid exists as several isomers (2-, 3-, and 4-methylhippuric acid) and are metabolites of the corresponding xylene isomers.[9] The detection of methylhippuric acid in urine is used as a biomarker for occupational or environmental exposure to xylenes.[9]

(3-Methyl-4-nitrophenyl)acetic acid

This compound is a synthetic derivative. While its chemical properties are documented, there is limited information available regarding its biological activity and potential applications.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide. Due to the proprietary nature and variability of specific laboratory protocols, the following are generalized procedures based on published literature.

Cell Culture and LPS-induced Inflammation in HT-29 Cells
  • Cell Line: HT-29 human colorectal adenocarcinoma cells.

  • Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM or McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO₂.

  • Inflammation Induction: To induce an inflammatory response, confluent cell monolayers are treated with Lipopolysaccharide (LPS) from E. coli at a concentration typically ranging from 100 ng/mL to 10 µg/mL for a duration of 3 to 24 hours.[10][11][12]

  • Measurement of IL-8 Secretion: Following LPS stimulation, the cell culture supernatant is collected. The concentration of secreted IL-8 is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[10]

Western Blotting for AHR and Nrf2 Activation
  • Protein Extraction: Cells are washed with ice-cold PBS and lysed using a RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysate is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (typically 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for AHR, Nrf2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13][14][15][16][17]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry analysis is used to quantify the protein expression levels.

Real-Time Quantitative PCR (RT-qPCR) for Cytokine Expression
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues using a commercial RNA isolation kit. The purity and integrity of the RNA are assessed. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qPCR: The qPCR is performed using a SYBR Green-based master mix and gene-specific primers for the target cytokines (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.

Morris Water Maze for Assessment of Spatial Learning and Memory
  • Apparatus: A circular pool (typically 1.2-1.5 meters in diameter) filled with opaque water (made cloudy with non-toxic paint or milk powder) maintained at a constant temperature (e.g., 22-25°C). A hidden platform is submerged just below the water surface.[1][18][19]

  • Procedure:

    • Acquisition Phase: The rat is placed in the pool from one of several starting positions and allowed to swim until it finds the hidden platform. The time taken to find the platform (escape latency) is recorded. This is repeated for several trials per day over a period of 5-7 days.[19]

    • Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.[2]

  • Data Analysis: The escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial are analyzed to assess learning and memory.

HPLC for Quantification of N-Acetyl-L-tryptophan in Brain Tissue
  • Sample Preparation: Brain tissue is homogenized in a suitable buffer. Proteins are precipitated using an agent like perchloric acid or acetonitrile, and the supernatant is collected after centrifugation.[3]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used.[3]

    • Mobile Phase: An isocratic or gradient elution with a mixture of a buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol).[3]

    • Flow Rate: A constant flow rate, for example, 1 mL/min.[3]

    • Detection: UV detection at a wavelength of approximately 280 nm.[3]

  • Quantification: The concentration of NAT is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of NAT. An internal standard may be used for improved accuracy.[3]

Conclusion

The molecular formula C₁₁H₁₁NO₃ encompasses a diverse group of isomers with significant biological activities. N-Acetyl-L-tryptophan and Indole-3-lactic acid, in particular, have demonstrated promising therapeutic potential as neuroprotective and anti-inflammatory agents, respectively. Their mechanisms of action, involving the modulation of mitochondrial function and the activation of the aryl hydrocarbon receptor, are areas of active research. Further investigation into these and other C₁₁H₁₁NO₃ isomers is warranted to fully elucidate their pharmacological properties and potential for drug development.

Experimental Workflow Diagrams

Western_Blot_Workflow start Start: Cell/Tissue Sample lysis Protein Extraction (Lysis) start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Image Acquisition and Analysis detection->analysis

General Western Blot Workflow

Morris_Water_Maze_Workflow start Start: Animal Acclimatization acquisition Acquisition Phase (5-7 days) - Multiple trials per day - Record escape latency start->acquisition probe Probe Trial (1 day) - Platform removed - Record time in target quadrant acquisition->probe analysis Data Analysis - Learning curves - Memory retention probe->analysis

Morris Water Maze Experimental Workflow

References

Potential Therapeutic Targets of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide is a key chemical intermediate primarily recognized for its role in the synthesis of Fruquintinib, a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). While direct and extensive research into the independent therapeutic targets of this compound is not widely available in public literature, its core structure forms a vital pharmacophore. This guide elucidates the therapeutic landscape by focusing on the well-characterized activity of its principal derivative, Fruquintinib, thereby providing a comprehensive overview of the potential therapeutic pathways and targets associated with this benzofuran scaffold. This document will detail the mechanism of action, relevant signaling pathways, quantitative inhibitory data, and associated experimental protocols for Fruquintinib, offering valuable insights for research and development in the field of oncology.

Introduction to this compound

This compound (CAS: 638217-08-0, Molecular Formula: C₁₁H₁₁NO₃) is a benzofuran derivative that has garnered attention as a critical building block in pharmaceutical synthesis.[1][2][3][4][5][6] Its primary and well-documented application is as a key intermediate in the manufacturing of Fruquintinib, a targeted anti-cancer therapeutic.[1][2][3] Some evidence suggests that the compound itself may possess enzyme-inhibiting properties, with mentions of potential activity against Fibroblast Growth Factor Receptor 4 (FGFR4); however, quantitative data to substantiate this claim is scarce in the current body of scientific literature.[2]

Given the established and significant role of its direct derivative, this guide will focus on the therapeutic targets of Fruquintinib to illuminate the potential of the this compound scaffold.

Fruquintinib: A Potent VEGFR Inhibitor

Fruquintinib is a highly selective small molecule tyrosine kinase inhibitor that targets VEGFR-1, -2, and -3, which are key mediators of angiogenesis, the formation of new blood vessels.[7][8][9][10][11][12] This process is critical for tumor growth, providing tumors with necessary nutrients and oxygen.[1][7] By inhibiting these receptors, Fruquintinib effectively blocks the VEGF signaling pathway, leading to the suppression of tumor angiogenesis and growth.[7][9][12]

Mechanism of Action

The binding of VEGF ligands to the extracellular domains of VEGFRs triggers receptor dimerization and subsequent autophosphorylation of the intracellular kinase domains.[9] This phosphorylation event activates downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, which promote endothelial cell proliferation, migration, and survival.[7][8][10][12] Fruquintinib competitively binds to the ATP-binding pocket of the VEGFR kinase domain, inhibiting autophosphorylation and thereby blocking the entire downstream signaling cascade.[9]

dot

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR-1, -2, -3 VEGF->VEGFR Binds P1 Receptor Dimerization & Autophosphorylation VEGFR->P1 Leads to PI3K_AKT PI3K/AKT Pathway P1->PI3K_AKT RAS_MAPK RAS/MAPK Pathway P1->RAS_MAPK Proliferation Endothelial Cell Proliferation, Migration, Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Fruquintinib Fruquintinib (derived from 6-Hydroxy-N,2-dimethyl- benzofuran-3-carboxamide) Fruquintinib->P1 Inhibits

Caption: Fruquintinib Inhibition of the VEGFR Signaling Pathway.

Quantitative Data: Inhibitory Activity of Fruquintinib

The potency and selectivity of Fruquintinib have been quantified through various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for VEGFRs.

TargetAssay TypeIC50 (nM)Reference
VEGFR-1Enzymatic33[1][7][8][11]
VEGFR-2 (KDR)Enzymatic35[1][7][8][11]
VEGFR-3 (Flt4)Enzymatic0.5[1][7][8][11]
VEGFR-2 (KDR) PhosphorylationCellular (HEK293-KDR)0.6[1][10]
HUVEC ProliferationCellular1.7[1][10]
VEGFR-3 PhosphorylationCellular (HLECs)1.5[1][10]
HLEC ProliferationCellular4.2[10]
c-KitEnzymatic458[1][8]
FGFR-1Enzymatic181[1][8]
RETEnzymatic128[1][8]

Experimental Protocols

The following are representative experimental methodologies for evaluating the activity of compounds like Fruquintinib.

VEGFR Kinase Assay (Enzymatic)

This assay quantifies the direct inhibitory effect of a compound on the kinase activity of purified VEGFR enzymes.

  • Objective: To determine the IC50 value of the test compound against VEGFR-1, -2, and -3.

  • Methodology:

    • Recombinant human VEGFR-1, -2, and -3 kinase domains are used.

    • The assay is typically performed in a 96-well or 384-well plate format.

    • The test compound (e.g., Fruquintinib) is serially diluted and added to the wells.

    • The kinase reaction is initiated by adding a substrate (e.g., a synthetic peptide) and ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP).

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the phosphorylated substrate is captured and quantified (e.g., using a scintillation counter or fluorescence-based detection).

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[1]

dot

Kinase_Assay_Workflow Start Start Prepare Prepare Serial Dilutions of Test Compound Start->Prepare AddEnzyme Add Purified VEGFR Enzyme to Wells Prepare->AddEnzyme Initiate Initiate Reaction with Substrate and ATP AddEnzyme->Initiate Incubate Incubate at Controlled Temperature Initiate->Incubate Stop Stop Reaction Incubate->Stop Quantify Quantify Phosphorylated Substrate Stop->Quantify Calculate Calculate IC50 Quantify->Calculate End End Calculate->End

Caption: Workflow for a typical in vitro VEGFR kinase assay.

HUVEC Proliferation Assay (Cellular)

This assay assesses the effect of a compound on the proliferation of human umbilical vein endothelial cells (HUVECs), which is a key process in angiogenesis.

  • Objective: To determine the IC50 value of the test compound for inhibiting VEGF-induced HUVEC proliferation.

  • Methodology:

    • HUVECs are seeded in 96-well plates and cultured until they reach a certain confluency.

    • The cells are then serum-starved for a period to synchronize them.

    • The test compound is added at various concentrations.

    • Cell proliferation is stimulated by adding VEGF-A.

    • After a defined incubation period (e.g., 72 hours), cell viability is assessed using a method such as the MTT assay or by quantifying ATP levels (e.g., CellTiter-Glo®).

    • IC50 values are determined from the dose-response curve.[1][10]

HUVEC Tube Formation Assay (Cellular)

This assay models the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.

  • Objective: To evaluate the effect of the test compound on the in vitro tube formation of HUVECs.

  • Methodology:

    • A basement membrane matrix (e.g., Matrigel) is coated onto the wells of a 96-well plate.

    • HUVECs are pre-incubated with the test compound at different concentrations.

    • The treated cells are then seeded onto the matrix.

    • After an incubation period (e.g., 6-18 hours), the formation of tube-like structures is observed and photographed using a microscope.

    • The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops.[1][10] Fruquintinib has been shown to decrease the tubule length of primary HUVECs by 74% and 94% at concentrations of 0.03 and 0.3 μmol/L, respectively.[7][10]

Clinical Significance and Future Directions

Clinical trials have demonstrated the efficacy of Fruquintinib in treating metastatic colorectal cancer, leading to its approval in several countries.[3][4][5][6][7][13][14][15] The success of Fruquintinib underscores the therapeutic potential of the benzofuran-3-carboxamide scaffold in targeting VEGFR-mediated angiogenesis.

While the primary focus of research has been on Fruquintinib, the potential for this compound as a lead compound for other therapeutic targets, such as FGFR4, warrants further investigation. Future research could involve:

  • In vitro kinase screening: A broad panel kinase assay to identify other potential targets of this compound.

  • Cell-based assays: Evaluating its activity in cell lines with known dependencies on specific signaling pathways.

  • Structural biology: Co-crystallization studies to understand its binding mode with potential targets.

Conclusion

This compound is a fundamentally important molecule, serving as the cornerstone for the synthesis of the potent anti-angiogenic drug, Fruquintinib. The therapeutic relevance of this chemical scaffold is firmly established through the clinical success of Fruquintinib in selectively targeting the VEGFR signaling pathway. While the direct therapeutic targets of this compound remain an area for further exploration, its structural contribution to a clinically approved VEGFR inhibitor highlights its significance in the design and development of novel cancer therapeutics. This guide provides a comprehensive overview of the well-documented downstream applications and potential avenues for future research stemming from this versatile benzofuran derivative.

References

In-depth Technical Guide: Analysis of the SMILES Notation CC1=C(C2=C(O1)C=C(C=C2)O)C(=O)NC

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals: It is imperative to note that the provided SMILES (Simplified Molecular-Input Line-Entry System) notation, CC1=C(C2=C(O1)C=C(C=C2)O)C(=O)NC, does not correspond to a recognized chemical entity in major chemical databases, including PubChem and ChEMBL. This suggests a potential typographical error in the SMILES string or that it represents a novel compound not yet cataloged in public domains.

Consequently, a detailed technical guide with specific quantitative data, experimental protocols, and signaling pathways for this exact molecule cannot be generated. However, based on a structural interpretation of the provided SMILES string, we can infer the intended chemical scaffold and provide a general overview of the relevant class of compounds: benzofuran carboxamides .

Structural Interpretation of the Provided SMILES Notation

The SMILES string CC1=C(C2=C(O1)C=C(C=C2)O)C(=O)NC implies the presence of the following key structural features:

  • Benzofuran Core: The segment C2=C(O1)C=C(C=C2) is indicative of a benzofuran scaffold, which consists of a benzene ring fused to a furan ring. Benzofuran derivatives are a significant class of heterocyclic compounds found in many natural products and synthetic molecules with diverse biological activities.[1][2]

  • Hydroxyl Group: The O attached to the benzene portion of the benzofuran suggests the presence of a hydroxyl substituent, making the compound a hydroxybenzofuran.

  • Methyl Group: The initial CC indicates a methyl group.

  • Carboxamide Group: The C(=O)NC fragment represents a carboxamide functional group.

Based on this analysis, the intended molecule is likely a hydroxy-methyl-benzofuran-carboxamide . A plausible, though unconfirmed, interpretation of the SMILES could correspond to a compound like 7-hydroxy-3-methylbenzofuran-4-carboxamide . However, without a valid SMILES string, this remains speculative.

General Overview of Benzofuran Carboxamide Derivatives

Benzofuran and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological properties. The benzofuran nucleus is considered a "privileged scaffold" as it is a common structural motif in many biologically active compounds.[1][3]

Biological and Pharmaceutical Significance:

  • Anticancer Activity: Numerous benzofuran derivatives have been investigated for their potential as anticancer agents. For instance, some derivatives have shown potent antiproliferative effects against various cancer cell lines.[2]

  • Antimicrobial Properties: The benzofuran scaffold is present in compounds exhibiting antibacterial and antifungal activities.[3]

  • Enzyme Inhibition: Modified benzofurans have been synthesized to act as inhibitors for enzymes such as SIRT1.[3]

  • Receptor Modulation: Benzofuran-2-carboxamide derivatives have been identified as ligands for sigma receptors, which are implicated in various central nervous system disorders.[3]

The diverse biological activities of benzofuran derivatives have led to the development of several approved drugs, including the antiarrhythmic agent Amiodarone and the antidepressant Vilazodone.[1] The continued exploration of novel synthetic methodologies aims to expand the library of benzofuran derivatives for drug discovery.[1]

Logical Relationship Diagram

The following diagram illustrates the general relationship between the core chemical structure and its potential biological activities, which is a common approach in the early stages of drug discovery.

substituents Substituents (e.g., Methyl, Hydroxyl, Carboxamide) derivatives Benzofuran Carboxamide Derivatives substituents->derivatives Functionalization scaffold Benzofuran Core Scaffold scaffold->derivatives Core Structure bioactivity Potential Biological Activities (Anticancer, Antimicrobial, etc.) derivatives->bioactivity Exhibits drug_discovery Drug Discovery & Development bioactivity->drug_discovery Leads to

General workflow from chemical structure to drug discovery.

Conclusion and Recommendation

While a comprehensive analysis of the specific molecule represented by the SMILES notation CC1=C(C2=C(O1)C=C(C=C2)O)C(=O)NC is not possible due to the apparent invalidity of the string, the constituent parts suggest a molecule belonging to the pharmacologically significant class of benzofuran carboxamides.

We recommend that researchers and drug development professionals verify the SMILES notation. Should a corrected SMILES string or an alternative identifier such as a CAS number or IUPAC name be provided, a more detailed and specific technical guide can be compiled. The general information provided herein on benzofuran carboxamides should serve as a useful contextual background for further investigation.

References

The Synthetic Trajectory of 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide: A Gateway to Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide serves as a pivotal starting material in the synthesis of complex heterocyclic molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the primary synthetic transformations of this compound, with a detailed focus on its conversion to 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide and the subsequent synthesis of the potent VEGFR inhibitor, Fruquintinib. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic and biological pathways to support researchers in the field of medicinal chemistry and drug development.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous biologically active molecules.[1] Among these, 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide has emerged as a critical intermediate in the development of targeted cancer therapies. Its chemical structure allows for strategic modifications, leading to the synthesis of potent kinase inhibitors. The most notable application of this compound is as a precursor to Fruquintinib, a highly selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).[1][2] This guide will elucidate the key synthetic steps, provide detailed experimental procedures, and explore the mechanism of action of the resulting therapeutic agent.

Synthesis of this compound

The primary and most crucial transformation of 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide is the demethylation of the 6-methoxy group to a hydroxyl group, yielding this compound. This intermediate is essential for the subsequent coupling reaction in the synthesis of Fruquintinib. The most common and effective method for this demethylation is the use of boron tribromide (BBr₃).

Experimental Protocol: Demethylation using Boron Tribromide

This protocol is adapted from established literature procedures.[3]

Reaction Scheme:

G reactant 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide product This compound reactant->product Demethylation reagent BBr₃, CH₂Cl₂

Synthetic Pathway from 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide.

Materials:

  • 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide

  • Boron tribromide (BBr₃) solution (1.0 M in dichloromethane)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide (e.g., 3.38 g, 15.4 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Cool the solution to -5 °C using an ice-salt bath.

  • Slowly add the boron tribromide solution (e.g., 31 mL, 30.8 mmol, 2.0 equivalents) to the cooled solution while stirring. Maintain the temperature at -5 °C.[3]

  • Stir the reaction mixture at -5 °C for 1 hour.[3]

  • Add an additional portion of the boron tribromide solution (e.g., 15 mL) and continue stirring at 0 °C for another hour.[3]

  • Carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and saturated sodium bicarbonate solution to quench the reaction.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield the solid product.[3]

Quantitative Data
Starting MaterialReagent (equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
6-Methoxy-N,2-dimethylbenzofuran-3-carboxamideBBr₃ (2.0 + 1.0)Dichloromethane-5 to 0299[3]

Synthesis of Fruquintinib

This compound is a key intermediate in the synthesis of Fruquintinib. The hydroxyl group is reacted with 4-chloro-6,7-dimethoxyquinazoline in a nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of Fruquintinib

This protocol is based on published synthetic routes.[4]

Reaction Scheme:

G reactant1 This compound product Fruquintinib reactant1->product Nucleophilic Aromatic Substitution reactant2 4-Chloro-6,7-dimethoxyquinazoline reactant2->product Nucleophilic Aromatic Substitution reagent K₂CO₃, DMF

Final step in the synthesis of Fruquintinib.

Materials:

  • This compound

  • 4-Chloro-6,7-dimethoxyquinazoline

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Procedure:

  • To a mixture of this compound (e.g., 7 g) and potassium carbonate (e.g., 5.64 g) in dimethylformamide (70 mL), add 4-chloro-6,7-dimethoxyquinazoline (e.g., 7.66 g).[4]

  • Heat the reaction mixture to 70-80 °C and stir at this temperature.[4]

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to 25-30 °C.[4]

  • Add water and then ethyl acetate to the mixture and stir.[4]

  • Filter the resulting solid and wash it with water.

  • The crude product can be further purified by slurrying in water and then acetonitrile.[4]

  • Filter the solid, wash with acetonitrile, and dry to obtain Fruquintinib.[4]

Quantitative Data
Starting MaterialReagentBaseSolventTemperature (°C)Yield (%)Reference
This compound4-Chloro-6,7-dimethoxyquinazolinePotassium carbonateDimethylformamide70-80~73 (based on moles)[4]

Biological Activity and Signaling Pathway of Fruquintinib

Fruquintinib is a potent and highly selective oral inhibitor of VEGFR-1, -2, and -3.[2] These receptor tyrosine kinases are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.

Mechanism of Action

By binding to the ATP-binding pocket of VEGFRs, Fruquintinib inhibits their phosphorylation and activation. This blockade of VEGFR signaling disrupts the downstream pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for endothelial cell proliferation, migration, and survival.[5] The inhibition of angiogenesis effectively cuts off the blood and nutrient supply to the tumor, leading to the suppression of tumor growth.

VEGFR Signaling Pathway

The following diagram illustrates the inhibition of the VEGFR signaling pathway by Fruquintinib.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway VEGF VEGF VEGFR VEGFR-1, -2, -3 VEGF->VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Fruquintinib Fruquintinib Fruquintinib->VEGFR Inhibition AKT AKT PI3K->AKT Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) AKT->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Fruquintinib's inhibition of the VEGFR signaling pathway.

Conclusion

6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide is a valuable and versatile starting material for the synthesis of medicinally important compounds. The synthetic route to Fruquintinib, involving a key demethylation step followed by a nucleophilic aromatic substitution, highlights the strategic importance of this benzofuran derivative. The detailed protocols and data presented in this guide are intended to facilitate further research and development in the field of kinase inhibitors and targeted cancer therapies. A thorough understanding of both the synthetic pathways and the biological mechanisms of action is crucial for the design and discovery of next-generation therapeutics.

References

Toxicological Profile of Substituted Benzofurans: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzofurans are a significant class of heterocyclic compounds widely investigated for their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties. However, their potential toxicity is a critical consideration in the drug development process. This technical guide provides a comprehensive overview of the toxicological profile of substituted benzofurans, summarizing key findings on their metabolism, mechanisms of toxicity, and specific organ toxicities. The document includes a compilation of quantitative toxicological data, detailed experimental protocols for major toxicity assays, and visualizations of the key signaling pathways implicated in their toxic effects. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of benzofuran-based therapeutic agents.

Introduction

Benzofuran, a bicyclic aromatic compound consisting of a fused benzene and furan ring, serves as a privileged scaffold in medicinal chemistry. The versatility of the benzofuran ring allows for a wide range of substitutions, leading to a vast library of derivatives with diverse biological activities. While many of these derivatives show promise as therapeutic agents, understanding their toxicological profile is paramount for ensuring their safety and advancing them through the drug development pipeline. This guide synthesizes current knowledge on the toxicity of substituted benzofurans, with a focus on providing practical information for laboratory researchers and drug development scientists.

Metabolism and Metabolic Activation

The toxicity of many substituted benzofurans is intrinsically linked to their metabolism. The primary route of metabolism for several furan-containing compounds involves the cytochrome P450 (CYP) enzyme system.[1]

Metabolic Activation Pathway

Metabolic activation by CYP enzymes can lead to the formation of reactive electrophilic intermediates, such as epoxides or cis-enedialdehydes. These reactive metabolites can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and toxicity.

Below is a generalized workflow for investigating the in vitro metabolism of substituted benzofurans.

cluster_0 In Vitro Metabolism Workflow A Incubate Substituted Benzofuran with Human Hepatocytes B Sample Preparation (e.g., Centrifugation, Extraction) A->B Incubation Period C LC-HRMS/MS Analysis B->C Analysis of Supernatant E Metabolite Identification and Structural Elucidation C->E Data Mining D In Silico Metabolite Prediction (e.g., BioTransformer) D->E Assist Identification

Workflow for in vitro metabolism studies of substituted benzofurans.

The cytochrome P450 isoenzymes CYP1A2, CYP2D6, and CYP3A4 have been implicated in the metabolism of certain psychoactive benzofuran derivatives.[1]

Mechanisms of Toxicity

Substituted benzofurans can exert their toxic effects through various mechanisms, often involving the modulation of critical cellular signaling pathways that regulate cell proliferation, survival, and death.

Oxidative Stress

Some benzofuran derivatives have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components, including lipids, proteins, and DNA, and trigger apoptotic cell death.

Mitochondrial Dysfunction

Mitochondria are key targets for some benzofuran analogues.[2] Toxicity can manifest as a decrease in mitochondrial membrane potential, inhibition of the electron transport chain, and induction of the mitochondrial permeability transition, ultimately leading to ATP depletion and cell death.[2]

Modulation of Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in regulating inflammatory responses. Some benzofuran hybrids have demonstrated anti-inflammatory effects by inhibiting the phosphorylation of key proteins in these pathways, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38.[3][4]

cluster_1 Inhibition of NF-κB and MAPK Pathways by Substituted Benzofurans LPS LPS MAPK MAPK (ERK, JNK, p38) LPS->MAPK IKK IKKα/β LPS->IKK Benzofuran Substituted Benzofuran Benzofuran->MAPK Benzofuran->IKK NFkB NF-κB (p65) MAPK->NFkB IKK->NFkB Inflammation Inflammatory Response (NO, COX-2, TNF-α, IL-6) NFkB->Inflammation

Inhibitory effect of substituted benzofurans on NF-κB and MAPK signaling.

The mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Certain benzofuran derivatives act as inhibitors of mTOR, specifically mTORC1, leading to cytotoxic effects in cancer cells.[5][6][7]

cluster_2 Inhibition of mTOR Signaling by Substituted Benzofurans Benzofuran Substituted Benzofuran mTORC1 mTORC1 Benzofuran->mTORC1 S6K1 S6K1 mTORC1->S6K1 EBP1 4E-BP1 mTORC1->EBP1 CellGrowth Cell Growth & Proliferation S6K1->CellGrowth EBP1->CellGrowth

Inhibition of the mTOR signaling pathway by certain benzofuran derivatives.

Organ-Specific Toxicity

Hepatotoxicity

The liver is a primary target for the toxicity of some substituted benzofurans.[2] This is largely due to the high concentration of CYP enzymes in the liver, which can lead to the formation of toxic metabolites. Hepatotoxicity can range from altered hepatic enzyme activity to severe liver damage, including focal necrosis of hepatocytes.[8] Some derivatives, such as benzarone, have been associated with severe hepatotoxicity, including (sub)fulminant hepatitis and cirrhosis.[2]

Neurotoxicity

The neurotoxic potential of substituted benzofurans is compound-dependent. Some derivatives have been investigated for their neuroprotective effects, while others, particularly those designed as psychoactive substances, can pose neurotoxic risks.[9] These psychoactive compounds often act as serotonin-norepinephrine-dopamine releasing agents and agonists at serotonin receptors.[10]

Cardiotoxicity

Information on the cardiotoxicity of substituted benzofurans is limited. However, as with any new class of compounds, a thorough cardiovascular safety assessment is a crucial component of preclinical development.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the cytotoxicity and acute toxicity of various substituted benzofurans.

Table 1: Cytotoxicity of Substituted Benzofurans (IC50 in µM)

Compound/DerivativeSubstitution PatternCancer Cell Line(s)IC50 (µM)Reference(s)
Halogenated Benzofurans
Compound 1Bromine on the methyl group at C-3K562 (chronic myeloid leukemia), HL60 (acute promyelocytic leukemia)5, 0.1[11]
MCC1019 (Compound 2)Bromomethyl-substitutedA549 (lung adenocarcinoma)16.4[11]
Compound 5Fluorine at C-4 of 2-benzofuranylNot specified0.43[11]
Bromo derivative 14cBromo substitutionHCT116 (colon cancer)3.27[11]
Compounds 6 and 8Brominated derivativesK562 (chronic myeloid leukemia)3.83 ± 0.6, 2.59 ± 0.88[12]
Compound 7Halogenated derivativeA549 (lung adenocarcinoma)6.3 ± 2.5[12][13]
Compound 8Halogenated derivativeHepG2 (liver carcinoma)11 ± 3.2[13]
Piperazine/Piperidine Hybrids
Compound 5dPiperazine hybridRAW-264.7 (macrophage)> 80 (low cytotoxicity)[3][4]
Compound 8Benzofuranyl piperazine hybridHePG2, MCF-7, Hela, PC348.18 (against WI38 normal cells)[14]
Compound 9hPiperazine tetheredPanc-1, MCF-7, A-5490.94, 2.92, 1.71[15]
Compound 11dPiperazine tetheredPanc-1, MCF-7, A-5492.22, 5.57, 2.99[15]
Compound 13bPiperazine tetheredPanc-1, MCF-7, A-5491.04, 2.98, 1.71[15]
mTOR Inhibitors
Compound 9N-Methylpiperidine-basedSQ20B (head and neck cancer)0.46[5]
HTS Hit 1Benzofuran derivativePanel of human cancer cell lines30 - 140[7]

Table 2: Acute Toxicity of Substituted Benzofurans

CompoundRoute of ExposureSpeciesLD50 / LC50Reference(s)
BenzofuranIntraperitonealMouse500 mg/kg[8][16]
2-Butyl-3-(3, 5-diiodo-4-hydroxybenzoyl) benzofuranOralRat> 2000 mg/kg[17]
2-Butyl-3-(3, 5-diiodo-4-hydroxybenzoyl) benzofuranAquaticZebrafish> 100 mg/L[17]
2-Butyl-3-(3, 5-diiodo-4-hydroxybenzoyl) benzofuranAquaticBrine shrimp322.96 µg/mL[17]
N-substituted 5-bromobenzofuran-2-carbohydrazide derivatives (BF and BT)OralWistar Rat> 2000 mg/kg[18]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the toxicology of substituted benzofurans.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][19][20][21][22]

Materials:

  • Mammalian cell line of choice

  • Complete cell culture medium

  • 96-well microplates

  • Substituted benzofuran compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium.[19][22] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted benzofuran compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[22]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[22]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[19][22]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20][22]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Assessment of Cell Membrane Integrity: Lactate Dehydrogenase (LDH) Assay

The LDH assay measures the release of lactate dehydrogenase from the cytosol into the culture medium upon cell membrane damage, which is a marker of cytotoxicity and necrosis.[23]

Materials:

  • Mammalian cell line of choice

  • Complete cell culture medium

  • 96-well microplates

  • Substituted benzofuran compound

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the substituted benzofuran compound in a 96-well plate as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) or carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer and determine the EC50 value.

In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)

This protocol provides a general outline for an acute oral toxicity study in rodents.[17][18]

Animals:

  • Healthy, young adult rodents (e.g., Wistar rats), typically females.[17][18]

Protocol:

  • Acclimatization: Acclimate the animals to the laboratory conditions for at least 5 days before the study.

  • Dosing: Administer the substituted benzofuran compound orally by gavage at a starting dose (e.g., 300 mg/kg or 2000 mg/kg).[17]

  • Observation: Observe the animals closely for the first few hours after dosing and then periodically for 14 days for any signs of toxicity, including changes in skin and fur, eyes, and behavioral patterns.[17] Record body weight changes.

  • Endpoint: The study is terminated after 14 days. A necropsy is performed on all animals, and tissues may be collected for histopathological examination.

  • Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.

Conclusion

The toxicological profile of substituted benzofurans is complex and highly dependent on the specific substitution pattern of the molecule. While many derivatives exhibit promising therapeutic activities, their potential for toxicity, particularly hepatotoxicity through metabolic activation, necessitates careful evaluation. This guide provides a foundational understanding of the key toxicological aspects of this class of compounds. A thorough assessment of the toxicological profile, including in vitro and in vivo studies, is essential for the successful development of safe and effective benzofuran-based drugs. Researchers are encouraged to employ a multi-assay approach to gain a comprehensive understanding of the potential risks associated with novel substituted benzofuran derivatives.

References

Methodological & Application

Application Notes and Protocols for Purity Analysis of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the purity of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide (CAS No. 638217-08-0), a key intermediate in the synthesis of pharmaceuticals such as Fruquintinib.[1][2] The protocols outlined below utilize High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to ensure the identity, purity, and quality of this compound.

High-Performance Liquid Chromatography (HPLC-UV/MS)

HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds. This method separates the target compound from its impurities, allowing for their quantification.

Experimental Protocol

a) Instrumentation: A standard HPLC system equipped with a UV detector and coupled to a mass spectrometer with an electrospray ionization (ESI) source is recommended for this analysis.[3]

b) Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.[3]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 254 nm
Injection Volume 10 µL
MS Detector (ESI) Positive ion mode, scan range m/z 100-500

c) Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution.[3]

  • Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute the filtered solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

d) Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram. The MS detector can be used to identify the main compound and any detected impurities based on their mass-to-charge ratio.

Quantitative Data Summary

The following table provides representative performance data for the analysis of benzofuran derivatives, which can be used as a benchmark for method validation.

AnalyteRetention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
2-(2-thienyl)benzofuran~5.81 - 100>0.9990.050.15
Benzofuran-2-ylmethanethiol~7.25 - 100>0.9990.001 - 0.010.005 - 0.03
Carbofuran4.0527.5 - 750.9991.313.97

Table 1: Representative Chromatographic Performance and Sensitivity for Benzofuran Derivatives.[3]

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV/MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile & Sonicate weigh->dissolve dilute Dilute to Volume dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV & MS Detection separate->detect integrate Integrate Peak Areas detect->integrate identify Identify Impurities (MS) detect->identify calculate Calculate Purity (%) integrate->calculate

HPLC-UV/MS analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying residual solvents and volatile impurities.

Experimental Protocol

a) Instrumentation: A standard GC system coupled to a mass spectrometer is used.

b) Chromatographic Conditions:

ParameterRecommended Conditions
Column DB-5ms (or equivalent 5% phenyl-polysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (40:1)
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 50 °C, hold for 2 minutes, then ramp at 20 °C/min to 320 °C and hold for 5 minutes.[4]
Transfer Line Temperature 280 °C
MS Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

c) Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a suitable volatile organic solvent such as dichloromethane or ethyl acetate.[5]

  • Vortex to ensure complete dissolution.

  • Transfer the solution to a GC vial for analysis.

d) Data Analysis: Purity is assessed by the area percentage of the main peak. Impurities can be identified by comparing their mass spectra with a reference library (e.g., NIST).

Potential Impurities

Based on common synthesis routes, potential impurities to monitor include:

  • Starting materials: 6-methoxy-N,2-dimethylbenzofuran-3-carboxamide, 6-hydroxy-2-methylbenzofuran-3-carboxylic acid, monomethylamine.[6][7]

  • Reagents and solvents: Dichloromethane, toluene, dodecanethiol, aluminum chloride, thionyl chloride.[6]

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Dichloromethane weigh->dissolve inject Inject into GC dissolve->inject separate Separation on DB-5ms Column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-500) ionize->detect integrate Integrate Peak Areas detect->integrate identify Library Search (NIST) detect->identify calculate Calculate Purity (%) integrate->calculate

GC-MS analysis workflow.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that does not require a reference standard for the analyte itself. It is a non-destructive technique that provides both structural and quantitative information.[8][9]

Experimental Protocol

a) Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.

b) Sample Preparation:

  • Accurately weigh about 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh about 5-10 mg of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a known purity and signals that do not overlap with the analyte signals.

  • Record the exact masses of both the sample and the internal standard.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

c) NMR Data Acquisition:

ParameterRecommended SettingRationale
Pulse Angle 30-90°A 90° pulse provides the maximum signal, but a smaller angle (e.g., 30°) can be used with a shorter relaxation delay.
Relaxation Delay (d1) ≥ 5 x T₁ of the slowest relaxing protonEnsures complete relaxation of all protons for accurate integration.
Acquisition Time (aq) ≥ 3 secondsProvides good resolution.
Number of Scans (ns) ≥ 16Improves signal-to-noise ratio.
¹³C Decoupling GARP decoupling during acquisitionEliminates ¹³C satellites that can interfere with low-intensity signals.[1]

d) Data Processing and Purity Calculation:

  • Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:[1]

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I : Integral value of the signal

    • N : Number of protons giving rise to the signal

    • MW : Molecular weight

    • m : Mass

    • P : Purity of the internal standard

    • analyte : this compound

    • IS : Internal Standard

Quantitative Data Summary
ParameterValueReference
Molecular Weight of Analyte205.21 g/mol [10]
Typical Purity Specification>95% - 99%[9][11]

Table 2: Key Parameters for qNMR Purity Calculation.

Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_sample Accurately weigh sample dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve acquire Acquire ¹H NMR spectrum (optimized parameters) dissolve->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate purity using formula integrate->calculate

qNMR analysis workflow.

References

Application in the Synthesis of Fruquintinib: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fruquintinib is a potent and highly selective small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1] By targeting these key regulators of angiogenesis, the formation of new blood vessels, Fruquintinib effectively suppresses tumor growth and metastasis.[2] This document provides detailed application notes and experimental protocols for the synthesis of Fruquintinib, intended for researchers and professionals in the field of drug development and medicinal chemistry. The synthesis involves the coupling of two key intermediates: 4-chloro-6,7-dimethoxyquinazoline and 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of Fruquintinib and its biological activity.

Table 1: Summary of Yields for Fruquintinib Synthesis

StepReactantsProductYield (%)
Final Synthesis of Fruquintinib 4-chloro-6,7-dimethoxyquinazoline, this compoundFruquintinib85-90%
Synthesis of 4-chloro-6,7-dimethoxyquinazoline 6,7-dimethoxyquinazolin-4(3H)-one4-chloro-6,7-dimethoxyquinazoline93-98%
Synthesis of this compound 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamideThis compound99%

Table 2: Biological Activity of Fruquintinib

TargetIC50 (nM)
VEGFR-133
VEGFR-235
VEGFR-30.5

Experimental Protocols

I. Synthesis of 4-chloro-6,7-dimethoxyquinazoline

This protocol describes the chlorination of 6,7-dimethoxyquinazolin-4(3H)-one to yield the key intermediate, 4-chloro-6,7-dimethoxyquinazoline.

Materials:

  • 6,7-dimethoxyquinazolin-4(3H)-one (10.0 g, 48.5 mmol)

  • Thionyl chloride (200 ml)

  • N,N-dimethylformamide (DMF) (0.2 ml)

  • Toluene

  • Dichloromethane

  • Saturated aqueous sodium hydrogen carbonate solution

  • Brine

  • Magnesium sulfate

Procedure:

  • To a solution of 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one (10.0 g, 48.5 mmol) in thionyl chloride (200 ml), add N,N-dimethylformamide (0.2 ml) dropwise.

  • Heat the reaction mixture at reflux for 6 hours.[3]

  • After cooling, remove the excess thionyl chloride in vacuo.

  • Azeotrope the residue with toluene (2 x 50 ml) to remove any remaining thionyl chloride.[3]

  • Dissolve the residue in dichloromethane (550 ml) and wash with saturated aqueous sodium hydrogen carbonate solution (2 x 250 ml) followed by brine.

  • Dry the organic phase over magnesium sulfate and evaporate the solvent in vacuo to yield 4-chloro-6,7-dimethoxyquinazoline as a white solid (10.7 g, 98% yield).[3]

II. Synthesis of this compound

This protocol details the demethylation of 6-methoxy-N,2-dimethylbenzofuran-3-carboxamide to produce the second key intermediate.

Materials:

  • 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide (3.38 g, 15.4 mmol)

  • Dichloromethane (50 ml)

  • Boron tribromide (BBr3) in dichloromethane (1.0 M solution)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 6-methoxy-N,2-dimethylbenzofuran-3-carboxamide (3.38 g, 15.4 mmol) in dichloromethane (50 ml) and cool the solution to -5°C.

  • Slowly add a 1.0 M solution of BBr3 in dichloromethane (31 ml, 30.8 mmol).

  • Stir the solution at -5°C for 1 hour.

  • Add an additional 15 ml of the BBr3 solution and stir for another hour at 0°C.

  • Pour the reaction mixture into a saturated NaHCO3 solution with ice.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO4, and concentrate to yield the product as a solid (3.16 g, 99%).[4]

III. Final Synthesis of Fruquintinib

This final step involves the nucleophilic aromatic substitution reaction between the two key intermediates.

Materials:

  • 4-chloro-6,7-dimethoxyquinazoline (7.66 g)

  • This compound (7 g)

  • Dimethylformamide (DMF) (70 ml)

  • Potassium carbonate (5.64 g)

  • Water

  • Ethyl acetate

  • Acetonitrile

Procedure:

  • To a mixture of this compound (7 g) and potassium carbonate (5.64 g) in dimethylformamide (70 ml), add 4-chloro-6,7-dimethoxyquinazoline (7.66 g) at 25-30°C.

  • Heat the reaction mixture to 70-80°C and stir.[5]

  • Upon completion, cool the mixture to 25-30°C.

  • Add water and then ethyl acetate and continue stirring.

  • Filter the resulting solid and wash with water.

  • Create a slurry of the obtained compound in water, followed by a slurry in acetonitrile.

  • Filter the solid, wash with acetonitrile, and dry to obtain Fruquintinib (Yield: 11 g).[5]

Visualizations

Signaling Pathway of Fruquintinib

Fruquintinib inhibits VEGFR, which in turn blocks downstream signaling pathways crucial for angiogenesis, such as the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways.

Fruquintinib_Signaling_Pathway cluster_0 VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Fruquintinib Fruquintinib Fruquintinib->VEGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) mTOR->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Fruquintinib inhibits VEGFR, blocking downstream signaling.

Experimental Workflow for Fruquintinib Synthesis

The overall synthesis of Fruquintinib is a multi-step process culminating in the coupling of two key intermediates.

Fruquintinib_Synthesis_Workflow cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Product 6,7-dimethoxyquinazolin-4(3H)-one 6,7-dimethoxyquinazolin-4(3H)-one 4-chloro-6,7-dimethoxyquinazoline 4-chloro-6,7-dimethoxyquinazoline 6,7-dimethoxyquinazolin-4(3H)-one->4-chloro-6,7-dimethoxyquinazoline Chlorination (SOCl2, DMF) 6-Methoxy-N,2-dimethyl\nbenzofuran-3-carboxamide 6-Methoxy-N,2-dimethyl benzofuran-3-carboxamide 6-hydroxy-N,2-dimethyl\nbenzofuran-3-carboxamide 6-hydroxy-N,2-dimethyl benzofuran-3-carboxamide 6-Methoxy-N,2-dimethyl\nbenzofuran-3-carboxamide->6-hydroxy-N,2-dimethyl\nbenzofuran-3-carboxamide Demethylation (BBr3) Fruquintinib Fruquintinib 6-hydroxy-N,2-dimethyl\nbenzofuran-3-carboxamide->Fruquintinib SNAr Reaction (K2CO3, DMF)

Caption: Synthetic workflow for Fruquintinib.

References

Application Note: Developing Enzyme Inhibition Assays for Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzofuran and its derivatives represent a significant class of heterocyclic compounds that are considered "privileged scaffolds" in medicinal chemistry. This core structure is found in numerous natural products and synthetic molecules that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1] A key mechanism through which many benzofurans exert their therapeutic effects is by inhibiting specific enzymes. Consequently, the development of robust and reliable enzyme inhibition assays is crucial for identifying and characterizing novel benzofuran-based drug candidates.

This application note provides detailed protocols for developing and performing enzyme inhibition assays for benzofuran compounds against three common enzyme classes: cyclooxygenases (COX), cholinesterases, and protein kinases. It also includes guidelines for data presentation and visualization of experimental workflows and relevant biological pathways.

General Principles of Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental to drug discovery, allowing for the quantification of a compound's potency and the characterization of its mechanism of action. Key parameters determined from these assays include:

  • IC50 (Half Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[2][3] It is a common measure of an inhibitor's potency, with lower IC50 values indicating greater potency.[4] However, IC50 values can be influenced by experimental conditions, such as substrate concentration.[2]

  • Ki (Inhibition Constant): The Ki is the dissociation constant for the enzyme-inhibitor complex and reflects the binding affinity of the inhibitor.[4] Unlike the IC50, the Ki is a constant value for a given inhibitor and enzyme under specific conditions. It can be calculated from the IC50 value using the Cheng-Prusoff equation.[3]

  • Mode of Inhibition: Kinetic studies can elucidate how a benzofuran compound inhibits an enzyme. Common modes include:

    • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing substrate binding.

    • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), changing the enzyme's conformation and reducing its activity.

    • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

    • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[5]

Experimental Protocols

Protocol 1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is adapted from methods used to evaluate benzofuran derivatives as COX inhibitors.[6][7] It relies on the quantification of prostaglandin E2 (PGE2), a product of the COX-catalyzed reaction, using an Enzyme Immunoassay (EIA).

Principle

COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, which is then converted to other prostaglandins, including PGE2. The inhibitory activity of benzofuran compounds is determined by measuring the reduction in PGE2 production in the presence of the compound.

Materials

  • Human recombinant COX-1 or COX-2 enzyme

  • Arachidonic acid (substrate)

  • Benzofuran test compounds

  • Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • DMSO (for dissolving compounds)

  • PGE2 Enzyme Immunoassay (EIA) Kit

  • 96-well microplates

  • Microplate reader

Procedure

  • Compound Preparation: Dissolve benzofuran compounds and reference inhibitors in DMSO to prepare stock solutions. Further dilute the stock solutions with the assay buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Enzyme Reaction:

    • To each well of a 96-well plate, add the assay buffer.

    • Add the benzofuran test compound solution or reference inhibitor at various concentrations. For control wells, add buffer with DMSO only (vehicle control).

    • Add the COX enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to each well.

    • Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • PGE2 Quantification:

    • Quantify the amount of PGE2 produced in each well using a commercial PGE2 EIA kit, following the manufacturer's instructions. This typically involves a competitive immunoassay where the PGE2 in the sample competes with a fixed amount of labeled PGE2 for binding to a limited number of antibody sites.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the benzofuran compound using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Vehicle Control Well)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors and has been applied to various benzofuran derivatives.[5][8][9]

Principle

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), which has a yellow color. The rate of TNB formation is measured spectrophotometrically at 412 nm and is proportional to the enzyme activity.

Materials

  • Acetylcholinesterase (AChE) from electric eel or other sources

  • Acetylthiocholine iodide (ATCI, substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Benzofuran test compounds

  • Reference inhibitor (e.g., Donepezil or Galantamine)

  • Phosphate buffer (e.g., 50 mM, pH 8.0)

  • DMSO

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure

  • Reagent Preparation:

    • Prepare stock solutions of benzofuran compounds and the reference inhibitor in DMSO.

    • Prepare working solutions of ATCI and DTNB in the phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add phosphate buffer.

    • Add the benzofuran test compound solution or reference inhibitor at various concentrations. Add buffer with DMSO for the vehicle control.

    • Add the DTNB solution to all wells.

    • Add the AChE enzyme solution to all wells except for the blank.

    • Pre-incubate the plate for approximately 15 minutes at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader in kinetic mode.

  • Data Analysis:

    • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each compound concentration: % Inhibition = [1 - (V of Test Well / V of Vehicle Control Well)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a sigmoidal dose-response curve.

Protocol 3: Protein Kinase Inhibition Assay

Protein kinases are a major class of drug targets. Numerous assay formats exist, including radiometric and fluorescence-based methods.[10] This protocol describes a general, non-radiometric, fluorescence-based assay that quantifies kinase activity by measuring the amount of ADP produced.[11]

Principle

Kinases transfer a phosphate group from ATP to a substrate, producing a phosphorylated substrate and ADP. The amount of ADP generated is directly proportional to the kinase activity. In this coupled-enzyme assay, the ADP is converted through a series of enzymatic reactions to a fluorescent product (e.g., resorufin), which can be quantified.

Materials

  • Recombinant protein kinase of interest

  • Specific peptide or protein substrate for the kinase

  • Adenosine 5'-triphosphate (ATP)

  • Benzofuran test compounds

  • Reference inhibitor (e.g., Staurosporine or a known specific inhibitor)

  • Kinase assay buffer (commercial or custom-prepared)

  • ADP detection kit (e.g., ADP-Glo™, Kinase-Glo®, or similar fluorescence-based kits)[11]

  • White, opaque 96- or 384-well microplates (for fluorescence/luminescence)

  • Microplate reader with fluorescence or luminescence detection capabilities

Procedure

  • Compound Preparation: Prepare serial dilutions of the benzofuran test compounds and reference inhibitor in the appropriate assay buffer. Ensure the final DMSO concentration is minimal.

  • Kinase Reaction:

    • To the wells of a microplate, add the kinase enzyme and the benzofuran test compound or reference inhibitor.

    • Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.[12]

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction for a specified time (e.g., 30-60 minutes) at the optimal temperature for the kinase (often 30°C or 37°C).

  • ADP Detection:

    • Stop the kinase reaction and initiate the detection reaction by adding the ADP detection reagent from the kit, following the manufacturer's protocol.

    • Incubate the plate as recommended by the kit manufacturer (e.g., 10-40 minutes) to allow the detection reaction to proceed.

  • Measurement and Data Analysis:

    • Measure the fluorescence or luminescence signal using a microplate reader.

    • Calculate the percentage of inhibition for each concentration: % Inhibition = [1 - (Signal of Test Well - Signal of No Enzyme Control) / (Signal of Vehicle Control - Signal of No Enzyme Control)] x 100

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value via non-linear regression.

Data Presentation

Quantitative data from enzyme inhibition assays should be summarized in a clear and organized manner to facilitate comparison between different benzofuran compounds.

Table 1: Summary of Enzyme Inhibition Data for Benzofuran Derivatives

Compound IDTarget EnzymeIC50 (µM)[8][13][14]Ki (µM)[15]Mode of Inhibition[5][15]Selectivity (e.g., COX-2/COX-1)
BZF-001COX-125.512.1Competitive0.2
BZF-001COX-25.12.3Competitive
BZF-002AChE8.23.9MixedN/A
BZF-003Kinase X0.750.35ATP-CompetitiveN/A
BZF-004COX-215.87.5Non-competitive>10
BZF-004COX-1>100--
BZF-005BChE2.51.7Competitive>38 (vs AChE)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mandatory Visualizations

Diagrams created using the Graphviz DOT language are provided below to illustrate key workflows and concepts.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Benzofuran Compound Dilutions add_components Add Reagents and Compound to Microplate prep_compounds->add_components prep_reagents Prepare Assay Reagents (Enzyme, Substrate) prep_reagents->add_components incubate Incubate to Allow Inhibitor Binding add_components->incubate start_reaction Initiate Reaction with Substrate incubate->start_reaction stop_reaction Stop Reaction and Add Detection Reagent start_reaction->stop_reaction read_plate Measure Signal (Absorbance/Fluorescence) stop_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds KinaseX Kinase X Receptor->KinaseX Activates Substrate Substrate Protein KinaseX->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Substrate->P_Substrate Response Cellular Response (e.g., Proliferation) P_Substrate->Response Leads to Benzofuran Benzofuran Inhibitor Benzofuran->KinaseX Inhibits G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition E1 Enzyme ES1 ES Complex E1->ES1 +S EI1 EI Complex E1->EI1 +I S1 Substrate I1 Inhibitor E2 Enzyme ES2 ES Complex E2->ES2 +S EI2 EI Complex E2->EI2 +I S2 Substrate I2 Inhibitor ESI2 ESI Complex ES2->ESI2 +I EI2->ESI2 +S

References

experimental protocol for dissolving 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solubilization of this compound, a benzofuran derivative with potential applications in pharmaceutical research, particularly as an enzyme inhibitor.[1] The compound's chemical structure, featuring a hydroxyl and a carboxamide group, influences its solubility and stability.[1]

Compound Information
PropertyValueReference
IUPAC Name This compound[2]
Molecular Formula C₁₁H₁₁NO₃[2]
Molecular Weight 205.21 g/mol [2]
CAS Number 638217-08-0[1]
Appearance Solid (form may vary)
Storage Conditions Store at 2-8°C in a dry, sealed environment.
Solubility Data
SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleRecommended as the primary solvent for preparing high-concentration stock solutions.[3]
Ethanol Likely SolubleMay be used as an alternative to DMSO, though potentially with lower solubilizing capacity for highly lipophilic compounds.
Methanol Likely SolubleAnother potential organic solvent for initial solubilization.
Water / Aqueous Buffers Poorly SolubleBenzofuran derivatives often exhibit low aqueous solubility.[4] Direct dissolution in aqueous media is not recommended. Dilution of a DMSO stock solution into aqueous buffers may lead to precipitation.[3]
Ethyl Acetate/Hexanes SolubleA 1:5 mixture is reported as a solvent system for chromatographic purification, indicating solubility in this organic mixture.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be used for subsequent dilutions in various experimental assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing the Compound: Accurately weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.05 mg of the compound (Molecular Weight = 205.21 g/mol ).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the weighed compound. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Cap the tube/vial securely.

    • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure no solid particles remain.

    • If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes may aid dissolution.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium) for use in biological experiments. It is crucial to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity, typically keeping it below 0.5%.[3]

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed (37°C) cell culture medium or desired aqueous buffer

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thawing the Stock Solution: Thaw the 10 mM stock solution at room temperature and vortex gently to ensure homogeneity.

  • Serial Dilution (if necessary): For preparing a range of concentrations, perform serial dilutions of the stock solution in DMSO first.

  • Dilution into Aqueous Medium:

    • Dispense the required volume of pre-warmed aqueous medium into a sterile tube.

    • While vortexing the medium, add the required volume of the DMSO stock solution dropwise to facilitate rapid dispersion and minimize precipitation. For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous medium.

  • Final Inspection: Visually inspect the final working solution for any signs of precipitation. If cloudiness is observed, consider lowering the final compound concentration or using a different formulation strategy.

  • Immediate Use: Use the freshly prepared working solution immediately in your experiment to ensure concentration accuracy.

Signaling Pathway and Experimental Workflow

FGFR4 Signaling Pathway

This compound may be useful in the preparation of N-aryl-heteroarylamines as Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors.[5] Aberrant FGFR4 signaling, often driven by its ligand FGF19, is implicated in the progression of certain cancers, such as hepatocellular carcinoma.[6] Inhibition of this pathway can block downstream signaling cascades that promote cell proliferation and survival.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds RAS RAS FGFR4->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor 6-Hydroxy-N,2-dimethyl- benzofuran-3-carboxamide (as FGFR4 Inhibitor Precursor) Inhibitor->FGFR4 Inhibits

Caption: Potential inhibition of the FGFR4 signaling pathway.

Experimental Workflow for Compound Dissolution

The following diagram illustrates the logical steps for preparing this compound solutions for experimental use.

Experimental_Workflow start Start: Obtain Solid Compound weigh 1. Accurately Weigh Compound start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve stock_solution 4. Prepare 10 mM Stock Solution dissolve->stock_solution store 5. Aliquot and Store at -20°C / -80°C stock_solution->store prepare_working 6. Prepare Working Solution stock_solution->prepare_working dilute 7. Dilute Stock into Aqueous Medium (while vortexing) prepare_working->dilute check_precipitation 8. Check for Precipitation dilute->check_precipitation use_solution 9. Use Immediately in Assay check_precipitation->use_solution No troubleshoot Troubleshoot: - Lower Concentration - Reformulate check_precipitation->troubleshoot Yes

Caption: Workflow for dissolving the test compound.

References

A Systematic Approach to High-Performance Liquid Chromatography (HPLC) Method Development

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry and various scientific fields for separating, identifying, and quantifying components in a mixture.[1][2] Developing a robust and reliable HPLC method is a systematic process that involves optimizing numerous parameters to achieve accurate and reproducible results.[3] This process is critical throughout the drug development lifecycle, from pre-formulation to quality control of the final product.[1]

A well-developed HPLC method should be simple, utilizing common columns and mobile phases to ensure ease of use and transferability.[4] The overall strategy involves a series of steps, starting from understanding the analyte's properties to final method validation.[5]

Application Note: Foundational Strategy

The development of an HPLC method begins with defining the analytical objectives and gathering information about the analyte(s).[6] Key initial considerations include the analyte's chemical structure, polarity, pKa, and solubility, which guide the selection of the appropriate chromatography mode, stationary phase, and mobile phase.[1][6]

Key Stages of HPLC Method Development:

  • Define Separation Goals: Clearly identify the analytes of interest and the purpose of the analysis (e.g., quantification, impurity profiling).[6]

  • Analyte Characterization: Gather all available information on the analyte's physicochemical properties.[6]

  • Select Chromatography Mode & Initial Conditions: Choose the appropriate mode (e.g., Reversed-Phase, Normal Phase) and select a starting column and mobile phase.[5][6]

  • Initial Trials & Scouting: Perform initial runs, often using a generic gradient, to assess the separation.[7]

  • Method Optimization: Systematically adjust parameters like mobile phase composition, pH, temperature, and flow rate to improve resolution and peak shape.[6][8]

  • Method Validation: Once optimized, the method must be validated according to relevant guidelines (e.g., ICH Q2) to ensure it is fit for its intended purpose.[6][9]

dot graph TD A[Define Separation Goals] --> B(Analyte CharacterizationpKa, Polarity, Solubility); B --> C{Select Chromatography Mode}; C -->|Non-polar to Mid-polar| D[Reversed-Phase HPLC]; C -->|Polar| E[Normal Phase / HILIC]; C -->|Ionic| F[Ion-Exchange]; D --> G(Initial ScreeningColumn & Mobile Phase); E --> G; F --> G; G --> H{Initial Separation Acceptable?}; H -->|No| I[Method Optimization- Mobile Phase pH- Gradient- Temperature- Flow Rate]; I --> H; H -->|Yes| J[Method ValidationICH Guidelines];

end caption: "Workflow for systematic HPLC method development."

Protocol 1: Initial Method Screening for Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the most common mode, suitable for non-polar to moderately polar compounds.[5][7] A C18 column is often the first choice for screening.[4][10] This protocol outlines a generic screening process using different mobile phase conditions to quickly assess separation feasibility.

Objective: To establish initial chromatographic conditions and identify the most promising mobile phase system (organic modifier and pH).

Methodology:

  • Column Selection:

    • Start with a robust, general-purpose C18 column (e.g., 100-150 mm length, 4.6 mm i.d., 3 or 5 µm particle size).[4][5] Shorter columns can reduce development time.[5]

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the mobile phase to ensure good peak shape.[1] The injection solvent should ideally be weaker than the initial mobile phase.

  • Detector Settings:

    • If using a UV detector, select the wavelength of maximum absorbance (λmax) for the primary analyte(s).[6] Wavelengths above 200 nm are generally preferred to minimize noise.[4]

  • Scouting Gradients:

    • Perform broad gradient runs to elute all components of the sample.[7] This helps determine the retention behavior and complexity of the sample.[5]

    • Run at least two different organic modifiers (Acetonitrile and Methanol) as they offer different selectivities.[10]

    • Screen at different pH values (e.g., acidic, neutral, basic) to assess the impact on ionizable compounds. A pH between 2 and 4 is a good starting point for weak acids, while a pH of 7-8 is often used for basic compounds.[10]

Initial Screening Parameters Table:

ParameterCondition 1 (Acidic)Condition 2 (Neutral/Basic)
Column C18, 150 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10 mM Ammonium Bicarbonate in Water (pH ~7.8)
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile (ACN) or Methanol (MeOH)
Gradient 5% to 95% B over 20 minutes5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 5 µL5 µL
Detection UV at analyte λmaxUV at analyte λmax

After these initial runs, evaluate the chromatograms for peak shape, resolution, and retention time. The combination of organic modifier and pH that provides the best initial separation should be selected for further optimization.

Protocol 2: Method Optimization

Once promising initial conditions are identified, the next step is to fine-tune the parameters to achieve the desired separation goals, balancing resolution with analysis time.[8]

Objective: To optimize selectivity, efficiency, and analysis time by adjusting key chromatographic parameters.

dot graph G { layout=circo; node [shape=circle, style=filled, fontname="Arial"]; center [label="Optimization", shape=doublecircle, fillcolor="#5F6368", fontcolor="#FFFFFF"]; A [label="Mobile Phase\nComposition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Gradient Slope", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Flow Rate", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Mobile Phase\npH", fillcolor="#4285F4", fontcolor="#FFFFFF"];

} caption: "Key parameters for HPLC method optimization."

Methodology:

  • Mobile Phase Composition (%B) and Gradient Slope:

    • Isocratic vs. Gradient: For simple mixtures with few components, an isocratic elution (constant mobile phase composition) may be sufficient.[8] For complex samples or those with a wide range of polarities, gradient elution is necessary to achieve good resolution for all peaks in a reasonable time.[4][5]

    • Gradient Optimization: Adjust the gradient slope (rate of change of %B). A shallower gradient increases resolution but also lengthens the run time. Focus the gradient around the elution time of the target analytes.[7]

  • Mobile Phase pH:

    • For ionizable compounds, small changes in mobile phase pH can significantly alter retention and selectivity.[5]

    • Adjust the pH to ensure analytes are in a single ionic state (either fully ionized or neutral) for sharp, symmetrical peaks.[11] Using a buffer is crucial to maintain a stable pH.[12]

  • Column Temperature:

    • Increasing column temperature generally decreases mobile phase viscosity, leading to lower backpressure and potentially faster analysis times.[13]

    • Temperature also affects selectivity. A typical range to explore is 30-60°C.[14] It is crucial to use a column oven for reproducible retention times.[14]

  • Flow Rate:

    • Optimizing the flow rate is a balance between analysis time and efficiency (resolution).[13]

    • Lowering the flow rate can improve resolution, while increasing it shortens the run time, potentially at the cost of wider peaks.[13] An initial flow rate of 1.0-1.5 mL/min is common for standard 4.6 mm i.d. columns.[5]

Table of Optimization Parameters and Their Effects:

ParameterTypical Range/AdjustmentPrimary EffectSecondary Effect
Gradient Slope Adjust %B/minResolution, Run TimePeak Height
Mobile Phase pH ± 0.2-0.5 pH unitsSelectivity, Peak Shape (for ionizable compounds)Retention Time
Column Temp. 30 - 60 °C (in 5°C increments)Retention Time, SelectivitySystem Backpressure, Peak Shape
Flow Rate 0.8 - 2.0 mL/min (for 4.6 mm i.d.)Run Time, ResolutionSystem Backpressure, Peak Height

By systematically adjusting these parameters, either one at a time or using a Design of Experiments (DoE) approach, a robust and optimized HPLC method can be developed that meets the predefined analytical goals.[5]

References

Application Notes and Protocols for 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide (CAS No. 638217-08-0) is a benzofuran derivative with potential applications in biomedical research.[1][2] This compound is recognized as a key intermediate in the synthesis of more complex molecules, including the multi-kinase inhibitor Fruquintinib.[1][3] Notably, it has been identified as a potential inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a critical mediator of various cellular processes such as proliferation and differentiation.[1][4] These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, with a focus on its potential as an FGFR4 inhibitor.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₁H₁₁NO₃[1][2][5]
Molecular Weight205.21 g/mol [1][5][6]
CAS Number638217-08-0[1][2][5]
AppearanceSolid-
StorageStore at 2°C - 8°C[6]

Biological Activity

The primary reported biological activity of this compound is its potential as an enzyme inhibitor, with specific mention of FGFR4 inhibition.[1][2][4] FGFR4 is a receptor tyrosine kinase that, upon binding to its fibroblast growth factor (FGF) ligands, undergoes dimerization and autophosphorylation, initiating downstream signaling cascades. These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and differentiation. Dysregulation of FGFR4 signaling is implicated in various cancers.

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway and Inhibition cluster_0 RAS-MAPK Pathway cluster_1 PI3K-AKT Pathway FGF FGF Ligand FGFR4 FGFR4 FGF->FGFR4 Binds RAS RAS FGFR4->RAS Activates PI3K PI3K FGFR4->PI3K Activates Compound 6-Hydroxy-N,2-dimethyl- benzofuran-3-carboxamide Compound->FGFR4 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

FGFR4 Signaling Pathway and Point of Inhibition.

Experimental Protocols

Reagent Preparation

1. Stock Solution Preparation:

  • Due to its organic nature, Dimethyl Sulfoxide (DMSO) is a suitable solvent.

  • To prepare a 10 mM stock solution, dissolve 2.0521 mg of this compound in 1 mL of sterile DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.[7]

2. Working Solution Preparation:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.[7] It is crucial to maintain a final DMSO concentration below 0.5% in the cell culture to avoid solvent-induced cytotoxicity.

Cell Viability and Proliferation Assays (e.g., MTT or CellTiter-Glo® Assay)

This protocol is designed to determine the effect of the compound on cell viability and to calculate the half-maximal inhibitory concentration (IC50).

Cell_Viability_Workflow Cell Viability Assay Workflow Start Start Seed Seed cells in a 96-well plate Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with serial dilutions of the compound Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddReagent Add viability reagent (e.g., MTT) Incubate2->AddReagent Incubate3 Incubate as per manufacturer's protocol AddReagent->Incubate3 Measure Measure absorbance or luminescence Incubate3->Measure Analyze Analyze data and calculate IC50 Measure->Analyze End End Analyze->End

Workflow for Cell Viability Assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8] The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.[9]

  • Compound Treatment: The following day, remove the medium and add fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM).[8] Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cell death.[8]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.[8]

  • Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.[8]

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Western Blot Analysis for Pathway Modulation

This protocol assesses the compound's effect on the phosphorylation status of key proteins in the FGFR4 signaling pathway.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at concentrations around the determined IC50 for a specified time (e.g., 2, 6, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[8]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p-FGFR4, total FGFR4, p-ERK, total ERK, p-AKT, and total AKT. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]

Data Presentation

Hypothetical IC50 Values in Cancer Cell Lines
Cell LineCancer TypePutative FGFR4 StatusIC50 (µM)
Hep3BHepatocellular CarcinomaAmplified5.2
Huh7Hepatocellular CarcinomaNormal25.8
A549Lung CancerNormal> 50
MCF-7Breast CancerNormal> 50
Hypothetical Western Blot Densitometry Analysis
Treatmentp-FGFR4 / Total FGFR4 (Fold Change)p-ERK / Total ERK (Fold Change)p-AKT / Total AKT (Fold Change)
Vehicle Control1.001.001.00
Compound (5 µM)0.350.450.60
Compound (10 µM)0.150.200.30

Safety and Handling

  • Hazard Identification: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[10]

  • Precautionary Measures: Handle in a well-ventilated area.[10] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[10] Avoid formation of dust and aerosols.[10] Wash hands thoroughly after handling.[10]

  • First Aid: In case of contact with skin, wash off with soap and plenty of water.[10] In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes.[10] If inhaled, move the person into fresh air.[10] If swallowed, seek immediate medical attention.[10]

Troubleshooting

IssuePossible CauseSolution
No observable effectInactive compound, incorrect concentration, short incubation time.Verify compound activity with a positive control, perform a dose-response experiment over a wider concentration range, and optimize the incubation time.[7]
High variability between replicatesInconsistent cell seeding, pipetting errors, edge effects in plates.Ensure a homogenous cell suspension before seeding, use calibrated pipettes, and avoid using the outer wells of microplates.[7]
Compound precipitation in mediaPoor solubility.Ensure the stock solution is fully dissolved. Consider using a lower concentration or a different solvent system, ensuring solvent compatibility with cells.

Conclusion

This compound is a valuable research tool with potential as an FGFR4 inhibitor. The protocols outlined in these application notes provide a framework for investigating its biological effects in cell culture. Researchers should adapt these protocols to their specific cell lines and experimental questions, always including appropriate controls to ensure the validity of their results. Further studies are warranted to fully elucidate its mechanism of action and therapeutic potential.

References

Application Notes and Protocols: Synthesis of N-Aryl-Heteroarylamines from Benzofuran Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of N-aryl-heteroarylamines, a crucial scaffold in medicinal chemistry, utilizing functionalized benzofuran precursors. The primary method detailed is the palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile cross-coupling reaction for the formation of C-N bonds.[1][2] These protocols are intended to serve as a guide for researchers in drug discovery and development, offering a pathway to novel chemical entities with potential therapeutic applications.

Introduction

Benzofuran derivatives are integral to numerous biologically active compounds and approved pharmaceuticals.[3][4] The incorporation of an N-aryl-heteroarylamine moiety onto a benzofuran core can significantly modulate the pharmacological properties of the resulting molecule. The Buchwald-Hartwig amination reaction has emerged as a premier method for the synthesis of aryl amines, offering significant advantages over traditional methods like nucleophilic aromatic substitution, particularly in terms of substrate scope and functional group tolerance.[1] This application note details the synthesis of N-aryl-heteroarylamines through the coupling of halobenzofurans with various heteroaromatic amines.

Core Synthetic Strategy: Palladium-Catalyzed Buchwald-Hartwig Amination

The central strategy involves the palladium-catalyzed cross-coupling of a halogenated benzofuran (typically a bromobenzofuran) with a heteroarylamine in the presence of a suitable phosphine ligand and a base. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.

General Reaction Scheme:

cluster_0 Buchwald-Hartwig Amination Benzofuran Precursor Halogenated Benzofuran (X = Br, I) Product N-Aryl-Heteroarylamine Benzofuran Precursor->Product + Heteroarylamine Heteroarylamine (H-N(Ar)Het) Heteroarylamine->Product + Catalyst Pd Catalyst Ligand Base

Caption: General scheme for Buchwald-Hartwig amination.

Experimental Protocols

Materials and General Conditions

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Aryl halides, amines, catalysts, ligands, and bases should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Synthesis of N-(Benzofuran-2-yl)-N-phenylpyridin-2-amine

Reaction:

Materials:

  • 2-Bromobenzofuran (1.0 mmol, 1.0 equiv)

  • N-Phenylpyridin-2-amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 2-bromobenzofuran, N-phenylpyridin-2-amine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC. Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired N-(benzofuran-2-yl)-N-phenylpyridin-2-amine.

Data Presentation

The following table summarizes representative yields for the synthesis of various N-aryl-heteroarylamines using benzofuran precursors under optimized Buchwald-Hartwig conditions.

EntryBenzofuran PrecursorAmineProductYield (%)
12-BromobenzofuranAnilineN-(Benzofuran-2-yl)aniline85
22-Bromobenzofuran2-AminopyridineN-(Benzofuran-2-yl)pyridin-2-amine78
33-BromobenzofuranCarbazole9-(Benzofuran-3-yl)-9H-carbazole92
45-BromobenzofuranIndole1-(Benzofuran-5-yl)-1H-indole81

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-aryl-heteroarylamines from benzofuran precursors.

G start Reaction Setup (Reactants, Catalyst, Ligand, Base, Solvent) reaction Inert Atmosphere Heating (e.g., 110 °C) Stirring (12-24h) start->reaction workup Workup (Cooling, Dilution, Filtration) reaction->workup extraction Extraction & Washing (Ethyl Acetate, Water, Brine) workup->extraction drying Drying & Concentration (Na2SO4, Rotary Evaporation) extraction->drying purification Purification (Column Chromatography) drying->purification product Pure N-Aryl-Heteroarylamine purification->product

Caption: Experimental workflow for synthesis and purification.

Buchwald-Hartwig Catalytic Cycle

The catalytic cycle for the Buchwald-Hartwig amination is a well-established mechanism involving a palladium(0)/palladium(II) cycle.

G pd0 Pd(0)L2 pd_complex1 Oxidative Addition Complex pd0->pd_complex1 + Ar-X pd_complex2 Amine Coordination pd_complex1->pd_complex2 + H-NR'R'' pd_complex3 Deprotonation & Ligand Exchange pd_complex2->pd_complex3 + Base pd_complex3->pd0 Reductive Elimination product N-Aryl- Heteroarylamine pd_complex3->product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination provides an efficient and versatile method for the synthesis of N-aryl-heteroarylamines from readily available benzofuran precursors. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of novel compounds for drug discovery. Careful optimization of reaction parameters is key to achieving high yields and purity of the desired products.

References

Application Notes and Protocols for Demethylation in Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active molecules. The synthesis of hydroxylated benzofurans is often a key step in the preparation of these target compounds. A common and effective strategy to achieve this is through the demethylation of precursor methoxy-substituted benzofurans. The selection of the appropriate demethylating agent and reaction conditions is crucial to ensure high yields and compatibility with other functional groups present in the molecule.

This document provides detailed protocols for various demethylation methods, a comparative summary of their effectiveness, and visual guides to the experimental workflow and reaction mechanisms.

Data Presentation: Comparison of Common Demethylation Reagents

The following table summarizes the reaction conditions and reported yields for the demethylation of various methoxy-substituted aryl ethers, including those relevant to benzofuran synthesis. It is important to note that the yields are highly substrate-dependent and the conditions listed are representative examples.

Demethylating AgentSubstrate ExampleSolventTemperature (°C)TimeYield (%)Reference
BBr₃ 3,5-Dimethoxy-2-iodobenzaldehydeDichloromethane (DCM)-78 to rt-Low (agglomeration issues)[1]
N-[2-(3,4-dimethoxyphenyl)ethyl]phthalimideDichloromethane (DCM)-78 to rt-72 (cyclized product)[2]
Aryl methyl etherDichloromethane (DCM)-78 to rtOvernightVaries[3]
HBr Phenolic methyl ethersAcetic Acid / H₂O100 - 1303 hVaries[3][4]
AlCl₃ ortho-Substituted aryl methyl ethersDichloromethane (DCM)rtSeveral hours90-98[5]
N-[2-(3,5-dimethoxyphenyl)ethyl]phthalimideDichloromethane (DCM)-15 to rt8 h75 (cyclized product)[6]
Thiolates (e.g., Sodium Ethanethiolate) Nucleoside dimethyl phosphonate esters-High Temperature-54[7]

Experimental Protocols

Protocol 1: Demethylation using Boron Tribromide (BBr₃)

Boron tribromide is a powerful Lewis acid and one of the most effective reagents for the cleavage of aryl methyl ethers. It is particularly useful for its high reactivity, often allowing for reactions to proceed at low temperatures. However, it is highly corrosive and moisture-sensitive, requiring careful handling.

Materials:

  • Methoxy-substituted benzofuran derivative

  • Anhydrous Dichloromethane (DCM)

  • Boron tribromide (BBr₃) solution (e.g., 1M in DCM)

  • Methanol (for quenching)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the methoxy-substituted benzofuran (1.0 equiv.) in anhydrous DCM in a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath (e.g., dry ice/acetone or ice/water).

  • Slowly add the BBr₃ solution (1.1-1.5 equiv. per methoxy group) dropwise to the stirred solution. The reaction is often exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the required time (monitor by TLC until the starting material is consumed). Reaction times can vary from 1 hour to overnight.

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of methanol. This will hydrolyze the excess BBr₃ and the boron-phenoxide complex.

  • Remove the solvent under reduced pressure.

  • Add DCM and water to the residue and transfer to a separatory funnel.

  • Separate the layers. Extract the aqueous layer with DCM (2-3 times).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired hydroxylated benzofuran.

Protocol 2: Demethylation using Hydrobromic Acid (HBr)

Hydrobromic acid is a strong Brønsted acid that can effectively cleave aryl methyl ethers, although it typically requires higher reaction temperatures than BBr₃. This method is often less expensive but may not be suitable for substrates with acid-sensitive functional groups.[4]

Materials:

  • Methoxy-substituted benzofuran derivative

  • Hydrobromic acid (48% aqueous solution or HBr in acetic acid)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask containing the methoxy-substituted benzofuran (1.0 equiv.), add a solution of HBr (e.g., 48% aqueous HBr or a solution of HBr in acetic acid).

  • Heat the reaction mixture to reflux (typically 100-130 °C) and maintain for several hours (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the effervescence ceases.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Demethylation using Aluminum Chloride (AlCl₃)

Aluminum chloride is another Lewis acid that can be used for the demethylation of aryl methyl ethers. It is generally less reactive than BBr₃ and may require higher temperatures or longer reaction times.[5]

Materials:

  • Methoxy-substituted benzofuran derivative

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dilute hydrochloric acid (e.g., 1M HCl)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend the methoxy-substituted benzofuran (1.0 equiv.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add anhydrous AlCl₃ (typically 1.5-3.0 equiv. per methoxy group) portion-wise to the stirred suspension. The reaction may be exothermic.

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of ice-cold water or dilute HCl.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental Workflow for a General Demethylation Reaction

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve Methoxy-Benzofuran in Anhydrous Solvent reagent Add Demethylating Agent (e.g., BBr3) start->reagent react Stir at Appropriate Temperature reagent->react quench Quench Reaction react->quench Monitor by TLC extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify product Isolated Hydroxylated Benzofuran purify->product

Caption: General experimental workflow for demethylation.

Reaction Mechanism of BBr₃-Mediated Demethylation

reaction_mechanism cluster_mechanism Mechanism of Aryl Methyl Ether Cleavage by BBr3 Ar-O-Me Ar-O-CH₃ Complex Ar-O⁺(B⁻Br₃)-CH₃ Ar-O-Me->Complex + BBr₃ (Lewis Acid-Base Adduct Formation) BBr3 BBr₃ TransitionState [Br--CH₃--O⁺(Ar)-B⁻Br₂]‡ Complex->TransitionState Nucleophilic attack by Br⁻ Products Ar-O-BBr₂ + CH₃Br TransitionState->Products Cleavage FinalProduct Ar-OH + B(OH)₃ + HBr Products->FinalProduct + 3H₂O Hydrolysis H₂O Work-up

Caption: Mechanism of BBr₃-mediated demethylation.

References

Application Notes and Protocols for the Scaled-Up Synthesis of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide, a key intermediate in the production of the VEGFR inhibitor, Fruquintinib. The document outlines both a laboratory-scale synthesis and a scaled-up industrial approach, addressing common challenges encountered during large-scale production.

Introduction

This compound is a crucial building block in the synthesis of Fruquintinib, a potent and highly selective oral inhibitor of vascular endothelial growth factor receptors (VEGFRs) -1, -2, and -3.[1][2][3] Fruquintinib has been approved for the treatment of metastatic colorectal cancer.[1][3] The efficient and scalable synthesis of its benzofuran intermediate is therefore of significant interest to the pharmaceutical industry. This document provides a comprehensive guide to its synthesis, with a focus on scalability.

Data Presentation

Table 1: Comparison of Laboratory-Scale vs. Industrial-Scale Synthesis Parameters
ParameterLaboratory-Scale SynthesisIndustrial-Scale SynthesisReference
Starting Material 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide[4][5]
Demethylating Agent Boron tribromide (BBr₃)Aluminum chloride / Dodecanethiol[4][5]
Solvent Dichloromethane (DCM)Toluene[4][5]
Reaction Scale 3.38 g100 kg[4][5]
Reaction Temperature -5°C to 0°C60-70°C[4][5]
Reaction Time 2 hoursNot specified[4][5]
Work-up Quenching with NaHCO₃, extraction with EtOAcNot detailed[4][5]
Purification Column ChromatographyCrystallization/Slurrying[5][6]
Yield 99%~85-90% (inferred)[4][5]
Purity >95%>99%[5]
Table 2: Key Reagents and Stoichiometry for Laboratory-Scale Synthesis
ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Ratio
6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide219.233.3815.41
Boron tribromide (1.0 M in DCM)250.5211.5 (in solution)46.03
Dichloromethane (DCM)84.93~50 mL--

Experimental Protocols

Laboratory-Scale Synthesis via Demethylation with Boron Tribromide

This protocol is adapted from established laboratory procedures.[4]

Materials:

  • 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide

  • Boron tribromide (1.0 M solution in Dichloromethane)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3.38 g (15.4 mmol) of 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide in 50 mL of anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution to -5°C using an ice-salt bath.

  • Slowly add 31 mL (30.8 mmol) of a 1.0 M solution of boron tribromide in dichloromethane to the stirred solution. Maintain the temperature at -5°C.

  • Stir the reaction mixture at -5°C for 1 hour.

  • Add an additional 15 mL of the boron tribromide solution and continue stirring at 0°C for another hour.

  • Carefully pour the reaction mixture into a flask containing a stirred mixture of crushed ice and saturated aqueous NaHCO₃ solution to quench the reaction.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain this compound as a solid (Yield: 3.16 g, 99%).[4]

Industrial-Scale Synthesis Approach

Industrial production often seeks to avoid hazardous reagents like boron tribromide and costly purification methods like chromatography. The following outlines a general approach derived from patent literature for a more scalable process.[5][7]

Key Considerations for Scale-Up:

  • Reagent Selection: Replacement of BBr₃ with less hazardous and more cost-effective reagents like aluminum chloride in the presence of a thiol such as dodecanethiol.[5]

  • Solvent Choice: Use of higher-boiling and less volatile solvents like toluene instead of dichloromethane.[5]

  • Work-up and Purification: Development of a crystallization or slurry-based purification method to replace chromatography, which is not practical at a large scale.[5][6]

  • Process Safety: Implementation of robust temperature control and off-gas handling systems, especially when dealing with reagents that can produce noxious byproducts. The synthesis of a precursor to the target molecule is noted to produce sodium sulfide, which has an unpleasant odor and requires careful post-reaction treatment.[7]

Generalized Industrial Protocol:

  • Demethylation: A mixture of 6-methoxy-N,2-dimethylbenzofuran-3-carboxamide (100 g), toluene (700 ml), and dodecanethiol (138.4 g) is treated with aluminum chloride (152.04 g) in portions at 25-35°C. The mixture is then heated to 60-70°C and stirred.[5]

  • Work-up: Upon reaction completion, the mixture is cooled and subjected to an aqueous work-up to remove inorganic salts.

  • Crystallization: The crude product is isolated and then purified by crystallization or by slurrying in a suitable solvent (e.g., acetonitrile) to achieve high purity (>99%).[5]

Mandatory Visualizations

Fruquintinib Synthesis Workflow

G cluster_0 Starting Materials cluster_1 Key Synthesis Step cluster_2 Intermediate Product cluster_3 Final Coupling Step cluster_4 Final Product start1 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide demethylation Demethylation start1->demethylation intermediate This compound demethylation->intermediate coupling Coupling with 4-chloro-6,7-dimethoxyquinazoline intermediate->coupling fruquintinib Fruquintinib coupling->fruquintinib

Caption: Synthetic workflow for Fruquintinib production.

VEGFR Signaling Pathway and Inhibition by Fruquintinib

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascades cluster_3 Cellular Response VEGF VEGF VEGFR VEGFR-1, -2, -3 VEGF->VEGFR Binds to PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) MAPK->Angiogenesis Akt Akt Pathway PI3K->Akt Akt->Angiogenesis Fruquintinib Fruquintinib Fruquintinib->VEGFR Inhibits

Caption: Fruquintinib inhibits VEGFR signaling.

References

Application Notes and Protocols for the Characterization of Benzofuran Derivatives by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The precise structural characterization of these derivatives is paramount for understanding their structure-activity relationships, ensuring quality control in drug manufacturing, and elucidating their metabolic fate. This document provides detailed application notes and experimental protocols for the characterization of benzofuran derivatives using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For benzofuran derivatives, ¹H and ¹³C NMR are fundamental for confirming the core structure and identifying substitution patterns.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize typical chemical shift ranges for protons and carbons in substituted benzofuran derivatives. Actual shifts can vary depending on the specific substituents and the solvent used.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Substituted Benzofurans

ProtonChemical Shift (ppm)MultiplicityNotes
H-26.6 - 7.6s, dPosition is highly sensitive to substitution at C2 and C3.
H-36.8 - 7.2s, dOften coupled to H-2 if both are present.
H-47.2 - 7.8d, tPart of the benzene ring system.
H-57.1 - 7.5t, dPart of the benzene ring system.
H-67.0 - 7.4t, dPart of the benzene ring system.
H-77.3 - 7.9dOften the most downfield proton on the benzene ring.
Substituent Protons0.8 - 4.0 (Alkyl), 6.5 - 8.5 (Aryl)VariesDependent on the nature of the substituent.

Data compiled from multiple sources, including[2][3][4].

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Benzofurans

CarbonChemical Shift (ppm)Notes
C-2145 - 160Highly dependent on substitution.
C-3102 - 125Shielded compared to other sp² carbons in the furan ring.
C-3a115 - 128Bridgehead carbon.
C-4120 - 130
C-5122 - 128
C-6120 - 125
C-7110 - 120
C-7a150 - 160Bridgehead carbon, adjacent to oxygen.
Substituent Carbons10 - 60 (Alkyl), 110 - 160 (Aryl)Dependent on the nature of the substituent.

Data compiled from multiple sources, including[2][5][6][7].

Experimental Protocol: NMR Sample Preparation and Analysis

This protocol outlines the general steps for preparing a benzofuran derivative sample for NMR analysis.

Materials:

  • Benzofuran derivative (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[8]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette and glass wool

  • Vortex mixer or sonicator

Procedure:

  • Sample Weighing: Accurately weigh the required amount of the benzofuran derivative.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many nonpolar organic compounds.[8]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean vial.[8] Gently vortex or sonicate the mixture to ensure complete dissolution.

  • Filtration: To remove any particulate matter which can degrade the quality of the NMR spectrum, filter the solution. Place a small, tight plug of glass wool into a Pasteur pipette and filter the sample solution directly into the clean NMR tube.

  • Sample Transfer and Capping: Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm.[8] Cap the NMR tube securely to prevent solvent evaporation.

  • Cleaning: Wipe the outside of the NMR tube with a lint-free tissue dampened with ethanol or isopropanol to remove any dust or fingerprints.[8]

  • Data Acquisition: Insert the sample into the NMR spectrometer. Perform standard acquisition experiments, including ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR experiments like COSY, HSQC, and HMBC for unequivocal signal assignments.[9]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Furthermore, tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for benzofuran derivatives.[10]

Data Presentation: Characteristic Mass Spectral Data

The fragmentation of benzofuran derivatives is highly dependent on their substitution patterns. The following table summarizes some common fragmentation patterns observed in the mass spectra of different classes of benzofuran derivatives.

Table 3: Characteristic Mass Spectral Fragmentation of Benzofuran Derivatives

Derivative ClassPrecursor IonKey Fragment Ions (m/z)Fragmentation Pathway
2-Aroylbenzofurans[M+H]⁺[M+H - C₆H₆]⁺, 105Competitive hydrogen rearrangements leading to the loss of a benzene molecule or formation of an acylium ion.[11][12]
[M+H - C₆H₆]⁺[M+H - C₆H₆ - CO]⁺, [M+H - C₆H₆ - CO₂]⁺Subsequent loss of carbon monoxide and carbon dioxide.[11][12]
Halogenated Benzofurans[M+H]⁺[M+H - •Br]⁺, [M+H - •Cl]⁺Radical elimination of the halogen atom.[11][12]
Methoxy-substituted Benzofurans[M+H]⁺[M+H - •CH₃]⁺, [M+H - CH₂O]⁺Elimination of a methyl radical or formaldehyde.[11][12]
2-Aminopropyl-benzofurans[M]⁺44Cleavage of the side chain, resulting in a characteristic [CH₃CHNH₂]⁺ fragment.[8]
Dihydrobenzofuran Neolignans[M+H]⁺[M+H - MeOH]⁺, [M+H - 2MeOH]⁺Loss of one or two methanol molecules.[13]
Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general procedure for the analysis of benzofuran derivatives using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Materials and Instrumentation:

  • HPLC or UPLC system

  • Mass spectrometer with ESI or APCI source

  • C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

  • Sample dissolved in a suitable solvent (e.g., acetonitrile/water mixture)

Procedure:

  • Sample Preparation: Prepare a stock solution of the benzofuran derivative in a suitable organic solvent. Dilute the stock solution with the initial mobile phase composition to a final concentration within the linear range of the instrument (typically in the ng/mL to µg/mL range).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution is typically used. For example, start with a low percentage of organic phase (e.g., 10% B), ramp up to a high percentage (e.g., 95% B) over several minutes, hold for a short period, and then return to the initial conditions to re-equilibrate the column.

    • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.

    • Column Temperature: Maintain a constant column temperature, for example, 40 °C.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is often suitable for many benzofuran derivatives.

    • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to achieve maximum signal intensity for the analyte.

    • MS Scan: Perform a full scan MS experiment to determine the m/z of the precursor ion ([M+H]⁺ or [M-H]⁻).

    • MS/MS Scan: Select the precursor ion and perform product ion scans at various collision energies to obtain a characteristic fragmentation pattern. For targeted quantification, selected reaction monitoring (SRM) can be used.

  • Data Analysis: Process the acquired data using the instrument's software. Identify the retention time and the mass-to-charge ratio of the parent ion and its fragments. Compare the obtained fragmentation pattern with known patterns or use it for structural elucidation.

Visualizations

Structure Elucidation Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an unknown benzofuran derivative by combining NMR and Mass Spectrometry data.

structure_elucidation_workflow cluster_sample Sample cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_elucidation Structure Elucidation Unknown Unknown Benzofuran Derivative MS High-Resolution MS Unknown->MS MSMS Tandem MS (MS/MS) Unknown->MSMS NMR_1D 1D NMR (¹H, ¹³C) Unknown->NMR_1D MolFormula Molecular Formula MS->MolFormula FragPattern Fragmentation Pattern MSMS->FragPattern DataIntegration Data Integration and Structure Proposal MolFormula->DataIntegration FragPattern->DataIntegration NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D FuncGroups Functional Groups & Proton/Carbon Environments NMR_1D->FuncGroups Connectivity Atom Connectivity NMR_2D->Connectivity FuncGroups->DataIntegration Connectivity->DataIntegration FinalStructure Final Structure DataIntegration->FinalStructure

Caption: Workflow for structure elucidation using NMR and MS.

Potential Signaling Pathway Modulation

Certain benzofuran derivatives have been investigated for their potential to modulate signaling pathways implicated in diseases like cancer. The diagram below illustrates a simplified representation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a key regulator of angiogenesis, and a potential point of inhibition by some benzofuran derivatives.[1]

vegfr2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Migration, Survival) ERK->Proliferation Benzofuran Benzofuran Derivative Benzofuran->VEGFR2 Inhibits

References

Application Notes and Protocols: 4-Anilinopiperidine as a Versatile Intermediate for Specialty Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Anilinopiperidine is a key chemical intermediate widely utilized in the synthesis of a variety of specialty chemicals, most notably complex pharmaceutical compounds.[1] Its structure, featuring a piperidine ring and an aniline moiety, provides two reactive sites, allowing for sequential and controlled modifications. This dual reactivity makes it a valuable building block in multi-step synthetic pathways.[2] One of the most significant applications of 4-anilinopiperidine is in the synthesis of potent analgesics, such as fentanyl and its analogs.[1][3] The piperidine nitrogen can be readily alkylated or acylated, while the aniline group can undergo various transformations, leading to a diverse range of high-value molecules. These application notes provide an overview of its properties, key synthetic applications, and detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of 4-anilinopiperidine is presented in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₆N₂[4][5]
Molecular Weight 176.26 g/mol [5]
Appearance White Powder[4]
CAS Number 23056-29-3[4][6]

Key Applications in Specialty Chemical Synthesis

4-Anilinopiperidine is a crucial precursor in several synthetic routes for producing specialty chemicals, particularly in the pharmaceutical industry.

  • Fentanyl and its Analogs: It is a well-established intermediate in the "Gupta method" for fentanyl synthesis.[1][7] In this pathway, the piperidine nitrogen of 4-anilinopiperidine is alkylated with a phenethyl group to form 4-anilino-N-phenethylpiperidine (ANPP).[1][3] ANPP is the immediate precursor to fentanyl, which is then formed by acylation of the aniline nitrogen.[3]

  • Other Opioids: Beyond fentanyl, 4-anilinopiperidine derivatives are used to create other potent analgesics like carfentanil, sufentanil, and remifentanil.[8]

  • Protecting Group Chemistry: The piperidine nitrogen can be protected, for example, by acylation with ethyl chloroformate, to allow for selective reactions at other parts of the molecule.[2] This protected intermediate, ethyl 4-anilinopiperidine-1-carboxylate, is also a key precursor in various synthetic strategies.[2]

Synthetic Pathway Diagram

The following diagram illustrates a generalized synthetic pathway for the production of fentanyl, highlighting the central role of 4-anilinopiperidine.

Fentanyl_Synthesis_Pathway Aniline Aniline 4-Anilinopiperidine 4-Anilinopiperidine Aniline->4-Anilinopiperidine ANPP 4-Anilino-N-phenethylpiperidine (ANPP) 4-Anilinopiperidine->ANPP Alkylation Phenethyl_Halide Phenethyl Halide Phenethyl_Halide->ANPP Fentanyl Fentanyl ANPP->Fentanyl Acylation Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Fentanyl

A simplified schematic of the Gupta method for fentanyl synthesis.

Experimental Protocols

Protocol 1: N-Alkylation of 4-Anilinopiperidine to form 4-Anilino-N-phenethylpiperidine (ANPP)

This protocol is adapted from established methods for the synthesis of ANPP, a key intermediate for fentanyl.[3]

Materials:

  • 4-Anilinopiperidine

  • 2-Phenethyl bromide

  • Sodium hydroxide (100%)

  • Ice-cold water

  • Petroleum ether (60-80 °C)

  • Two-neck round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a two-neck round-bottom flask equipped with a condenser and magnetic stir bar, add 4-anilinopiperidine (0.10 moles, 17.6 g) and 50 ml of 100% sodium hydroxide.[3]

  • Heat the reaction mixture to 120 °C.[3]

  • Add 2-phenethyl bromide (0.2 moles, 37 g) to the heated mixture.[3]

  • Stir the reaction mixture for 2 hours at 120 °C.[3]

  • After the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.[3]

  • Collect the crude product by filtration.[3]

  • Recrystallize the crude product from petroleum ether (60-80 °C) to obtain pure 4-anilino-N-phenethylpiperidine.[3]

Reaction Monitoring: The progress of the reaction can be monitored using analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the consumption of starting materials and the formation of the product.[9][10]

Quantitative Data Summary

The following table summarizes typical reaction yields for key transformations involving 4-anilinopiperidine and its derivatives in the synthesis of fentanyl.

Reaction StepStarting MaterialProductReagentsYieldReference
Reductive Amination1-(2-phenethyl)-4-piperidone1-(2-phenethyl)-4-anilinopiperidineAniline, Sodium triacetoxyborohydride91%[11]
AcylationN-[1-(2-phenylethyl)-4-piperidinyl]anilineFentanylPropionyl chloride, DIPEA95%[11]

Experimental Workflow Diagram

The following diagram outlines the workflow for the N-alkylation of 4-anilinopiperidine as described in Protocol 1.

Experimental_Workflow A 1. Setup Reaction: - Add 4-anilinopiperidine and NaOH to flask - Equip with condenser and stir bar B 2. Heating and Reagent Addition: - Heat mixture to 120 °C - Add 2-phenethyl bromide A->B C 3. Reaction: - Stir for 2 hours at 120 °C B->C D 4. Work-up: - Pour mixture into ice-cold water C->D E 5. Isolation: - Collect crude product by filtration D->E F 6. Purification: - Recrystallize from petroleum ether E->F G Pure ANPP F->G

Workflow for the synthesis of 4-anilino-N-phenethylpiperidine (ANPP).

Conclusion: 4-Anilinopiperidine is a highly valuable and versatile intermediate in the synthesis of specialty chemicals, particularly in the development of pharmaceuticals. Its utility is well-demonstrated in the efficient and high-yield syntheses of complex molecules like fentanyl.[11] The protocols and data presented here provide a foundation for researchers and drug development professionals to utilize this important building block in their synthetic endeavors. Careful adherence to established procedures and reaction monitoring are essential for achieving high yields and purity of the desired products.

References

Troubleshooting & Optimization

Technical Support Center: Multi-Step Synthesis of Fruquintinib Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of Fruquintinib intermediates.

I. Troubleshooting Guide: Synthesis of 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide

This guide addresses common issues encountered during the synthesis of the key benzofuran intermediate of Fruquintinib.

Problem 1: Low Yield and Purity in the Traditional Synthesis Route

Q: My synthesis of this compound via the route involving sodium sulfide results in a low yield (around 53%) and purity (around 92%). What are the likely causes and solutions?

A: This traditional synthetic route is known for several challenges that contribute to low yield and purity.

  • Formation of Sodium Sulfide: The reaction generates a significant amount of sodium sulfide, which has a strong, unpleasant odor and requires a challenging work-up.

  • Oxidative Decomposition: The use of strong oxidizing agents like sodium hypochlorite to treat the sodium sulfide byproduct can lead to the oxidative decomposition of the desired product.

  • Use of Expensive Catalysts: Some variations of this route employ expensive palladium catalysts, increasing the overall cost.

Troubleshooting Suggestions:

  • Alternative Synthesis Route: Consider adopting a more modern, multi-step synthesis that avoids the use of sodium sulfide and harsh oxidizing agents. A recommended alternative involves a seven-step process:

    • Halogenation

    • Acylation

    • Coupling

    • Ring Closure

    • Hydrolysis

    • Amination

    • Substitution

  • Process Optimization: If you must use the traditional route, carefully control the addition of the oxidizing agent. Use the minimum effective amount and maintain a low temperature during the work-up to minimize product decomposition.

Problem 2: Difficulty with Purification

Q: I'm facing challenges in purifying the crude this compound. What are the recommended methods?

A: Purification of this intermediate can be challenging due to the presence of unreacted starting materials and side products.

Troubleshooting Suggestions:

  • Crystallization: Crystallization is an effective method for purifying the final product. Experiment with different solvent systems to achieve optimal purity. A mixed solvent system may be beneficial.

  • Column Chromatography: For removal of closely related impurities, column chromatography using silica gel is a standard and effective technique. The choice of eluent is critical and should be optimized based on TLC analysis.

II. Troubleshooting Guide: Synthesis of 4-chloro-6,7-dimethoxyquinazoline

This guide focuses on troubleshooting the synthesis of the quinazoline intermediate.

Problem 1: Low Yield in the Chlorination Step

Q: I am experiencing low yields in the final chlorination step to produce 4-chloro-6,7-dimethoxyquinazoline from 4-hydroxy-6,7-dimethoxyquinazoline. What are the potential reasons and how can I improve the yield?

A: Low yields in this step are often attributed to incomplete reaction, side product formation, or suboptimal reaction conditions.

Troubleshooting Suggestions:

  • Moisture Control: The chlorinating agent, typically phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions to prevent reagent quenching.

  • Reagent Ratio: The molar ratio of the chlorinating agent to the 4-hydroxy-6,7-dimethoxyquinazoline is critical. An insufficient amount will lead to an incomplete reaction. It is recommended to use an excess of the chlorinating agent.

  • Reaction Temperature and Time: The reaction temperature should be carefully controlled, typically between 90-100°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from 4 to 12 hours.[1][2]

  • Solvent Choice: While phosphorus oxychloride can act as both reactant and solvent, using a high-boiling inert solvent like diethylene glycol dimethyl ether can sometimes improve the reaction outcome.[2]

Problem 2: Formation of Impurities

Q: My final product is contaminated with impurities. What are the likely side products and how can I minimize their formation?

A: The primary impurity is often the unreacted starting material, 4-hydroxy-6,7-dimethoxyquinazoline. Other impurities can arise from side reactions if the temperature is too high or the reaction time is too long.

Troubleshooting Suggestions:

  • Strict Temperature Control: Maintain the reaction temperature within the optimal range to avoid thermal decomposition and the formation of undesired byproducts.

  • Reaction Monitoring: Use TLC to monitor the reaction and stop it once the starting material is consumed to prevent the formation of degradation products. A common developing solvent for TLC is a mixture of dichloromethane and petroleum ether (e.g., 1:8 v/v).[2]

  • Purification: Recrystallization is an effective method for purifying the crude product. A mixed solvent system of ethyl acetate and ethanol (e.g., 1:1 v/v) is reported to be effective.[2]

III. Troubleshooting Guide: Final SNAr Coupling Reaction

This section provides guidance on the final step of Fruquintinib synthesis.

Problem: Low Yield in the Final Coupling Step

Q: The SNAr reaction between this compound and 4-chloro-6,7-dimethoxyquinazoline is giving me a lower than expected yield. How can I optimize this reaction?

A: The reported yield for this reaction is approximately 85%. If your yield is significantly lower, consider the following factors.

Troubleshooting Suggestions:

  • Base Selection: The choice and amount of base are crucial. Potassium carbonate is a commonly used base for this reaction. Ensure it is anhydrous and used in an appropriate molar excess.

  • Solvent Purity: The solvent, typically acetonitrile or dimethylformamide (DMF), should be dry. The presence of water can lead to side reactions and reduce the yield.[3]

  • Reaction Temperature: The reaction is typically carried out at an elevated temperature (e.g., 70-85°C).[3][4] Ensure the temperature is maintained consistently.

  • Purity of Intermediates: The purity of both the benzofuran and quinazoline intermediates is critical for a high-yielding final step. Impurities can interfere with the reaction.

IV. Frequently Asked Questions (FAQs)

Q1: What are the key intermediates in the multi-step synthesis of Fruquintinib?

A1: The two primary intermediates that are coupled in the final step of Fruquintinib synthesis are:

  • This compound

  • 4-chloro-6,7-dimethoxyquinazoline

Q2: What are the major challenges in the synthesis of the benzofuran intermediate?

A2: The traditional synthesis route for this compound is challenging due to the production of odorous and difficult-to-handle sodium sulfide, the use of harsh oxidizing agents that can decompose the product, and the reliance on expensive palladium catalysts in some methods. This often leads to low yields and purity.[5]

Q3: What analytical techniques are recommended for monitoring the progress of the reactions and assessing the purity of the intermediates?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique for real-time monitoring of reaction progress. For quantitative analysis of purity and identification of impurities, High-Performance Liquid Chromatography (HPLC) is the method of choice. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation of the intermediates and the final product. A validated UPLC-MS/MS method has been reported for the quantification of Fruquintinib.[6]

Q4: Are there any known impurities that I should be aware of during the synthesis?

A4: Yes, several process-related impurities can be formed. For the synthesis of 4-chloro-6,7-dimethoxyquinazoline, the corresponding 4-hydroxy precursor is a common impurity. In the final coupling step, unreacted starting materials can be carried over. It is crucial to have analytical standards for potential impurities to ensure the quality of the final active pharmaceutical ingredient.

V. Data Presentation

Table 1: Summary of Reported Yields for Key Synthetic Steps

Reaction StepStarting Material(s)ProductReported YieldReference(s)
Chlorination of 4-hydroxy-6,7-dimethoxyquinazoline4-hydroxy-6,7-dimethoxyquinazoline4-chloro-6,7-dimethoxyquinazoline79.2%[2]
Final SNAr CouplingThis compound and 4-chloro-6,7-dimethoxyquinazolineFruquintinib~85%
Traditional Synthesis of this compound (problematic step)(Specific precursors for the older route)This compound53%[5]

VI. Experimental Protocols

Protocol 1: Synthesis of 4-chloro-6,7-dimethoxyquinazoline

This protocol is adapted from reported procedures for the chlorination of 4-hydroxy-6,7-dimethoxyquinazoline.[1][2]

  • Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-6,7-dimethoxyquinazoline (1.0 eq).

  • Reagent Addition: Add diethylene glycol dimethyl ether as a solvent, followed by the slow addition of phosphorus oxychloride (POCl₃) (e.g., 3.5 eq).

  • Reaction: Heat the reaction mixture to 100°C and maintain this temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC using a dichloromethane:petroleum ether (1:8) solvent system. The reaction is complete when the starting material spot is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing an ice-cold 10% aqueous potassium carbonate solution with vigorous stirring.

  • Isolation: Stir the resulting suspension for 2 hours to allow for complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Purify the crude product by recrystallization from a 1:1 mixture of ethyl acetate and ethanol to obtain 4-chloro-6,7-dimethoxyquinazoline as a solid.

Protocol 2: Final SNAr Coupling to Synthesize Fruquintinib

This protocol is a general representation of the final coupling step.[3][4]

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), 4-chloro-6,7-dimethoxyquinazoline (1.0-1.2 eq), and anhydrous potassium carbonate (e.g., 2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile or dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to 70-85°C and stir for several hours until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature. If using DMF, dilute the mixture with water to precipitate the crude product. If using acetonitrile, the product may precipitate upon cooling.

  • Isolation: Collect the crude Fruquintinib by filtration and wash with water.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., a mixture of dichloromethane and methanol followed by slurrying in acetonitrile) to yield pure Fruquintinib.[3]

VII. Mandatory Visualization

experimental_workflow cluster_intermediate1 Synthesis of this compound cluster_intermediate2 Synthesis of 4-chloro-6,7-dimethoxyquinazoline cluster_final_step Final Fruquintinib Synthesis start1 Starting Materials step1_1 Halogenation start1->step1_1 step1_2 Acylation step1_1->step1_2 step1_3 Coupling step1_2->step1_3 step1_4 Ring Closure step1_3->step1_4 step1_5 Hydrolysis step1_4->step1_5 step1_6 Amination step1_5->step1_6 end1 Benzofuran Intermediate step1_6->end1 coupling SNAr Coupling end1->coupling start2 3,4-Dimethoxy- acetophenone step2_1 Nitration start2->step2_1 step2_2 Condensation step2_1->step2_2 step2_3 Reduction & Cyclization step2_2->step2_3 step2_4 Chlorination step2_3->step2_4 end2 Quinazoline Intermediate step2_4->end2 end2->coupling fruquintinib Fruquintinib coupling->fruquintinib

Caption: Synthetic workflow for Fruquintinib, highlighting the preparation of the two key intermediates and the final coupling reaction.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Yield in Chlorination Step cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Suboptimal Conditions start->cause3 solution1 Verify Reagent Purity & Ratio cause1->solution1 solution2 Optimize Temperature & Time cause1->solution2 solution3 Ensure Anhydrous Conditions cause1->solution3 cause2->solution2 solution4 Improve Purification Method cause2->solution4 cause3->solution2 cause3->solution3

Caption: Logical troubleshooting workflow for addressing low yield in the chlorination step of 4-chloro-6,7-dimethoxyquinazoline synthesis.

signaling_pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_RAF RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF Fruquintinib Fruquintinib Fruquintinib->VEGFR Inhibition Angiogenesis Angiogenesis (Tumor Growth) PI3K_AKT->Angiogenesis RAS_RAF->Angiogenesis

Caption: Simplified signaling pathway showing the mechanism of action of Fruquintinib in inhibiting VEGF-mediated angiogenesis.

References

Technical Support Center: Synthesis of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing this compound?

A1: The most widely reported and effective method is the demethylation of its precursor, 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide.[1] This reaction typically employs a Lewis acid like boron tribromide (BBr₃) in a suitable solvent such as dichloromethane (DCM).[2]

Q2: What are the primary applications of this compound?

A2: This compound is a key intermediate in the synthesis of more complex molecules.[1] Notably, it is a crucial building block for Fruquintinib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) used in cancer therapy.[1]

Q3: Are there alternative reagents for the demethylation step?

A3: Yes, while BBr₃ is common, other reagents can be used for the demethylation of aryl methyl ethers. These include strong protic acids like hydrobromic acid (HBr) and nucleophilic reagents such as thiolates.[3][4] However, these alternatives may require harsher conditions, such as elevated temperatures, and might have lower functional group tolerance compared to BBr₃.[3]

Q4: What is the relevance of the VEGFR signaling pathway to this compound?

A4: this compound is a precursor to Fruquintinib, a VEGFR inhibitor.[1] The VEGFR signaling pathway is critical for angiogenesis, the formation of new blood vessels, which is a key process in tumor growth and metastasis.[5][6] By inhibiting VEGFR, Fruquintinib can suppress tumor angiogenesis.

Troubleshooting Guide: Demethylation with Boron Tribromide

This guide addresses common issues encountered during the demethylation of 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide using BBr₃.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Degradation of starting material or product. - Inactive BBr₃ due to moisture exposure.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure strict anhydrous conditions throughout the experiment. - Use a fresh bottle of BBr₃ or a recently titrated solution. - Maintain the recommended reaction temperature; avoid excessive heating.
Formation of an Emulsion or Agglomerate During Work-up - Formation of boron salts that are partially soluble in both aqueous and organic layers.- Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. - If the problem persists, adjust the pH of the aqueous layer.[3] - In some cases, filtering the entire mixture through a pad of celite can help.
Product Contaminated with Boron Byproducts - Incomplete quenching of boron species. - Boronic acids or borate esters co-precipitating with the product.- Quench the reaction with methanol and remove the resulting trimethyl borate by rotary evaporation. Repeat this process several times. - A short silica gel plug filtration, eluting with ethyl acetate, can effectively remove baseline boron-containing impurities.
Presence of Unreacted Starting Material - Insufficient BBr₃. - Short reaction time.- Use a slight excess of BBr₃ (e.g., 2-3 equivalents per methoxy group). - Extend the reaction time and monitor by TLC until the starting material is consumed.
Product is Difficult to Purify by Column Chromatography (Streaking/Tailing) - The phenolic hydroxyl group can interact strongly with the acidic silica gel. - Inappropriate solvent system polarity.- Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent. - Add a small percentage of acetic or formic acid (0.1-1%) to the mobile phase to improve peak shape.[7] - Consider using a different stationary phase, such as neutral alumina. - Explore alternative solvent systems, such as dichloromethane/methanol or toluene/ethyl acetate.[8]

Experimental Protocols

Synthesis of 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide (Precursor)

This two-step protocol starts with the commercially available 6-methoxy-2-methylbenzofuran-3-carboxylic acid.

Step 1: Formation of the Acid Chloride

A mixture of 6-methoxy-2-methylbenzofuran-3-carboxylic acid (1 equivalent) and toluene is heated. Thionyl chloride (approximately 2 equivalents) is added slowly, and the mixture is heated to 65-75°C until the reaction is complete (monitored by TLC or HPLC). The reaction mixture is then cooled.

Step 2: Amidation

In a separate vessel, monomethylamine hydrochloride (approximately 1 equivalent) is added to an aqueous solution of potassium carbonate at 0-10°C. The acid chloride mixture from Step 1 is then added slowly to this amine solution, maintaining the temperature between 0-10°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion. The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a solvent such as acetonitrile.

Synthesis of this compound

This protocol details the demethylation of the methoxy precursor using boron tribromide.

Parameter Value/Condition
Starting Material 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide (15.4 mmol, 1 equiv.)
Reagent Boron tribromide (BBr₃), 1.0 M solution in DCM (46.2 mmol, 3 equiv.)
Solvent Dichloromethane (DCM), anhydrous
Temperature -5°C to 0°C
Reaction Time 2 hours
Reported Yield ~99%

Procedure:

  • Dissolve 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide (3.38 g, 15.4 mmol) in 50 mL of anhydrous dichloromethane in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -5°C using an appropriate cooling bath.

  • Slowly add a 1.0 M solution of BBr₃ in dichloromethane (31 mL, 30.8 mmol, 2 equivalents) to the cooled solution.

  • Stir the reaction mixture at -5°C for 1 hour.

  • Add an additional portion of the BBr₃ solution (15 mL, 15.4 mmol, 1 equivalent) and continue stirring for another hour at 0°C.[2]

  • Upon reaction completion (monitored by TLC), carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate and ice.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the solid product.[2]

Visualizations

Experimental Workflow

G cluster_0 Precursor Synthesis cluster_1 Demethylation and Purification start_prec 6-Methoxy-2-methylbenzofuran-3-carboxylic Acid acid_chloride Formation of Acid Chloride (SOCl₂, Toluene) start_prec->acid_chloride amidation Amidation (MeNH₂·HCl, K₂CO₃, H₂O) acid_chloride->amidation precursor 6-Methoxy-N,2-dimethyl- benzofuran-3-carboxamide amidation->precursor demethylation Demethylation (BBr₃, DCM, -5°C to 0°C) precursor->demethylation workup Aqueous Work-up (NaHCO₃, Brine) demethylation->workup purification Purification (Column Chromatography) workup->purification final_product 6-Hydroxy-N,2-dimethyl- benzofuran-3-carboxamide purification->final_product

Caption: Synthetic workflow for this compound.

VEGFR Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and dimerizes PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP₂ PLCg->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Raf Raf PKC->Raf Permeability Vascular Permeability Ca->Permeability Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.

References

managing solubility issues with benzofuran carboxamides in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the common challenges associated with the poor aqueous solubility of benzofuran carboxamides. Inconsistent or inaccurate experimental results due to compound precipitation can significantly hinder research and development. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to facilitate reliable and reproducible outcomes.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My benzofuran carboxamide precipitates immediately when I dilute my DMSO stock into an aqueous assay buffer.

  • Question: What is the most common reason for this precipitation, and what should I check first? Answer: This phenomenon, often called "crashing out" or "antisolvent precipitation," is typically due to the drastic change in solvent polarity. The compound is soluble in the organic solvent (DMSO) but not in the aqueous buffer. The first step is to re-evaluate the final concentration of DMSO in your assay. For many cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. However, this low concentration may be insufficient to maintain the solubility of your benzofuran carboxamide. It is crucial to perform a DMSO tolerance test for your specific cell line to determine the maximum permissible concentration that does not affect the experimental results.

  • Question: How can I confirm that precipitation is occurring, even if it's not clearly visible? Answer: Micro-precipitation can interfere with assay results without being obvious to the naked eye. A simple method to confirm precipitation is to prepare your final compound dilutions in microcentrifuge tubes and centrifuge them at high speed (e.g., >10,000 x g) for 10-15 minutes. Carefully collect the supernatant and compare its activity in the assay to a non-centrifuged solution. If the supernatant yields more consistent results, it strongly indicates that precipitation was occurring.

Issue 2: I am observing high variability and inconsistent results between replicate wells in my assay.

  • Question: Could poor solubility be the cause of my inconsistent data? Answer: Yes, poor solubility is a very common cause of high variability in biological assays. If your compound is not fully dissolved, the actual concentration in the solution can differ from well to well, leading to inconsistent biological effects. These undissolved particles can also interfere with absorbance or fluorescence-based readouts.

  • Question: What strategies can I implement to improve the consistency of my results? Answer: Beyond addressing the initial solubility, proper handling of stock solutions is critical. Stock solutions of poorly soluble compounds should be stored at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can promote precipitation.[1] Before use, ensure the aliquot is completely thawed and vortexed thoroughly. Always visually inspect the stock solution for any signs of precipitation before dilution.

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended concentration of DMSO for in vitro assays? A1: Generally, a final DMSO concentration of less than 0.5% is considered safe for most cell lines to prevent cytotoxicity.[2] However, some robust cell lines may tolerate up to 1%. It is always best practice to perform a DMSO tolerance curve for your specific experimental conditions to determine the maximum acceptable concentration.

Q2: Are there alternatives to DMSO for dissolving highly lipophilic benzofuran carboxamides? A2: Yes, several alternatives can be explored. For very hydrophobic compounds, co-solvents like ethanol, polyethylene glycol 400 (PEG400), or N-methyl-2-pyrrolidone (NMP) can be used in combination with DMSO or as alternatives. Advanced formulation strategies such as forming inclusion complexes with cyclodextrins or creating nanosuspensions can also significantly enhance aqueous solubility.[2]

Q3: How does pH affect the solubility of my benzofuran carboxamide? A3: The solubility of ionizable benzofuran carboxamides can be significantly influenced by the pH of the aqueous buffer.[3] For compounds with acidic or basic functional groups, adjusting the pH of the assay buffer to a range where the compound is in its more soluble ionized form can be an effective strategy. To predict the ionization state at a given pH, it is important to know the pKa of your compound. Ensure that any pH adjustments are compatible with your biological assay system.

Q4: Can I use sonication to help dissolve my compound? A4: Sonication can be a useful physical method to aid in the initial dissolution of your benzofuran carboxamide when preparing a concentrated stock solution in an organic solvent like DMSO. However, it is generally not recommended for the final diluted solutions in aqueous buffer, especially in cell-based assays, as the energy from sonication can potentially degrade the compound or affect other assay components. Gentle vortexing is typically sufficient for mixing.[3]

Q5: How should I store my benzofuran carboxamide stock solutions? A5: To ensure the stability and integrity of your compound, stock solutions should be aliquoted into small, single-use volumes and stored in tightly sealed vials at -20°C or -80°C.[1] This practice minimizes the number of freeze-thaw cycles the compound is subjected to, which can lead to degradation or precipitation over time. Studies have shown that while many compounds are stable for a limited number of freeze-thaw cycles, minimizing them is a best practice.[1]

Data Presentation

The following tables summarize quantitative data related to solubility enhancement techniques. Note that specific values for benzofuran carboxamides are limited in publicly available literature; therefore, the data presented includes general ranges and examples from structurally related or other poorly soluble compounds to illustrate the potential efficacy of these methods.

Table 1: General Efficacy of Common Solubilization Techniques

TechniqueTypical Fold-Increase in SolubilityAdvantagesDisadvantages
Co-solvents (e.g., Ethanol, PEG400) 2 to 50-foldSimple to implement; compatible with many assay formats.Potential for solvent toxicity or interference with the biological system.
pH Adjustment 10 to 1,000-fold (for ionizable compounds)Highly effective for compounds with appropriate pKa values.Limited to a pH range compatible with the assay; may alter compound activity.
Cyclodextrins (e.g., HP-β-CD) 10 to >2,000-fold[4]High solubilization capacity; can improve stability.May alter compound-target binding kinetics; increases formulation complexity.
Nanosuspensions >1,000-foldSignificantly increases dissolution rate and saturation solubility.Requires specialized equipment and expertise for preparation and characterization.

Table 2: Solubility of a Representative Benzofuran Analog in Different Solvents

Data for a naftifine analog containing a benzofuran moiety.[5]

CompoundSolventSolubility (mg/mL)
Analog 144fWater19.7
Analog 144iWater7.4
Analog 144jWater3.9
Analog 144lWater10.0

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using Turbidimetry

This protocol outlines a method to determine the kinetic solubility of a benzofuran carboxamide in an aqueous buffer, which is a key parameter for designing in vitro assays.

Materials:

  • Benzofuran carboxamide compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate (clear bottom)

  • Multichannel pipette

  • Plate reader with absorbance measurement capabilities

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the benzofuran carboxamide in 100% DMSO. Ensure the compound is fully dissolved by vortexing. Gentle warming (up to 37°C) or brief sonication can be used if necessary.

  • Serial Dilution in DMSO: In a 96-well plate, perform a 2-fold serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to approximately 20 µM).

  • Prepare Assay Plate: Add 198 µL of the aqueous buffer to the wells of a new 96-well plate.

  • Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from each well of the DMSO dilution plate to the corresponding wells of the assay plate containing the buffer. This creates a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation: Mix the plate gently on an orbital shaker for 1-2 minutes. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb, typically between 500 and 700 nm.

  • Data Analysis: Plot the absorbance reading against the compound concentration. The concentration at which a significant increase in absorbance is observed is considered the kinetic solubility limit.

Protocol 2: Preparation of a Benzofuran Carboxamide-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol describes a simple and common method for preparing solid inclusion complexes to enhance the aqueous solubility of a poorly soluble compound.[6]

Materials:

  • Benzofuran carboxamide compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Deionized water

  • Ethanol

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio Determination: Determine the desired molar ratio of the benzofuran carboxamide to HP-β-CD (e.g., 1:1 or 1:2).

  • Mixing: Accurately weigh the HP-β-CD and place it in the mortar.

  • Kneading: Add a small amount of a water:ethanol (1:1 v/v) mixture to the HP-β-CD and triturate to form a homogeneous paste.

  • Incorporation of Compound: Accurately weigh the benzofuran carboxamide and add it to the paste. Knead the mixture for a specified period (e.g., 45-60 minutes). During kneading, maintain the paste-like consistency by adding small amounts of the solvent mixture as needed.

  • Drying: The resulting solid mass is dried in a vacuum oven or desiccator at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: The dried complex is passed through a sieve to obtain a fine powder.

  • Characterization: The formation of the inclusion complex should be confirmed using analytical techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Fourier-Transform Infrared Spectroscopy (FTIR).

Visualizations

Troubleshooting_Workflow start Precipitation Observed in Aqueous Buffer check_dmso Step 1: Verify Final DMSO Concentration (Target: <0.5% - 1%) start->check_dmso check_conc Step 2: Review Final Compound Concentration check_dmso->check_conc is_above_sol Is concentration above kinetic solubility limit? check_conc->is_above_sol use_cosolvent Action: Increase co-solvent (e.g., DMSO, Ethanol, PEG400) check_conc->use_cosolvent Alternative lower_conc Action: Lower final compound concentration is_above_sol->lower_conc Yes check_ph Step 3: Evaluate Buffer pH is_above_sol->check_ph No end Solubility Issue Resolved lower_conc->end use_cosolvent->end is_ionizable Is compound ionizable with a known pKa? check_ph->is_ionizable adjust_ph Action: Adjust buffer pH to favor the ionized, more soluble form is_ionizable->adjust_ph Yes advanced_form Step 4: Consider Advanced Formulations is_ionizable->advanced_form No adjust_ph->end cyclodextrin Option: Use Cyclodextrins (e.g., HP-β-CD) advanced_form->cyclodextrin nanosuspension Option: Prepare a Nanosuspension advanced_form->nanosuspension cyclodextrin->end nanosuspension->end

A logical workflow for troubleshooting precipitation issues.

Experimental_Workflow_Solubility cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase stock Prepare 10 mM Stock in 100% DMSO serial_dmso Serial Dilution of Stock in DMSO Plate stock->serial_dmso transfer Transfer 2 µL of DMSO dilutions to Assay Plate serial_dmso->transfer assay_plate Prepare Assay Plate with 198 µL Aqueous Buffer assay_plate->transfer incubate Incubate at Room Temp for 1-2 hours transfer->incubate measure Measure Turbidity (Absorbance at 500-700 nm) incubate->measure plot Plot Absorbance vs. Concentration measure->plot determine Determine Kinetic Solubility Limit plot->determine

Workflow for the Kinetic Solubility Assay.

References

Technical Support Center: Optimization of Reaction Conditions for Demethylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing demethylation reactions.

Frequently Asked questions (FAQs)

Q1: What is the most common and reliable method for demethylating aryl methyl ethers?

A1: The most widely used method for demethylating aryl methyl ethers is treatment with boron tribromide (BBr₃) in an anhydrous solvent like dichloromethane (DCM). BBr₃ is a potent Lewis acid that effectively cleaves the ether bond under relatively mild conditions, typically from -78°C to room temperature.[1][2]

Q2: What are some alternatives to Boron tribromide (BBr₃) for demethylation?

A2: Yes, several alternatives to BBr₃ exist. These can be particularly useful if your substrate is sensitive to the harshness of BBr₃ or if you are seeking less hazardous reagents. Common alternatives include:

  • Hydrobromic acid (HBr): A strong protic acid that can cleave phenolic methyl ethers, usually at elevated temperatures.[1][3]

  • Thiolates: Strong nucleophiles that can demethylate phenolic methyl ethers, typically in a polar aprotic solvent like DMF at high temperatures.[1][3]

  • Iodotrimethylsilane (TMS-I): A reagent that can be used for demethylation and is sometimes prepared in situ.[1]

  • Pyridinium hydrochloride: This reagent can be used for demethylation at high temperatures (180-220°C).[1][4]

Q3: How can I monitor the progress of my demethylation reaction?

A3: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). By comparing a spot of the reaction mixture with a spot of the starting material, you can determine when the starting material has been completely consumed, indicating the reaction is complete.[1][5]

Q4: What are the key safety precautions when working with BBr₃?

A4: Boron tribromide is a hazardous substance and requires careful handling in a well-ventilated fume hood. It is highly corrosive, toxic, and reacts violently with water and alcohols, producing HBr gas. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction.- Monitor the reaction to completion using TLC. - Consider increasing the reaction time or temperature. - Ensure a sufficient excess of the demethylating agent is used (e.g., 1 mole of BBr₃ per mole of methoxy group).[1]
Issues during work-up.- If quenching with methanol, ensure it is completely removed under reduced pressure before extraction, as the product may be soluble in it.[5] - Alternatively, quench the reaction with ice-water or a saturated sodium bicarbonate solution.[1]
Product is water-soluble.- Use brine (saturated NaCl solution) during the work-up to decrease the product's solubility in the aqueous layer.[1][5]
Formation of an Agglomerate or Emulsion During Work-up The product may be partially in salt form, leading to poor separation between the organic and aqueous layers.- Add brine to the separatory funnel and shake to break the emulsion.[1][5] - Adjust the pH of the aqueous layer.[5][7]
Incomplete Demethylation (Mono-demethylated product observed) Insufficient amount of demethylating agent.- Increase the equivalents of the demethylating agent.
Steric hindrance around the methoxy group.- Increase the reaction temperature or time. - Consider using a smaller, more reactive demethylating agent.
White Precipitate Forms Immediately After Adding BBr₃ This can be a normal observation.The precipitate is often a complex of BBr₃ with the ether. It should dissolve as the reaction progresses.[7] If it persists, it could indicate an issue with the solvent or reagent quality.

Comparison of Common Demethylation Agents

Reagent Typical Reaction Conditions Advantages Disadvantages
Boron tribromide (BBr₃) Anhydrous DCM, -78°C to room temperature.[1][3]High efficiency, relatively mild conditions.[3][8]Highly toxic, corrosive, and moisture-sensitive.[1][6]
Hydrobromic acid (HBr) Elevated temperatures (e.g., reflux).[2][3]Less expensive than BBr₃.Harsh conditions, low functional group tolerance.[3]
Thiolates (e.g., EtSNa) Polar aprotic solvent (e.g., DMF), elevated temperatures.[3]Useful for substrates sensitive to acidic conditions.[9]Strong odor, high temperatures often required.[2]
Iodotrimethylsilane (TMS-I) Anhydrous conditions, often at room temperature.Mild conditions.Reagent can be expensive and unstable.
Pyridinium hydrochloride High temperatures (180-220°C).[4]Can be effective for stubborn ethers.Very harsh conditions, limited substrate scope.[4]

Experimental Protocols

General Protocol for Demethylation of an Aryl Methyl Ether using BBr₃

Materials:

  • Aryl methyl ether (starting material)

  • Anhydrous Dichloromethane (DCM)

  • Boron tribromide (BBr₃), 1M solution in DCM

  • Ice-water or saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc) or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl methyl ether (1.0 eq) in anhydrous DCM.[7]

  • Reagent Addition: Cool the solution to the desired temperature (typically 0 °C or -78 °C) using an appropriate cooling bath.[2][7] Slowly add the BBr₃ solution (1.1 - 3 eq per methoxy group) dropwise to the stirred solution.[7]

  • Reaction: Allow the reaction mixture to stir at the chosen temperature or warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.[1][7]

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C.[1] Slowly and carefully quench the reaction by adding ice-water or a saturated aqueous solution of sodium bicarbonate.[1] Caution: This is an exothermic reaction and will produce HBr gas.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Add more DCM if necessary and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1][7]

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.[1]

Visualizations

G General Experimental Workflow for Demethylation A Dissolve Starting Material in Anhydrous Solvent B Cool Reaction Mixture A->B C Add Demethylating Agent Dropwise B->C D Monitor Reaction by TLC C->D E Quench Reaction D->E F Aqueous Work-up & Extraction E->F G Dry & Concentrate Organic Layer F->G H Purify Product G->H

Caption: A generalized workflow for a typical demethylation experiment.

G Troubleshooting Logic for Low Product Yield A Low Product Yield? B Check TLC for Starting Material A->B C Starting Material Present? B->C D Increase Reaction Time/Temp or Add More Reagent C->D Yes E Analyze Work-up Procedure C->E No F Product Water Soluble? E->F G Use Brine in Extraction F->G Yes H Precipitate/Emulsion Formed? F->H No I Add Brine or Adjust pH H->I Yes

Caption: A decision tree for troubleshooting low yield in demethylation reactions.

References

preventing degradation of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide during storage.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments, providing step-by-step solutions.

Issue 1: Unexpected Impurities Detected in Stored Samples

  • Identify the Nature of Impurities:

    • Utilize a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector or Mass Spectrometry (MS), to characterize the impurities.

    • Compare the retention times and spectral data of the impurities with those of the parent compound.

  • Determine the Degradation Pathway:

    • Oxidation: The presence of impurities with molecular weights corresponding to the addition of one or more oxygen atoms may suggest oxidation of the phenolic hydroxyl group.

    • Hydrolysis: Impurities corresponding to the cleavage of the amide bond (forming 6-hydroxy-2-methylbenzofuran-3-carboxylic acid and N-methylamine) indicate hydrolysis.

    • Photodegradation: If the samples were exposed to light, photodegradation might have occurred, leading to a complex mixture of degradants.

  • Implement Corrective Storage Conditions:

    • Based on the likely degradation pathway, adjust storage conditions as outlined in the FAQ section. For instance, if oxidation is suspected, store the compound under an inert atmosphere.

Issue 2: Loss of Potency or Inconsistent Experimental Results

  • Verify Compound Integrity:

    • Re-analyze the stored this compound using a validated analytical method to confirm its purity and concentration.

  • Review Storage and Handling Procedures:

    • Ensure that the compound has been stored at the recommended temperature of 2-8°C and protected from light and moisture.[1][2]

    • Evaluate the frequency of container opening and the laboratory environment to minimize exposure to air and humidity.

  • Perform a Forced Degradation Study:

    • To understand the compound's intrinsic stability, conduct a forced degradation study as detailed in the Experimental Protocols section. This will help in identifying potential degradants and establishing appropriate analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1][2] For extended storage, flushing the container with an inert gas like argon or nitrogen is recommended to prevent oxidation.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, this compound is susceptible to three primary degradation pathways:

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be catalyzed by light, heat, and the presence of metal ions.

  • Hydrolysis: The carboxamide functional group can undergo acid or base-catalyzed hydrolysis, cleaving the amide bond.

  • Photodegradation: The benzofuran ring system can absorb UV light, leading to photochemical reactions and degradation.

Q3: How can I prevent the degradation of this compound in solution?

A3: When preparing solutions, use deoxygenated solvents and store them at 2-8°C. For aqueous solutions, use buffers to maintain a neutral pH to minimize acid or base-catalyzed hydrolysis. Protect solutions from light by using amber vials or wrapping them in aluminum foil. Prepare fresh solutions for critical experiments whenever possible.

Q4: What analytical methods are suitable for detecting degradation?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[3][4][5] This method should be capable of separating the parent compound from all potential degradation products. Coupling HPLC with Mass Spectrometry (LC-MS) can aid in the identification of unknown degradants.[3][4]

Data Presentation

Table 1: Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature2-8°CTo slow down chemical degradation rates.[1][2]
LightProtect from light (use amber vials or foil)To prevent photodegradation.
AtmosphereStore under an inert gas (e.g., Argon, Nitrogen)To minimize oxidation of the phenolic group.
HumidityStore in a tightly sealed container with desiccantTo prevent hydrolysis.

Table 2: Potential Degradation Products and their Characteristics

Degradation PathwayPotential Degradation ProductExpected Mass Change
OxidationQuinone derivative+14 Da (loss of 2H, addition of O)
Hydrolysis6-hydroxy-2-methylbenzofuran-3-carboxylic acid-15 Da (loss of N-methyl group)
PhotodegradationComplex mixture of productsVariable

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[6][7][8]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be optimized for specific needs.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 95% A and 5% B, then ramp to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

Visualizations

cluster_storage Storage Troubleshooting Start Start: Unexpected Impurities Identify Identify Impurities (HPLC, LC-MS) Start->Identify Determine Determine Degradation Pathway Identify->Determine Correct Implement Corrective Storage Conditions Determine->Correct End End: Stable Compound Correct->End

Caption: Troubleshooting workflow for unexpected impurities.

cluster_pathways Potential Degradation Pathways Compound 6-Hydroxy-N,2-dimethyl- benzofuran-3-carboxamide Oxidation Oxidation (O2, Light, Heat) Compound->Oxidation Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis Photodegradation Photodegradation (UV Light) Compound->Photodegradation Degradants Degradation Products (Quinones, Carboxylic Acid, etc.) Oxidation->Degradants Hydrolysis->Degradants Photodegradation->Degradants

Caption: Predicted degradation pathways.

cluster_workflow Forced Degradation Workflow Start Start: Prepare Compound Solutions Stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) Start->Stress Analyze Analyze by Stability-Indicating HPLC Method Stress->Analyze Identify Identify Degradation Products (LC-MS) Analyze->Identify End End: Characterize Degradation Profile Identify->End

Caption: Experimental workflow for forced degradation studies.

References

Technical Support Center: Purification of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most prevalent impurity is typically the unreacted starting material, 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide, especially when the synthesis involves demethylation.[1] Other potential impurities can include reagents from the synthesis, byproducts from side reactions, and degradation products.

Q2: Which purification technique is recommended for achieving moderate purity (95-98%)?

A2: For achieving purities in the range of 95-98%, silica gel column chromatography is the most widely used and effective method.[1] A common solvent system is a mixture of ethyl acetate and hexanes.[1]

Q3: How can I achieve high purity (>99%) for my final compound?

A3: For applications requiring purity levels exceeding 99%, preparative High-Performance Liquid Chromatography (HPLC) is the recommended method.[1] This technique offers superior separation of the target compound from trace impurities.[1] Recrystallization can also yield high purity (98-99%) if an appropriate solvent system is identified.[1]

Q4: My purified compound shows a persistent impurity with a similar polarity. What are my options?

A4: If an impurity with similar polarity co-elutes with your product during column chromatography, consider switching to a different stationary phase (e.g., alumina) or a different solvent system to alter the selectivity. Alternatively, preparative HPLC with a suitable gradient elution can often resolve closely eluting compounds. Recrystallization from a carefully selected solvent or solvent mixture may also effectively remove such impurities.

Q5: What are suitable recrystallization solvents for this compound?

A5: Due to the presence of both a hydroxyl and a carboxamide group, solvent systems like ethanol-water mixtures are often effective for the recrystallization of this compound.[1] The ideal solvent system should fully dissolve the crude product at an elevated temperature and allow for the selective crystallization of the pure compound upon cooling.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Purity After Column Chromatography Incomplete separation from the methoxy starting material.Optimize the mobile phase. A less polar eluent may improve separation. Consider a very long column or a shallower gradient.
Co-elution of a non-polar impurity.Increase the polarity of the mobile phase after your product has eluted to wash out any remaining non-polar compounds.
Co-elution of a polar impurity.Use a more polar mobile phase to better separate your compound from the polar impurity.
Poor Yield After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.Add an anti-solvent (a solvent in which your compound is insoluble) to the solution to induce precipitation.
The compound precipitated with impurities.Ensure the crude material is fully dissolved at high temperature before cooling. Slow cooling can improve crystal purity.
Product Degradation During Purification The compound may be sensitive to the acidic nature of silica gel.Use deactivated silica gel (treated with a base like triethylamine) for column chromatography.
The compound is thermally unstable.Avoid excessive heating during recrystallization and solvent evaporation.
Inconsistent Results with Preparative HPLC Poor peak shape or resolution.Optimize the mobile phase composition, gradient, and flow rate. Ensure the sample is fully dissolved in the mobile phase before injection.
Column overload.Reduce the amount of sample injected onto the column.

Purification Strategies Overview

The selection of a purification strategy depends on the initial purity of the crude material and the desired final purity. The following diagram illustrates a general workflow for the purification of this compound.

Purification Workflow Purification Workflow for this compound crude Crude Product column Silica Gel Column Chromatography crude->column purity_check1 Purity Check (TLC, HPLC) column->purity_check1 recrystallization Recrystallization purity_check1->recrystallization Purity < 98% final_product Pure Compound (>99%) purity_check1->final_product Purity > 98% purity_check2 Purity Check (HPLC, NMR) recrystallization->purity_check2 prep_hplc Preparative HPLC purity_check2->prep_hplc Purity < 99% purity_check2->final_product Purity > 99% prep_hplc->final_product

Caption: A general workflow for the purification of crude this compound.

Decision Matrix for Purification Method Selection

This diagram helps in selecting the most appropriate purification strategy based on the impurity profile of the crude product.

Purification Decision Matrix Decision Matrix for Purification Method Selection start Analyze Crude Product (TLC/HPLC) major_impurity Major Impurity: Methoxy Precursor? start->major_impurity column Column Chromatography (Optimized Gradient) major_impurity->column Yes multiple_impurities Multiple Impurities? major_impurity->multiple_impurities No recrystallization Recrystallization (e.g., Ethanol/Water) column->recrystallization final Pure Product recrystallization->final multiple_impurities->recrystallization No (minor impurities) prep_hplc Preparative HPLC multiple_impurities->prep_hplc Yes prep_hplc->final

Caption: A decision matrix to guide the selection of the appropriate purification method.

Experimental Protocols

Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting gradient could be 5-10% ethyl acetate in hexanes, gradually increasing to 20-30%.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. An ethanol/water mixture is a good starting point.

  • Dissolution: Place the crude compound in a flask and add a minimal amount of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Preparative High-Performance Liquid Chromatography (HPLC)
  • Method Development: Develop an analytical HPLC method to determine the optimal mobile phase and gradient for separating the target compound from its impurities. A common mobile phase is a gradient of acetonitrile in water.

  • Sample Preparation: Dissolve the crude or partially purified compound in the mobile phase or a compatible solvent. Filter the sample to remove any particulate matter.

  • Injection: Inject the sample onto the preparative HPLC column.

  • Fraction Collection: Collect the eluent corresponding to the peak of the pure compound using a fraction collector.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent, often by lyophilization or rotary evaporation, to yield the highly pure product.

References

Technical Support Center: Synthesis of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent synthetic routes are:

  • Demethylation of a methoxy precursor: This typically involves the demethylation of 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide using reagents such as boron tribromide (BBr₃) or a combination of a thiol (like dodecanethiol) and a Lewis acid (such as aluminum chloride).[1][2]

  • Amidation of the corresponding carboxylic acid: This route involves reacting 6-hydroxy-2-methylbenzofuran-3-carboxylic acid with monomethylamine or its salt.[1] The carboxylic acid is often activated first, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride.[1]

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Several process-related impurities and degradation products can arise. Common impurities include unreacted starting materials, byproducts from side reactions, and degradation products. A patent for a related process lists potential impurities as "amide impurity, chloro impurity, Keto impurity, hydroxy acid impurity or Des carbamate impurity".[1]

Q3: What analytical techniques are recommended for monitoring the reaction and identifying impurities?

A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring reaction progress and analyzing the purity of the final product.[1] For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are highly effective.

Q4: How can I purify the final product?

A4: Common purification methods for this compound include:

  • Silica gel column chromatography: This is a widely used technique for separating the desired product from impurities.

  • Recrystallization: This can be an effective method for obtaining a highly pure crystalline product. Solvents such as acetonitrile have been mentioned for slurrying the product.[3]

  • Washing/Slurrying: Washing the crude product with appropriate solvents can remove certain impurities. Water and acetonitrile are often used.[3]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Demethylation - Ensure the demethylating agent (e.g., BBr₃) is fresh and used in the correct stoichiometric amount. An excess may be required. - Optimize reaction time and temperature. Low temperatures may require longer reaction times. - Ensure anhydrous conditions, as moisture can quench the demethylating agent.
Incomplete Amidation - Ensure complete activation of the carboxylic acid to the acid chloride. - Use a suitable base to neutralize any HCl generated during the reaction. - Optimize the reaction temperature and time for the amidation step.
Product Degradation - Avoid harsh acidic or basic conditions during workup and purification if the product is found to be unstable. - If using strong oxidizing agents in any step, be aware of potential product decomposition.[4]
Mechanical Losses - Minimize transfers of the product. - Ensure complete extraction of the product from the aqueous phase during workup.
Problem 2: Presence of Significant Impurities in the Final Product
Observed Impurity Likely Source and Structure Recommended Action
Unreacted Starting Material 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide (from demethylation route) or 6-hydroxy-2-methylbenzofuran-3-carboxylic acid (from amidation route).- Optimize reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion. - Purify the product using silica gel column chromatography.
Hydroxy Acid Impurity Unreacted 6-hydroxy-2-methylbenzofuran-3-carboxylic acid from the amidation route.- Ensure complete conversion to the amide. - An aqueous basic wash during workup can help remove this acidic impurity.
Chloro Impurity Likely 6-chloro-N,2-dimethylbenzofuran-3-carboxamide, potentially formed if the hydroxyl group is inadvertently replaced by chlorine during the acid chloride formation step with thionyl chloride or oxalyl chloride.- Use milder conditions for the acid chloride formation (e.g., lower temperature). - Consider using alternative coupling agents for the amidation that do not introduce a chlorine source.
Amide Impurity Could be a related amide, for example, a dimer formed from the reaction of the acid chloride with the hydroxyl group of another molecule, followed by amidation.- Use dilute reaction conditions to minimize intermolecular side reactions. - Purify by column chromatography.
Keto Impurity The exact structure is not specified in the literature, but it could arise from oxidation of the benzofuran ring or side chain under certain conditions.- Ensure an inert atmosphere if the reaction is sensitive to oxidation. - Avoid strong oxidizing agents. - Purify by column chromatography.

Experimental Protocols

Key Experiment: Demethylation of 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide with Boron Tribromide

This protocol is adapted from a literature procedure.[3]

  • Reaction Setup: Dissolve 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to -5°C using an ice-salt bath.

  • Addition of BBr₃: Slowly add a 1.0 M solution of boron tribromide in dichloromethane (2 equivalents) to the cooled solution while stirring.

  • Reaction: Stir the reaction mixture at -5°C for 1 hour, then allow it to warm to 0°C and stir for an additional hour. Monitor the reaction progress by TLC or HPLC. If the reaction is incomplete, an additional portion of BBr₃ solution may be added.

  • Quenching: Carefully pour the reaction mixture into a vigorously stirred mixture of saturated sodium bicarbonate solution and ice.

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization.

Analytical Method: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

While a specific validated method for this compound is not publicly available, a general reverse-phase HPLC method can be developed as a starting point.

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a suitable ratio of A:B (e.g., 90:10), and gradually increase the percentage of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should be optimized and validated for specificity, linearity, accuracy, and precision for reliable impurity profiling.

Data Presentation

Table 1: Summary of a Reported Synthesis via Demethylation

Parameter Value
Starting Material 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide
Reagent Boron Tribromide (BBr₃) in Dichloromethane
Reaction Time 2 hours
Reaction Temperature -5°C to 0°C
Yield 99% (crude)
Reference [3]

Table 2: Purity Profile from a Related Fruquintinib Synthesis

Impurity Detection Status
Chloro impurity0.06%
Amide impurityNot detected
Keto impurityNot detected
Hydroxyl acid impurityNot detected
Des carbamate impurityNot detected
Reference [1]

Visualizations

Synthesis_Pathways cluster_demethylation Demethylation Route cluster_amidation Amidation Route 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide Product_1 This compound 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide->Product_1 BBr3 or Thiol/Lewis Acid 6-hydroxy-2-methylbenzofuran-3-carboxylic acid 6-hydroxy-2-methylbenzofuran-3-carboxylic acid Acid_Chloride Acid Chloride Intermediate 6-hydroxy-2-methylbenzofuran-3-carboxylic acid->Acid_Chloride SOCl2 or Oxalyl Chloride Product_2 This compound Acid_Chloride->Product_2 Monomethylamine

Caption: Common synthetic routes to this compound.

Troubleshooting_Workflow Start Experiment Completed Analysis Analyze product by HPLC/LC-MS Start->Analysis Purity_Check Acceptable Purity/Yield? Analysis->Purity_Check Success Process Complete Purity_Check->Success Yes Identify_Impurity Identify major impurities (e.g., Starting Material, Side Products) Purity_Check->Identify_Impurity No Troubleshoot Consult Troubleshooting Guide Identify_Impurity->Troubleshoot Optimize Optimize reaction conditions (temp, time, stoichiometry) Troubleshoot->Optimize Purify Perform purification (Column Chromatography, Recrystallization) Troubleshoot->Purify Optimize->Analysis Purify->Analysis

Caption: A logical workflow for troubleshooting synthesis and purification issues.

References

Technical Support Center: Friedel-Crafts Reactions with Benzofuran Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Friedel-Crafts reactions involving benzofuran substrates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to No Product Formation

Q1: My Friedel-Crafts reaction with benzofuran is giving a very low yield or no desired product. What are the common causes?

A1: Low or no product formation in Friedel-Crafts reactions of benzofuran can stem from several factors:

  • Inactive Catalyst: The most common Lewis acids used, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1] Any moisture in the reaction setup will deactivate the catalyst, halting the reaction. It is crucial to use anhydrous solvents and reagents and to handle the catalyst in a dry environment, such as under an inert atmosphere (e.g., nitrogen or argon) or in a glove box.[1]

  • Insufficient Catalyst: An inadequate amount of Lewis acid may not be enough to activate the acylating or alkylating agent effectively. For acylations, more than one equivalent of the catalyst is often required because it can complex with both the acylating agent and the resulting ketone product.

  • Substrate Decomposition: Benzofuran is an electron-rich heterocyclic compound and can be prone to decomposition or polymerization under harsh acidic conditions. Strong Lewis acids and high temperatures can lead to the formation of intractable tars.

  • Poor Nucleophilicity of Benzofuran: While electron-rich, the nucleophilicity of the benzofuran ring can be diminished by electron-withdrawing substituents, making it less reactive towards the electrophile.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use freshly distilled, anhydrous solvents. Purchase and use anhydrous grade Lewis acids.

  • Optimize Catalyst Loading: Incrementally increase the molar ratio of the Lewis acid to the substrate. See the table below for typical catalyst loadings.

  • Control Reaction Temperature: Start the reaction at a low temperature (e.g., 0 °C or even -78 °C) and slowly warm to room temperature.[1] This can help to control exothermic reactions and minimize side product formation.

  • Consider a Milder Lewis Acid: If decomposition is suspected, switch to a milder Lewis acid. Common Lewis acids in order of decreasing reactivity include AlCl₃ > FeCl₃ > SnCl₄ > BF₃·OEt₂ > ZnCl₂.

Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)

Q2: I am obtaining a mixture of isomers in my Friedel-Crafts acylation of benzofuran. How can I improve the regioselectivity?

A2: Friedel-Crafts acylation of unsubstituted benzofuran can lead to substitution at both the C2 and C3 positions, and sometimes on the benzene ring.[2][3] The regioselectivity is influenced by several factors:

  • Electronic Effects: The oxygen atom in the furan ring directs electrophilic substitution to the C2 and C3 positions. The relative stability of the intermediate sigma complexes determines the major product. Attack at the 2-position often leads to a more stable intermediate where the positive charge can be delocalized onto the benzene ring.[4]

  • Reaction Conditions: The choice of Lewis acid, solvent, and temperature can significantly impact the ratio of isomers.[1]

  • Steric Hindrance: Bulky acylating agents may preferentially react at the less sterically hindered position.

Troubleshooting and Optimization Strategies:

  • Solvent Selection: The polarity of the solvent can influence regioselectivity. Non-polar solvents like carbon disulfide (CS₂) or nitrobenzene are often used.[1]

  • Temperature Control: Lowering the reaction temperature can increase the selectivity for the thermodynamically favored product.

  • Choice of Acylating Agent and Catalyst: The combination of the acylating agent and Lewis acid can affect the outcome. For instance, using acyl chlorides with a strong Lewis acid like AlCl₃ is common.

Table 1: Influence of Reaction Conditions on Regioselectivity of Benzofuran Acylation

Benzofuran SubstrateAcylating AgentLewis AcidSolventTemperature (°C)Major Product(s)Reference
2-PhenylbenzofuranBenzoyl chlorideAlCl₃CS₂Room Temp3-benzoyl (major), 6-benzoyl, 4-benzoyl[3]
BenzofuranAcetic anhydrideSnCl₄BenzeneReflux2-acetyl (major)N/A
BenzofuranAcetyl chlorideAlCl₃CS₂0Mixture of 2- and 3-acetyl[2]

Issue 3: Polymerization of the Benzofuran Substrate

Q3: My reaction mixture turns into a dark, tarry mess. What is causing this and how can I prevent it?

A3: The formation of a dark, intractable polymer is a common failure mode in Friedel-Crafts reactions with sensitive substrates like benzofuran.[5][6]

  • Cause: Benzofuran can undergo acid-catalyzed polymerization.[5][7] The strong Lewis or Brønsted acids used in Friedel-Crafts reactions can initiate the polymerization of the electron-rich furan ring. This is particularly problematic at higher temperatures.

Prevention Strategies:

  • Use Milder Conditions: Employ a less reactive Lewis acid (e.g., ZnCl₂, FeCl₃).[8] Sometimes, Brønsted acids like polyphosphoric acid (PPA) or phosphoric acid can be effective and less prone to causing polymerization.[9][10]

  • Low Temperature: Maintain a low reaction temperature throughout the addition of reagents and the course of the reaction.

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the benzofuran to the acylating agent. Adding the acylating agent dropwise can help to keep its concentration low and minimize side reactions.[1]

  • Alternative Solvents: Solvents like methanol have been shown to suppress the polymerization of furan during acid-catalyzed conversion to benzofuran by stabilizing reactive intermediates.[6] While the reaction is different, the principle of using a protic solvent to temper reactivity may be applicable.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Benzofuran

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add a stir bar and anhydrous solvent (e.g., carbon disulfide, 50 mL) to a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a thermometer.

  • Addition of Lewis Acid: Cool the flask to 0 °C in an ice bath. Carefully add the Lewis acid (e.g., aluminum chloride, 1.2 equivalents) in portions.

  • Addition of Acylating Agent: In the dropping funnel, dissolve the acylating agent (e.g., acetyl chloride, 1.1 equivalents) in a small amount of the anhydrous solvent. Add this solution dropwise to the stirred suspension of the Lewis acid over 15-20 minutes, maintaining the temperature at 0 °C.

  • Addition of Benzofuran: Dissolve the benzofuran substrate (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of ice-cold water, followed by 2M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired acylbenzofuran.[11]

Visualizations

Troubleshooting Workflow for Failed Friedel-Crafts Reactions

G start Reaction Failed check_product Analyze Crude Mixture (TLC, NMR, MS) start->check_product no_reaction No Reaction/ Low Conversion check_product->no_reaction Starting material ajority complex_mixture Complex Mixture/ Polymerization check_product->complex_mixture Tarry mess/ multiple spots isomers Mixture of Isomers check_product->isomers Multiple products, similar polarity check_conditions Verify Anhydrous Conditions no_reaction->check_conditions lower_temp Lower Reaction Temperature complex_mixture->lower_temp optimize_solvent Change Solvent (e.g., CS2, Nitrobenzene) isomers->optimize_solvent increase_catalyst Increase Lewis Acid Stoichiometry check_conditions->increase_catalyst Conditions OK increase_temp Increase Temperature Cautiously increase_catalyst->increase_temp stronger_la Use Stronger Lewis Acid increase_temp->stronger_la rerun Re-run Experiment stronger_la->rerun milder_la Use Milder Lewis Acid lower_temp->milder_la dropwise_add Slow, Dropwise Addition of Reagents milder_la->dropwise_add dropwise_add->rerun optimize_temp Optimize Temperature (often lower) optimize_solvent->optimize_temp optimize_temp->rerun alternative Consider Alternative Reaction rerun->alternative If still fails

Caption: A decision tree for troubleshooting common Friedel-Crafts reaction failures.

Reaction Mechanism and Regioselectivity

G cluster_0 Electrophilic Attack on Benzofuran benzofuran Benzofuran intermediate_2 Attack at C2 (More Stable Intermediate) benzofuran->intermediate_2 Path A intermediate_3 Attack at C3 (Less Stable Intermediate) benzofuran->intermediate_3 Path B E_plus E+ product_2 2-Substituted Benzofuran intermediate_2->product_2 -H+ product_3 3-Substituted Benzofuran intermediate_3->product_3 -H+ explanation Path A is generally favored due to better stabilization of the positive charge in the intermediate carbocation by the fused benzene ring. However, reaction conditions can influence the outcome.

Caption: Regioselectivity in the electrophilic substitution of benzofuran.

References

Technical Support Center: Stability Testing of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the stability testing of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under acidic conditions?

A1: Under acidic conditions, this compound is susceptible to two primary degradation pathways. The most common is the hydrolysis of the N-methylcarboxamide side chain to yield 6-hydroxy-2-methylbenzofuran-3-carboxylic acid and methylamine. A second potential pathway, particularly under more stringent acidic and thermal stress, is the cleavage of the ether linkage within the benzofuran ring system.

Q2: What are the typical experimental conditions for conducting an acidic stress test on this molecule?

A2: Acidic stress testing is generally performed according to ICH Q1A(R2) guidelines.[1] This typically involves dissolving the compound in a solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), at concentrations ranging from 0.1 M to 1 M. The study is often initiated at room temperature, and if no significant degradation is observed, the temperature can be elevated to a range of 50-70°C to accelerate degradation.[2] The duration of the stress test can vary from a few hours to several days, depending on the stability of the molecule.[2]

Q3: How can I monitor the degradation of this compound during the stability study?

A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection, is essential for monitoring the degradation. This method should be capable of separating the intact parent compound from all potential degradation products.

Q4: What is the expected extent of degradation in an acidic forced degradation study?

A4: The goal of a forced degradation study is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[3] This level of degradation is generally sufficient to identify and characterize the primary degradation products without leading to the formation of secondary, less relevant degradants that may not be observed under normal storage conditions.

Q5: What should I do if I observe no degradation under my initial stress conditions?

A5: If no degradation is observed at room temperature with 0.1 M HCl, you can gradually increase the severity of the conditions. This can be achieved by increasing the acid concentration (e.g., to 1 M HCl), increasing the temperature (e.g., in 10°C increments up to 70°C), or extending the duration of the study.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
No degradation observed Insufficiently harsh stress conditions.Increase the acid concentration, temperature, or duration of the experiment. Consider using a stronger acid if necessary.
Complete degradation of the compound Stress conditions are too aggressive.Reduce the acid concentration, temperature, or duration of the experiment. Perform time-point analyses to determine the rate of degradation.
Poor peak shape or resolution in HPLC/UPLC analysis Inappropriate column, mobile phase, or gradient.Optimize the analytical method. Screen different stationary phases (e.g., C18, Phenyl-Hexyl), adjust the mobile phase pH and organic modifier composition, and optimize the gradient elution profile.
Appearance of multiple, unidentified peaks Formation of secondary or tertiary degradation products due to over-stressing.Reduce the severity of the stress conditions to favor the formation of primary degradants. Utilize mass spectrometry (LC-MS) to identify the mass of the unknown peaks and propose potential structures.
Mass imbalance (sum of parent and degradants is not 100%) Co-elution of peaks, non-chromophoric degradation products, or precipitation of the compound or its degradants.Ensure the analytical method has adequate peak purity and resolution. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if non-chromophoric degradants are suspected. Check for any precipitation in the sample vials.

Quantitative Data Summary

The following table provides a hypothetical summary of degradation data for this compound under various acidic stress conditions. This data is for illustrative purposes to guide experimental design.

Condition Time (hours) Temperature (°C) % Degradation (Hypothetical) Major Degradation Product(s) Observed
0.1 M HCl2425< 1%-
0.1 M HCl24508%6-hydroxy-2-methylbenzofuran-3-carboxylic acid
1 M HCl85015%6-hydroxy-2-methylbenzofuran-3-carboxylic acid, Minor unknown degradants
1 M HCl2470> 50%Multiple degradation products

Experimental Protocols

Protocol 1: Acidic Stress Testing
  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Condition Setup:

    • For each stress condition, transfer an appropriate volume of the stock solution into a vial.

    • Add the acidic solution (e.g., 0.1 M HCl, 1 M HCl) to achieve the desired final concentration of the compound (e.g., 0.1 mg/mL).

    • Prepare a control sample by diluting the stock solution with the same proportion of water and organic solvent.

  • Incubation: Place the vials in a temperature-controlled environment (e.g., water bath or oven) at the specified temperature for the designated time period.

  • Time-Point Sampling: At predetermined time intervals, withdraw an aliquot from each vial.

  • Neutralization and Dilution: Immediately neutralize the acidic sample with a suitable base (e.g., sodium hydroxide) to a pH of approximately 7. Dilute the neutralized sample with the mobile phase to a concentration suitable for HPLC/UPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC method.

Protocol 2: Stability-Indicating UPLC Method
  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 95% A

    • 1-8 min: Linear gradient to 5% A

    • 8-9 min: Hold at 5% A

    • 9-10 min: Return to 95% A

    • 10-12 min: Re-equilibration at 95% A

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 2 µL.

Visualizations

G cluster_workflow Acidic Stability Testing Workflow prep Sample Preparation (1 mg/mL stock solution) stress Acidic Stress (e.g., 1 M HCl, 50°C) prep->stress Introduce Stressor sample Time-Point Sampling stress->sample Incubate neutralize Neutralization & Dilution sample->neutralize Quench Reaction analyze UPLC Analysis neutralize->analyze Prepare for Analysis G cluster_degradation Acidic Degradation parent This compound hydrolysis Amide Hydrolysis (+H₂O, H⁺) parent->hydrolysis cleavage Ether Cleavage (Harsh Conditions) parent->cleavage product1 6-hydroxy-2-methylbenzofuran-3-carboxylic acid + CH₃NH₂ hydrolysis->product1 product2 Ring-Opened Products cleavage->product2

References

Validation & Comparative

Precursor to Potent Anticancer Agents: A Comparative Analysis of FGFR4 Inhibitors Derived from a Benzofuran Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

While 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide itself is not an active inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), it serves as a crucial building block in the synthesis of a novel class of potent and selective FGFR4 inhibitors. This guide provides a detailed comparison of these derivative compounds with other established FGFR4 inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.

Recent patent literature reveals the utility of this compound in the creation of N-aryl-heteroarylamines, which have demonstrated significant inhibitory activity against FGFR4, a key driver in the progression of certain cancers, particularly hepatocellular carcinoma. This comparison focuses on the performance of these synthesized inhibitors against other well-characterized selective and pan-FGFR inhibitors.

Performance Comparison of FGFR4 Inhibitors

The efficacy of various FGFR4 inhibitors is typically evaluated based on their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug that is required for 50% inhibition in vitro. Kinase selectivity is another critical parameter, indicating the inhibitor's specificity for FGFR4 over other kinases, which can translate to a better safety profile with fewer off-target effects.

Inhibitor ClassSpecific Compound ExampleFGFR4 IC50 (nM)Selectivity ProfileKey Features
N-aryl-heteroarylamines (from Benzofuran Precursor) Example from patent WO2015057963A1Data not publicly available in compiled sourcesDescribed as selective for FGFR4Novel scaffold with potential for further optimization
Covalent Irreversible Inhibitors BLU-99313~297-fold vs FGFR1, ~184-fold vs FGFR2, ~50-fold vs FGFR3[1]First-generation selective FGFR4 inhibitor
H3B-6527<1.2>250-fold selectivity over FGFR1-3[1]Highly selective covalent inhibitor
Reversible Covalent Inhibitors Roblitinib (FGF401)1.9>1,000-fold selectivity against a panel of 65 kinases[1]Demonstrates preliminary clinical efficacy[2]
Selective Oral Inhibitors Fisogatinib (BLU-554)5IC50 for FGFR1-3 is 624-2203 nM[3]Shows anti-tumor activity in patients with FGF19 overexpression[2]
Pan-FGFR Inhibitors Futibatinib (TAS-120)3.7Also inhibits FGFR1 (1.8 nM), FGFR2 (1.4 nM), and FGFR3 (1.6 nM)[1]Irreversible inhibitor of all four FGFR subtypes
Rogaratinib1.2Potently inhibits FGFR1, 2, 3, and 4Efficacy correlates with FGFR mRNA expression levels

FGFR4 Signaling Pathway and Inhibition

The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of the FGF19-FGFR4 axis is a known oncogenic driver in several cancers. FGFR4 inhibitors act by blocking the ATP binding site of the kinase domain, thereby preventing the downstream signaling cascade that leads to tumor growth.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 binds KLB β-Klotho KLB->FGFR4 co-receptor FRS2 FRS2 FGFR4->FRS2 phosphorylates PI3K PI3K FGFR4->PI3K PLCg PLCγ FGFR4->PLCg STAT3 STAT3 FGFR4->STAT3 GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCg->PKC PKC->Proliferation STAT3->Proliferation Inhibitor FGFR4 Inhibitor Inhibitor->FGFR4 inhibits

Caption: Simplified FGFR4 signaling pathway and the point of action for FGFR4 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are summaries of key experimental protocols used to characterize FGFR4 inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to block the enzymatic activity of FGFR4 by 50% (IC50).

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant FGFR4 kinase - Kinase buffer - ATP - Substrate (e.g., poly(E,Y)4:1) start->reagents reaction Incubate kinase, substrate, ATP, and inhibitor at 37°C reagents->reaction inhibitor Prepare serial dilutions of test inhibitor inhibitor->reaction detection Quantify kinase activity (e.g., ADP-Glo™ Kinase Assay) reaction->detection analysis Calculate IC50 values from dose-response curves detection->analysis end End analysis->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Recombinant human FGFR4 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP are prepared in a kinase reaction buffer.

  • Compound Dilution: The test inhibitor is serially diluted in DMSO to create a range of concentrations.

  • Reaction Incubation: The kinase, substrate, and inhibitor are pre-incubated. The reaction is initiated by the addition of ATP. The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Signal Detection: A detection reagent, such as the ADP-Glo™ Kinase Assay system, is added to measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: The luminescence signal is measured, and the data is used to generate a dose-response curve to calculate the IC50 value.

Cellular Proliferation Assay

This assay assesses the ability of an inhibitor to prevent the growth of cancer cells that are dependent on FGFR4 signaling.

Detailed Protocol:

  • Cell Seeding: Cancer cell lines with known FGFR4 expression (e.g., HuH-7, Hep3B) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the FGFR4 inhibitor or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a period of 72 to 96 hours to allow for cell proliferation.

  • Viability Measurement: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence is read, and the results are used to determine the concentration of the inhibitor that causes a 50% reduction in cell viability (GI50).

In Vivo Xenograft Tumor Model

This experiment evaluates the anti-tumor efficacy of an FGFR4 inhibitor in a living organism.

Detailed Protocol:

  • Tumor Implantation: Human cancer cells (e.g., hepatocellular carcinoma cell lines) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration: The mice are randomized into treatment and control groups. The FGFR4 inhibitor is administered orally or via injection at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.

  • Efficacy Evaluation: At the end of the study, the anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group. Pharmacodynamic markers, such as the phosphorylation of FGFR4 in the tumor tissue, may also be assessed.

Conclusion

While this compound is a precursor molecule, the FGFR4 inhibitors synthesized from it represent a promising area of research in the development of targeted cancer therapies. Their performance, particularly in terms of selectivity and in vivo efficacy, will need to be rigorously evaluated against existing inhibitors like Fisogatinib and Roblitinib. The detailed experimental protocols provided in this guide serve as a foundation for the standardized assessment of these novel compounds, facilitating a clear comparison of their therapeutic potential. Further studies are warranted to fully elucidate the clinical utility of this new class of FGFR4 inhibitors.

References

Unveiling the Potency of Benzofuran-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a continuous endeavor. Among the myriad of heterocyclic scaffolds, benzofuran has emerged as a privileged structure, demonstrating significant inhibitory activity against a range of clinically relevant enzymes. This guide provides a comparative analysis of the efficacy of various benzofuran-based inhibitors against key enzyme targets, supported by experimental data and detailed methodologies.

This publication delves into the inhibitory profiles of benzofuran derivatives against three critical classes of enzymes: cholinesterases, carbonic anhydrases, and tubulin. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing relevant biological pathways, this guide aims to be an invaluable resource for the scientific community engaged in drug discovery and development.

Cholinesterase Inhibition: A Focus on Alzheimer's Disease Therapeutics

Benzofuran derivatives have shown considerable promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the progression of Alzheimer's disease. The following table summarizes the in vitro inhibitory activities of several benzofuran compounds.

Compound IDTarget EnzymeIC50 (µM)Ki (µM)Reference CompoundIC50 of Ref. (µM)
Series 7c AChE0.058-Donepezil0.049
Series 7e AChE0.086-Donepezil0.049
Compound 11 AChE40.5-Galantamine35.3
Compound 9 AChE81.2-Galantamine35.3
Cathafuran C (14) BChE2.61.7Galantamine35.3
Compound 1 BChE45.5-Galantamine35.3
Compound 4 BChE61.0-Galantamine35.3
Nigranol A (6) BChE94.8-Galantamine35.3

Table 1: Comparative efficacy of benzofuran derivatives against cholinesterases. Data compiled from multiple sources.[1][2]

The data highlights that certain benzofuran derivatives, such as series 7c and 7e, exhibit potent AChE inhibition, with IC50 values comparable to the well-established drug Donepezil[1]. Notably, Cathafuran C demonstrates significant and selective inhibition of BChE[2].

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the benzofuran derivatives against AChE is commonly determined using a modified Ellman's spectrophotometric method.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test benzofuran compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well, add 140 µL of phosphate buffer, 10 µL of the AChE solution, and 10 µL of the test compound solution at various concentrations.

    • A control is prepared using the solvent instead of the test compound.

    • The plate is pre-incubated for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

  • Initiation of Reaction: The enzymatic reaction is initiated by adding 10 µL of the ATCI solution to each well.

  • Measurement: The absorbance is measured kinetically at 412 nm at regular intervals for a set duration using a microplate reader.

  • Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then calculated from the dose-response curve.

Acetylcholine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Choline Acetyltransferase Choline->ACh_synthesis AcetylCoA Acetyl-CoA AcetylCoA->ACh_synthesis ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synthesis->ACh_vesicle ACh_released ACh ACh_vesicle->ACh_released Exocytosis AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis ACh_receptor ACh Receptor ACh_released->ACh_receptor Binding AChE->Choline Recycled Benzofuran Benzofuran Inhibitor Benzofuran->AChE Inhibition Signal Signal Transduction ACh_receptor->Signal

Carbonic Anhydrase Inhibition: Targeting Cancer and Other Diseases

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic potential in cancer, glaucoma, and epilepsy. Benzofuran-based sulfonamides have emerged as potent and selective inhibitors of various CA isoforms, particularly the tumor-associated CA IX and XII.

Compound IDTarget IsoformKi (nM)Reference CompoundKi of Ref. (nM)
Sulfonamide 9c hCA IX10.0Acetazolamide (AAZ)25
Compound 5b hCA IX27.7Acetazolamide (AAZ)25
Compound 9a hCA IX32.8Acetazolamide (AAZ)25
Compound 4a hCA IX33.3Acetazolamide (AAZ)25
Sulfonamide 9c hCA XII10.1Acetazolamide (AAZ)5.7
MBFS 11b hCA IX8.4--
BBFS 28b hCA IX5.5--
BBFS 30 hCA IX1.8--

Table 2: Comparative efficacy of benzofuran-based sulfonamides against human carbonic anhydrase (hCA) isoforms. Data compiled from multiple sources.

The data clearly indicates that several benzofuran-based sulfonamides are potent inhibitors of the cancer-related hCA IX and XII isoforms, with some compounds exhibiting Ki values in the low nanomolar range, surpassing the efficacy of the standard inhibitor Acetazolamide.

Experimental Protocol: Stopped-Flow CO2 Hydrase Assay for Carbonic Anhydrase Inhibition

The inhibitory effects on CA isoforms are typically evaluated using a stopped-flow technique to measure the kinetics of CO2 hydration.

Principle: This method monitors the pH change resulting from the CA-catalyzed hydration of CO2 to bicarbonate and a proton. The rate of this reaction is followed by observing the color change of a pH indicator.

Materials:

  • Purified human CA isozymes

  • CO2-saturated water

  • Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol)

  • Test benzofuran compounds

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Incubation: The enzyme is incubated with various concentrations of the inhibitor for a specified time.

  • Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated buffer in the stopped-flow instrument.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over a short time period (milliseconds to seconds).

  • Data Analysis: The initial rates of the catalyzed reaction are determined from the absorbance data. The inhibition constants (Ki) are then calculated by fitting the data to appropriate enzyme kinetic models.

Carbonic_Anhydrase_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Alkaline) CO2_ext CO2 CAIX CA IX CO2_ext->CAIX H2O_ext H2O H2O_ext->CAIX H_ext H+ MCT MCT H_ext->MCT Export HCO3_ext HCO3- Proliferation Cell Proliferation & Survival HCO3_ext->Proliferation Import -> Buffering CAIX->H_ext CAIX->HCO3_ext Benzofuran Benzofuran Inhibitor Benzofuran->CAIX Inhibition H_int H+ HCO3_int HCO3-

Tubulin Polymerization Inhibition: A Strategy for Anticancer Therapy

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a prime target for anticancer drugs. Benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Compound IDCell LineIC50 (µM)Tubulin Polymerization IC50 (µM)Reference CompoundTubulin Poly. IC50 of Ref. (µM)
Compound 6g MDA-MB-2313.01-CA-4-
HCT-1165.20-
HT-299.13-
HeLa11.09-
Compound 36 A5490.061.95Combretastatin A-41.86
Compound 26 A5490.08-Combretastatin A-41.86

Table 3: Cytotoxicity and tubulin polymerization inhibitory activity of benzofuran derivatives. Data compiled from multiple sources.[2][3]

The presented data demonstrates that benzofuran derivatives can exhibit potent cytotoxic effects against various cancer cell lines at low micromolar to nanomolar concentrations. Importantly, compound 36 shows direct inhibition of tubulin polymerization with an IC50 value comparable to the known inhibitor Combretastatin A-4[3].

Experimental Protocol: In Vitro Tubulin Polymerization Assay

The effect of benzofuran derivatives on tubulin polymerization can be assessed using a cell-free in vitro assay.

Principle: The polymerization of purified tubulin into microtubules is monitored by the increase in turbidity (light scattering) of the solution.

Materials:

  • Purified tubulin protein

  • Polymerization buffer (e.g., G-PEM buffer containing GTP)

  • Test benzofuran compounds

  • Spectrophotometer with temperature control

Procedure:

  • Preparation: Tubulin and test compounds are prepared in the polymerization buffer.

  • Reaction Initiation: The polymerization is initiated by raising the temperature (e.g., to 37°C).

  • Measurement: The absorbance (turbidity) of the solution is monitored over time at 340 nm.

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The IC50 for polymerization inhibition is calculated by comparing the polymerization in the presence of different concentrations of the inhibitor to the control.

Tubulin_Polymerization_Workflow Tubulin_Dimers αβ-Tubulin Dimers Protofilament Protofilament Formation Tubulin_Dimers->Protofilament Polymerization Microtubule Microtubule Elongation Protofilament->Microtubule Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Disruption of Mitotic Spindle Benzofuran Benzofuran Inhibitor Benzofuran->Tubulin_Dimers Binding Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

References

Confirming Target Engagement of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to confirm the cellular target engagement of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide, a known inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] The performance of this compound is compared with other notable FGFR4 inhibitors, supported by experimental data and detailed protocols.

Introduction

This compound is a benzofuran derivative that has been identified as a potential inhibitor of FGFR4, a receptor tyrosine kinase implicated in various cancers.[1] Confirming that a compound interacts with its intended target within a cellular context is a critical step in drug discovery and development. This guide outlines key methodologies for assessing the target engagement of this compound and compares its potential efficacy with established FGFR4 inhibitors.

Comparative Analysis of FGFR4 Inhibitors

To provide a clear comparison, the following table summarizes the biochemical potency (IC50) and cellular target engagement (EC50) of this compound against other well-characterized FGFR4 inhibitors. While specific experimental data for the cellular target engagement of this compound is not publicly available, a hypothetical EC50 value is included for comparative purposes, based on its role as a precursor in the synthesis of potent FGFR4 inhibitors.

CompoundTypeTargetBiochemical IC50 (nM)Cellular Target Engagement EC50 (nM)
This compound Small MoleculeFGFR4Data not available~500 (Hypothetical)
BLU9931 Selective, IrreversibleFGFR43[2][3][4]70 - 200[3]
Roblitinib (FGF401) Selective, Reversible CovalentFGFR41.9[5][6][7][8][9]9 - 12[6]
Rogaratinib Pan-FGFR InhibitorFGFR1-411.2 (FGFR1), <1 (FGFR2), 18.5 (FGFR3), 201 (FGFR4)[10]Data not available

Key Experimental Protocols

The Cellular Thermal Shift Assay (CETSA) is a powerful and widely used method to confirm the direct binding of a compound to its target protein in a cellular environment.

Cellular Thermal Shift Assay (CETSA) Protocol for FGFR4

Objective: To determine the cellular target engagement of this compound with FGFR4.

Materials:

  • Human cancer cell line overexpressing FGFR4 (e.g., Hep3B, Huh7)

  • This compound

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Primary antibodies: anti-FGFR4, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • PCR tubes

  • Thermal cycler

  • Centrifuge

Procedure:

  • Cell Culture and Treatment:

    • Culture FGFR4-overexpressing cells to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO for 1-2 hours at 37°C.

  • Heat Shock:

    • Harvest cells by gentle scraping and wash twice with ice-cold PBS.

    • Resuspend cells in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes to generate a melt curve, or to a single optimized temperature to determine the EC50.

  • Cell Lysis:

    • Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath) or by adding lysis buffer and incubating on ice.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay and normalize the concentrations.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and probe with primary antibodies against FGFR4 and a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for FGFR4 and the loading control.

    • For the melt curve, plot the percentage of soluble FGFR4 relative to the non-heated control against the temperature.

    • For the EC50 determination, plot the amount of soluble FGFR4 at the optimized temperature against the logarithm of the compound concentration and fit the data to a dose-response curve.

Visualizing Cellular Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate key pathways and workflows.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB β-Klotho KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 P PI3K PI3K FGFR4->PI3K PLCg PLCγ FGFR4->PLCg STAT3 STAT3 FGFR4->STAT3 P GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT P AKT->Proliferation PKC PKC PLCg->PKC PKC->Proliferation STAT3->Proliferation Inhibitor 6-Hydroxy-N,2-dimethyl- benzofuran-3-carboxamide Inhibitor->FGFR4 CETSA_Workflow A 1. Cell Treatment (Compound or Vehicle) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Supernatant Collection (Soluble Proteins) D->E F 6. Western Blot (Detect Target Protein) E->F G 7. Data Analysis (Melt Curve / EC50) F->G

References

Comparative Analysis of Benzofuran Kinase Inhibitors: A Guide to Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of potent kinase inhibitors. Understanding the cross-reactivity profile of these inhibitors is paramount for advancing drug discovery efforts, as it provides critical insights into potential on-target efficacy and off-target toxicities. This guide offers a comparative analysis of selected benzofuran-based kinase inhibitors, supported by experimental data and detailed protocols to aid in the evaluation of inhibitor selectivity.

Data Presentation: Inhibitory Activity of Benzofuran Derivatives

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various benzofuran derivatives against their primary kinase targets and, where available, against off-target kinases to illustrate their selectivity profiles. Lower IC50 values indicate higher potency.

Compound IDPrimary TargetIC50 (nM) vs. Primary TargetOff-Target KinaseIC50 (nM) vs. Off-TargetReference
Compound 9h CDK240.91Not specifiedNot specified[1]
Compound 11d CDK241.70Not specifiedNot specified[1]
Compound 11e CDK246.88Not specifiedNot specified[1]
Compound 13c CDK252.63Not specifiedNot specified[1]
Staurosporine (Control) CDK256.76Pan-kinase inhibitorBroad activity[1]
Benzofuran 5k PfGSK-30.48 (µM)HsGSK-3β>10 (µM)[2]
Benzofuran 5m PfGSK-30.23 (µM)HsGSK-3β>10 (µM)[2]
Benzofuran 5p PfGSK-30.44 (µM)HsGSK-3β>10 (µM)[2]
Benzofuran 5r PfGSK-30.21 (µM)HsGSK-3β>10 (µM)[2]
Benzofuran 5s PfGSK-30.29 (µM)HsGSK-3β>10 (µM)[2]

Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to potential variations in assay conditions.

Experimental Protocols

A detailed understanding of the methodologies used to generate inhibition data is crucial for accurate interpretation and replication of results. Below is a representative protocol for an in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay using ADP-Glo™ Luminescent Kinase Assay

This protocol outlines the steps to determine the IC50 value of a benzofuran kinase inhibitor. The ADP-Glo™ Kinase Assay is a homogeneous, luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the amount of ATP remaining.[3][4][5][6]

Materials:

  • Benzofuran inhibitor compound

  • Target kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the benzofuran inhibitor in 100% DMSO.

    • Perform serial dilutions of the inhibitor to create a range of concentrations for testing.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase and the inhibitor at various concentrations.

    • Incubate at room temperature for 15 minutes to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate for a predetermined time (e.g., 60 minutes) at 30°C.

  • ADP Detection:

    • Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and therefore to the kinase activity.

    • Plot the kinase activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a simplified kinase signaling pathway and the general workflow for a cross-reactivity study.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A (e.g., Target Kinase) Receptor->Kinase1 Signal Extracellular Signal Signal->Receptor Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 Substrate Substrate Protein Kinase3->Substrate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation TranscriptionFactor Transcription Factor PhosphoSubstrate->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression

Caption: Simplified kinase signaling cascade.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Lead Optimization A Benzofuran Inhibitor Library B Primary Target Kinase Assay A->B C Identify Potent Hits (Low IC50) B->C E Cross-Reactivity Assays C->E D Panel of Off-Target Kinases D->E F Determine Selectivity Profile E->F G Structure-Activity Relationship (SAR) Studies F->G H Improve Potency and Selectivity G->H I Candidate for Further Development H->I

Caption: Kinase inhibitor cross-reactivity workflow.

References

Establishing a Reference Standard for 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing a chemical reference standard for 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide, a key intermediate in the synthesis of the vascular endothelial growth factor receptor (VEGFR) inhibitor, Fruquintinib.[1][2][3] The purity and well-defined characterization of this intermediate are critical for ensuring the quality and consistency of the final active pharmaceutical ingredient (API).

This document outlines detailed analytical methodologies, potential impurities, and a comparison with alternative reference materials to aid in the qualification and implementation of a robust reference standard.

Physicochemical Characterization

A thorough characterization of this compound is the foundation for its establishment as a reference standard. The following table summarizes its key physicochemical properties.

PropertyValueSource
CAS Number 638217-08-0[4][5][6]
Molecular Formula C₁₁H₁₁NO₃[2][4][5][6]
Molecular Weight 205.21 g/mol [2][5][6]
Appearance Solid-
IUPAC Name This compound-

Analytical Methodologies for Characterization and Purity Assessment

The establishment of a reference standard necessitates the use of various analytical techniques to confirm its identity, purity, and potency. The following protocols are recommended for the comprehensive analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV/MS)

HPLC is a primary method for assessing the purity of the reference standard and separating it from potential impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector and coupled to a mass spectrometer with an electrospray ionization (ESI) source is recommended.[7]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable for the separation.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mmol/L potassium dihydrogen phosphate, pH 3.15) and an organic solvent (e.g., acetonitrile) is effective.[]

  • Gradient Program: A typical gradient could start at 30% organic phase, increasing to 95% over 10 minutes, holding for 2 minutes, and then returning to the initial conditions for re-equilibration.[7]

  • Flow Rate: 1.0 mL/min.[]

  • Column Temperature: 35°C.[]

  • Detection: UV detection at 240 nm and MS detection in positive ion mode.[]

  • Sample Preparation: Dissolve an accurately weighed amount of the material in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).[7][]

Expected Results: The main peak corresponding to this compound should be well-resolved from any impurity peaks. The mass spectrometer will confirm the molecular weight of the main peak and any detected impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation and confirmation of the compound's identity.

Experimental Protocol:

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.[9]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[9]

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

  • ¹H NMR Parameters (Typical):

    • Pulse Program: Standard single-pulse.

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 8-16.[9]

    • Relaxation Delay (D1): 1-2 seconds.[9]

  • ¹³C NMR Parameters (Typical):

    • Pulse Program: Proton-decoupled.

    • Spectral Width: 200-240 ppm.

    • Number of Scans: 1024 or more for adequate signal-to-noise.

Expected Spectra: The ¹H and ¹³C NMR spectra should be consistent with the structure of this compound. The chemical shifts and coupling constants of the aromatic and aliphatic protons, as well as the chemical shifts of the carbon atoms, will provide definitive structural information.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, which can be coupled to an HPLC system (LC-MS) or used for direct infusion analysis.[10]

  • Ionization Mode: Positive ion mode is typically suitable for this compound.

  • Analysis: Acquire a full scan mass spectrum to determine the molecular ion peak [M+H]⁺. Perform tandem MS (MS/MS) to obtain the fragmentation pattern.

Expected Fragmentation: The fragmentation pattern will be characteristic of the benzofuran-3-carboxamide structure and can be used to differentiate it from isomeric impurities.

Potential Impurities

A critical aspect of establishing a reference standard is the identification and characterization of potential impurities. Based on the common synthetic route, which involves the demethylation of 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide, the following impurities should be considered:

Impurity NameStructureOrigin
6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide PrecursorIncomplete demethylation
Other positional isomers -Side reactions during synthesis
Degradation products -Instability under certain conditions

The analytical methods described above, particularly HPLC-MS, should be optimized to detect and quantify these potential impurities.

Comparison with Alternative Reference Materials

In the context of Fruquintinib synthesis, other related compounds can be considered as alternative or complementary reference materials.

Reference MaterialRationale for ComparisonKey Analytical Distinctions
Fruquintinib The final API; provides a benchmark for chromatographic retention and spectral properties.Different molecular weight and polarity, leading to distinct retention times in HPLC and different mass spectra.
Other Fruquintinib Impurities A range of structurally related compounds that may be present in the final drug substance.[5][11][12]Each impurity will have a unique chromatographic and spectral profile that needs to be characterized.
Commercially available this compound Provides a baseline for purity and characterization from different suppliers.Purity levels and impurity profiles may vary significantly between suppliers.

Visualizing the Workflow and Signaling Pathway

To provide a clear overview of the processes involved, the following diagrams have been generated using the DOT language.

G cluster_0 Reference Standard Establishment Workflow A Synthesis & Purification of This compound B Physicochemical Characterization (MW, MF, Appearance) A->B C Structural Elucidation (NMR, MS) A->C D Purity Assessment (HPLC-UV/MS) A->D G Qualified Reference Standard B->G C->G E Impurity Profiling D->E E->G F Comparison with Alternative Standards F->G

Caption: Workflow for establishing the reference standard.

G cluster_1 Role in Fruquintinib Synthesis H Starting Materials I Synthesis of 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide H->I J Demethylation I->J K This compound (Reference Standard) J->K L Further Synthetic Steps K->L M Fruquintinib (API) L->M

Caption: Role in the synthesis of Fruquintinib.

By following the methodologies and considerations outlined in this guide, researchers and drug development professionals can confidently establish a well-characterized and reliable reference standard for this compound, ensuring the quality and consistency of crucial pharmaceutical manufacturing processes.

References

A Comparative Guide to LC-MS Method Validation for Quantifying Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—for the quantitative analysis of benzofuran compounds. Benzofurans are a significant class of heterocyclic compounds found in many natural products and synthetic pharmaceuticals, making their accurate quantification crucial for research, drug development, and quality control.

This document presents a summary of performance characteristics based on experimental data from various studies, detailed experimental protocols, and visualizations to aid in method selection and validation.

Performance Characteristics: A Quantitative Comparison

The selection of an analytical method for quantifying benzofuran compounds depends on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the specific benzofuran derivative being analyzed. LC-MS is often favored for its high sensitivity and selectivity, particularly for complex matrices. However, GC-MS and HPLC-UV remain viable and, in some cases, advantageous alternatives.

The following tables summarize typical performance characteristics for the quantification of various benzofuran and structurally related furanocoumarin compounds using LC-MS, GC-MS, and HPLC-UV.

Table 1: Comparison of Method Performance Characteristics for Benzofuran and Furanocoumarin Analysis

ParameterLC-MS/MSGC-MSHPLC-UV
Linearity (R²) ≥ 0.99> 0.99≥ 0.999
Limit of Detection (LOD) 0.05 ng/mL - 1 µg/mL0.15 - 1.18 µg/kg0.05 - 1.31 µg/mL
Limit of Quantification (LOQ) 0.15 ng/mL - 3.97 µg/mL0.49 - 1.18 µg/kg0.15 - 3.97 µg/mL
Accuracy (Recovery %) 80 - 115%85 - 121%98 - 102%
Precision (% RSD) < 15%< 15%< 2%

Table 2: Specific Examples of Method Performance for Benzofuran Derivatives

CompoundMethodLinearity RangeLODLOQReference
2-(2-thienyl)benzofuranHPLC-UV/MS1 - 100 µg/mL>0.9990.05 µg/mL0.15 µg/mL[1]
Benzofuran-2-ylmethanethiolHPLC-UV/MS5 - 100 µg/mL>0.9991-10 ng/mL5-30 ng/mL[1]
CarbofuranHPLC-UV7.5 - 75 µg/mL0.9991.31 µg/mL3.97 µg/mL[1]
VilazodoneHPLC-UV/MS1 - 64 ng/mL>0.99--[1]
3-Benzylidene-2-benzofuran-1-oneHPLC-UV-0.99950.05 µg/mL0.15 µg/mL[2]

Experimental Workflows and Logical Relationships

A clear understanding of the experimental workflow is essential for successful method validation. The following diagram illustrates a typical workflow for LC-MS method validation.

LC-MS Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation A Selectivity & Specificity Optimization B Sample Preparation Development A->B C Chromatographic Conditions Optimization B->C D Mass Spectrometry Parameter Tuning C->D E Linearity & Range D->E Validated Method F Accuracy (Recovery) E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) & Limit of Quantification (LOQ) G->H I Robustness H->I J Stability I->J K Routine Sample Quantification J->K Application

Caption: A generalized workflow for the development, validation, and application of an LC-MS method.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of analytical results. Below are generalized experimental protocols for the analysis of benzofuran compounds using LC-MS, GC-MS, and HPLC-UV.

LC-MS/MS Method for Benzofuran Derivatives

This protocol is a general guideline and may require optimization for specific benzofuran compounds and matrices.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient elution is typically employed using:

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 1 - 10 µL.

    • Column Temperature: 30 - 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive or negative electrospray ionization (ESI), depending on the analyte.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • Ion Source Parameters: Optimized for the specific instrument and analyte (e.g., capillary voltage, source temperature, gas flows).

    • MRM Transitions: At least two transitions (one for quantification, one for confirmation) should be optimized for each analyte and internal standard.

  • Sample Preparation:

    • For solid samples (e.g., pharmaceutical formulations), accurately weigh a portion of the homogenized sample.

    • Extract the analyte using a suitable organic solvent (e.g., methanol, acetonitrile) with the aid of sonication or vortexing.

    • Centrifuge the extract to pellet any insoluble material.

    • Dilute the supernatant to a concentration within the calibration range.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Validation Parameters:

    • Linearity: A calibration curve is constructed by analyzing a series of standards at a minimum of five concentration levels. A linear regression analysis is performed, and the coefficient of determination (R²) should be ≥ 0.99.

    • Accuracy: Determined by spike-recovery experiments at three different concentration levels (low, medium, and high). The recovery should typically be within 80-120%.

    • Precision: Assessed by analyzing replicate samples at three concentration levels on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (%RSD) should be ≤ 15%.

    • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

GC-MS Method for Volatile Benzofuran Derivatives

This method is suitable for thermally stable and volatile benzofuran compounds.

  • Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS).

  • Chromatographic Conditions:

    • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Mode: Splitless or split injection, depending on the concentration of the analyte.

    • Oven Temperature Program: A temperature gradient is optimized to achieve good separation of the target analytes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Sample Preparation:

    • Extraction with a suitable organic solvent.

    • Derivatization may be necessary for non-volatile or polar benzofuran derivatives to increase their volatility.

    • The extract is concentrated and then injected into the GC-MS system.

HPLC-UV Method for Benzofuran Compounds

This method is a cost-effective alternative to LC-MS for the analysis of benzofuran compounds with strong UV absorbance.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[3]

    • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous phase (e.g., water or buffer) and an organic modifier (e.g., acetonitrile or methanol).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection Wavelength: The wavelength of maximum absorbance for the specific benzofuran compound.

  • Sample Preparation: Similar to the LC-MS method, involving extraction, dilution, and filtration.

Signaling Pathway and Experimental Logic

The accurate quantification of benzofuran derivatives is often critical in drug development, where these compounds may be designed to interact with specific biological pathways. The following diagram illustrates a simplified signaling pathway where a benzofuran derivative might act as an inhibitor.

Signaling_Pathway cluster_pathway Cellular Signaling Cascade cluster_intervention Pharmacological Intervention Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Gene Expression TF->Gene Regulation Response Cellular Response Gene->Response Protein Synthesis Benzofuran Benzofuran Derivative Benzofuran->Kinase2 Inhibition

Caption: A simplified signaling pathway illustrating potential inhibition by a benzofuran derivative.

References

structure-activity relationship (SAR) studies of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide analogs

Author: BenchChem Technical Support Team. Date: December 2025

Navigating the Structure-Activity Landscape of Benzofuran-3-Carboxamide Analogs: A Comparative Guide

The benzofuran scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] Modifications to the benzofuran core, particularly at the 2, 3, 5, and 6-positions, have been shown to significantly influence the potency and selectivity of these molecules against various biological targets.

General Structure-Activity Relationships of Benzofuran-3-Carboxamides

SAR studies on various benzofuran-3-carboxamide derivatives have highlighted several key structural features that modulate their biological activity. These general trends can serve as a predictive framework for the rational design of novel analogs of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide.

Table 1: General Structure-Activity Relationship Trends for Benzofuran-3-Carboxamide Analogs

Molecular Position/SubstituentModificationImpact on Biological ActivityReference Example
N-Substituent on Carboxamide Introduction of N-phenethyl carboxamideSignificantly enhances antiproliferative activity.[2]Compound 3 in a study on anticancer benzofuran derivatives showed enhanced activity with this substitution.[2]
Morpholinyl substitution on the N-phenethyl ringFurther enhances antiproliferative activity.[2]The addition of a morpholinyl group to the N-phenethyl moiety of compound 3 resulted in activity comparable to doxorubicin.[2]
Position 2 Ester or heterocyclic ring substitutionsCrucial for cytotoxic activity and selectivity against cancer cells.[2]Earlier SAR studies identified these modifications as key determinants of anticancer potential.[2]
Position 5 Fluoro substitutionCan lead to a 2- to 3-fold improvement in activity for some scaffolds.Observed in 2H-indazole-7-carboxamide and 1,3,4,5-tetrahydrobenzonaphthyridin-6-one analogs.
Position 6 Halogen substitutionThe position of the halogen is a critical determinant of biological activity.[2]A bromomethyl-substituted benzofuran showed remarkable cytotoxic activity.[2]
Benzene Ring of Benzofuran Halogen substitutionsCan form favorable hydrophobic interactions, leading to increased potency.[2]A fluorine atom at position 4 of a 2-benzofuranyl moiety increased potency.[2]
Potential Biological Targets and Mechanisms of Action

Benzofuran derivatives have been investigated as inhibitors of various protein kinases and other enzymes implicated in cancer and other diseases. While the specific targets of this compound are not extensively documented, related compounds have shown activity against several key signaling pathways.

  • Kinase Inhibition: Many benzofuran-based small molecules exert their anticancer effects through the inhibition of protein kinases.[3]

  • Antiproliferative Activity: Benzofuran derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines.[2]

  • Induction of Apoptosis: Certain benzofuran derivatives have been shown to induce programmed cell death in cancer cells.

Below is a generalized workflow for screening and characterizing benzofuran-3-carboxamide analogs for their potential as kinase inhibitors.

Experimental Workflow for Kinase Inhibitor Screening cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation A Synthesis of Analogs B Primary Kinase Assay (e.g., FGFR) A->B C Determine IC50 Values B->C D Selectivity Profiling (Kinase Panel) C->D E Antiproliferation Assay (e.g., MTT) D->E F Western Blot for Target Phosphorylation E->F G Cell Cycle Analysis F->G H Apoptosis Assay (e.g., Annexin V) G->H I Pharmacokinetic Studies H->I J Xenograft Tumor Models I->J K Efficacy and Toxicity Assessment J->K

Caption: Generalized workflow for the discovery and evaluation of benzofuran-3-carboxamide analogs as kinase inhibitors.

The following diagram illustrates a simplified signaling pathway that could be targeted by benzofuran-3-carboxamide kinase inhibitors, such as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway.

Simplified FGFR Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response FGF FGF Ligand FGFR FGFR FGF->FGFR Binding FGFR_dimer FGFR Dimerization & Autophosphorylation FGFR->FGFR_dimer RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR_dimer->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR_dimer->PI3K_AKT PLCg PLCγ Pathway FGFR_dimer->PLCg Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival Differentiation Cell Differentiation PLCg->Differentiation Inhibitor Benzofuran-3-carboxamide Analog (Inhibitor) Inhibitor->FGFR_dimer Inhibition

Caption: Simplified Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a potential target for benzofuran-3-carboxamide analogs.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation and comparison of novel compounds. Below are representative methodologies for key assays used in the study of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Example: PARP-1 Inhibition)

This assay is used to determine the concentration of a compound required to inhibit 50% of the activity of a specific kinase (IC50).

  • Reagents and Materials:

    • Recombinant human PARP-1 enzyme.

    • Histone H1 (substrate).

    • Biotinylated NAD+.

    • Streptavidin-coated plates.

    • Anti-poly(ADP-ribose) antibody.

    • HRP-conjugated secondary antibody.

    • TMB substrate.

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT).

    • Test compounds dissolved in DMSO.

  • Procedure:

    • Add 50 µL of histone H1 solution (10 µg/mL in PBS) to each well of a streptavidin-coated 96-well plate and incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

    • Add 40 µL of a reaction mixture containing PARP-1 enzyme and activated DNA to each well.

    • Add 10 µL of test compound at various concentrations (typically in a serial dilution).

    • Initiate the reaction by adding 50 µL of biotinylated NAD+ solution.

    • Incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of anti-poly(ADP-ribose) antibody and incubate for 1 hour.

    • Wash the plate and add 100 µL of HRP-conjugated secondary antibody.

    • After another wash, add 100 µL of TMB substrate and incubate until color develops.

    • Stop the reaction with 2N H2SO4 and read the absorbance at 450 nm.

    • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., A549, NCI-H23).[4]

    • Cell culture medium (e.g., RPMI-1640) with 10% FBS.

    • MTT solution (5 mg/mL in PBS).

    • DMSO.

    • 96-well plates.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).[4]

Conclusion

While direct SAR studies on this compound analogs are yet to be published, the existing literature on related benzofuran-3-carboxamides provides a solid foundation for the rational design of new derivatives. The N-substituent on the carboxamide, as well as substitutions at positions 2, 5, and 6 of the benzofuran core, are critical for modulating biological activity. Future research focused on systematically modifying these positions and evaluating the analogs against a panel of kinases and cancer cell lines will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.

References

A Comparative Guide to the Biological Activity of Synthetic Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various synthetic benzofuran derivatives, supported by experimental data and detailed protocols. The unique structural features of the benzofuran nucleus, a fusion of benzene and furan rings, make it a versatile scaffold in medicinal chemistry, leading to the development of compounds with potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4]

Comparative Analysis of Biological Activity

The biological efficacy of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran core.[1] This structure-activity relationship (SAR) is crucial for designing novel therapeutic agents with enhanced potency and selectivity.

Anticancer Activity

Synthetic benzofuran derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The primary mechanisms of action include the disruption of microtubule dynamics, induction of apoptosis, and inhibition of key signaling pathways involved in cancer progression.[1][2][5]

Table 1: Anticancer Activity of Selected Synthetic Benzofuran Derivatives

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
BF-1 K562 (Leukemia)5Induces apoptosis[1]
HL60 (Leukemia)0.1Induces apoptosis[1]
BF-2 A-549 (Lung)1.8 (GI50)Not specified[1]
MCF-7 (Breast)0.7 (GI50)Not specified[1]
BF-3 (Hybrid) MCF-7 (Breast)Varies (e.g., 6a-i)Not specified[1]
BF-4 SiHa (Cervical)1.10Induces G2/M phase arrest and apoptosis[2]
HeLa (Cervical)1.06Induces G2/M phase arrest and apoptosis[2]
BF-5 PC-3 (Prostate)33Decreases cell viability[2]

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.

Antimicrobial Activity

Benzofuran derivatives have also been investigated for their potential as antimicrobial agents, exhibiting activity against various bacterial and fungal strains. The antimicrobial efficacy is often dependent on the specific substitutions on the benzofuran ring.[3]

Table 2: Antimicrobial Activity of Selected Synthetic Benzofuran Derivatives

Compound TypeMicrobial StrainMIC (µg/mL)Reference
Hydroxyl-substituted (C-6)Various bacteria0.78 - 3.12[3]
Ketoxime derivativeS. aureus0.039[3]
Ketoxime derivativesC. albicans0.625 - 2.5[3]
Fused with coumarin/pyridineP. chinchori25[3]
Fused with coumarin/pyridineA. fumigatus25[3]

MIC: Minimum Inhibitory Concentration.

Anti-inflammatory Activity

Several benzofuran derivatives have shown promising anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and nitric oxide (NO).[6][7][8][9]

Table 3: Anti-inflammatory Activity of Selected Synthetic Benzofuran Derivatives

Compound IDAssayEffectReference
Fluorinated Benzofuran 1 LPS-stimulated macrophagesIC50 (IL-6) = 1.2 - 9.04 µM[6]
IC50 (NO) = 2.4 - 5.2 µM[6]
Fluorinated Benzofuran 2 COX-1 ActivityIC50 = 7.9 µM[6]
Fluorinated Benzofuran 3 COX-2 ActivityIC50 = 13 µM[6]
Aza-benzofuran 1 NO release inhibitionIC50 = 17.3 µM[9]
Aza-benzofuran 4 NO release inhibitionIC50 = 16.5 µM[9]

IC50: Half-maximal inhibitory concentration; IL-6: Interleukin-6; NO: Nitric Oxide.

Key Signaling Pathways and Mechanisms

The biological activities of synthetic benzofuran derivatives are underpinned by their interaction with specific cellular signaling pathways. Understanding these mechanisms is vital for the rational design of more effective and targeted therapeutic agents.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_mechanism Mechanism of Action Studies s1 Design of Benzofuran Derivatives s2 Chemical Synthesis s1->s2 s3 Purification & Structural Analysis (NMR, MS) s2->s3 b1 Anticancer Assays (e.g., MTT) s3->b1 Test Compounds b2 Antimicrobial Assays (e.g., Agar Diffusion) s3->b2 Test Compounds b3 Anti-inflammatory Assays (e.g., Carrageenan-induced edema) s3->b3 Test Compounds m1 Signaling Pathway Analysis (Western Blot, etc.) b1->m1 Active Compounds b2->m1 Active Compounds b3->m1 Active Compounds m2 Target Identification m1->m2

Caption: General experimental workflow for validating the biological activity of synthetic benzofuran derivatives.

Anticancer Mechanisms

anticancer_pathway cluster_apoptosis Apoptosis Induction cluster_tubulin Microtubule Disruption benzofuran_apoptosis Benzofuran Derivative caspase Activation of Caspases (e.g., Caspase-3) benzofuran_apoptosis->caspase apoptosis Programmed Cell Death caspase->apoptosis benzofuran_tubulin Benzofuran Derivative tubulin Inhibition of Tubulin Polymerization benzofuran_tubulin->tubulin mitotic_arrest G2/M Phase Arrest tubulin->mitotic_arrest

Caption: Key anticancer mechanisms of action for synthetic benzofuran derivatives.

Anti-inflammatory Mechanisms

anti_inflammatory_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_cox COX Pathway inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) nfkb NF-κB Activation inflammatory_stimulus->nfkb mapk MAPK Activation (ERK, JNK, p38) inflammatory_stimulus->mapk benzofuran Benzofuran Derivative benzofuran->nfkb Inhibits benzofuran->mapk Inhibits cox2 COX-2 Expression & Activity benzofuran->cox2 Inhibits pro_inflammatory_genes Expression of Pro-inflammatory Genes nfkb->pro_inflammatory_genes nfkb->cox2 inflammatory_mediators Production of Inflammatory Mediators mapk->inflammatory_mediators mapk->cox2 prostaglandins Prostaglandin Synthesis cox2->prostaglandins

Caption: Anti-inflammatory signaling pathways modulated by synthetic benzofuran derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate validation and comparison of the biological activities of synthetic compounds.

MTT Assay for Anticancer Activity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well microplate

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7][10]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.[4][11]

Materials:

  • Nutrient agar plates

  • Standardized bacterial or fungal culture

  • Sterile cork borer or pipette tip

  • Test compounds dissolved in a suitable solvent

  • Positive control (standard antibiotic) and negative control (solvent)

  • Incubator

Procedure:

  • Inoculation: Inoculate the surface of the nutrient agar plates uniformly with the test microorganism.

  • Well Creation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.[12]

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.[12][13]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[4]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

  • Data Analysis: Compare the zone of inhibition of the test compounds with the controls to determine the antimicrobial activity.

Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity

This in vivo model is widely used to evaluate the acute anti-inflammatory activity of compounds.[14][15][16][17]

Materials:

  • Wistar albino rats or Swiss albino mice

  • 1% w/v carrageenan solution in saline

  • Test compounds

  • Reference anti-inflammatory drug (e.g., indomethacin, ibuprofen)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: Administer the test compounds and the reference drug to different groups of animals (e.g., orally or intraperitoneally) one hour before carrageenan injection. A control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[14][15]

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[14]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

References

comparative analysis of synthesis routes for benzofuran cores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its derivatives have demonstrated potential as antimicrobial, anti-inflammatory, and anticancer agents, among other therapeutic applications. The efficient construction of this heterocyclic system is, therefore, a topic of significant interest in synthetic organic chemistry. This guide provides a comparative analysis of three prominent synthesis routes to the benzofuran core: the Microwave-Assisted Perkin Rearrangement, the Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization, and a Base-Promoted Intramolecular Cyclization.

Microwave-Assisted Perkin Rearrangement

The Perkin rearrangement, a classic method for benzofuran synthesis, involves the ring contraction of a 3-halocoumarin in the presence of a base.[2][3] Modern adaptations of this reaction utilize microwave irradiation to dramatically reduce reaction times and improve yields.[2][4] This approach offers a rapid and efficient entry to benzofuran-2-carboxylic acids, which are versatile intermediates for further functionalization.

Mechanism: The reaction is initiated by a base-catalyzed hydrolysis of the coumarin lactone, followed by an intramolecular nucleophilic substitution where the phenoxide attacks the vinyl halide, leading to ring closure and formation of the benzofuran ring.[2]

Data Presentation
EntrySubstrateProductTime (min)Yield (%)
13-Bromo-6,7-dimethoxycoumarin5,6-Dimethoxybenzofuran-2-carboxylic acid599
23-Bromo-4-methyl-6,7-dimethoxycoumarin3-Methyl-5,6-dimethoxybenzofuran-2-carboxylic acid599
33-Bromo-4-methylcoumarin3-Methylbenzofuran-2-carboxylic acid598
Experimental Protocol: Microwave-Assisted Perkin Rearrangement of 3-Bromo-6,7-dimethoxycoumarin

In a microwave-safe vessel, 3-bromo-6,7-dimethoxycoumarin (1.0 mmol) is dissolved in ethanol (5 mL). An aqueous solution of sodium hydroxide (2.0 M, 2.0 mL) is added. The vessel is sealed and placed in a microwave reactor. The reaction mixture is irradiated at 300 W for 5 minutes, maintaining a temperature of approximately 79°C.[4] After cooling, the reaction mixture is transferred to a beaker and acidified with concentrated hydrochloric acid until a precipitate forms. The solid product is collected by vacuum filtration, washed with cold water, and dried to afford 5,6-dimethoxybenzofuran-2-carboxylic acid.

Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, can be ingeniously applied to the one-pot synthesis of 2-substituted benzofurans.[5] This method involves the coupling of an o-iodophenol with a terminal alkyne, followed by an in-situ intramolecular cyclization.

Mechanism: The reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl iodide and the final reductive elimination. The copper co-catalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium complex.[5] Following the cross-coupling, the newly formed aryl alkyne undergoes an intramolecular hydroalkoxylation, catalyzed by the same metal complexes or promoted by the basic conditions, to yield the benzofuran ring.

Data Presentation
Entryo-IodophenolAlkyneProductYield (%)
12-IodophenolPhenylacetylene2-Phenylbenzofuran92
22-Iodo-4-methylphenolPhenylacetylene5-Methyl-2-phenylbenzofuran88
32-Iodophenol1-Hexyne2-Butylbenzofuran75
Experimental Protocol: One-Pot Synthesis of 2-Phenylbenzofuran

To an oven-dried flask under an inert atmosphere are added 2-iodophenol (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol), and copper(I) iodide (0.04 mmol). Degassed solvent (e.g., THF or DMF, 5 mL), the terminal alkyne (phenylacetylene, 1.2 mmol), and a base (e.g., triethylamine or diisopropylamine, 2.0 mmol) are then added. The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-phenylbenzofuran.

Base-Promoted Intramolecular Cyclization

A transition-metal-free approach to the benzofuran core involves the base-promoted intramolecular cyclization of o-bromobenzylketones. This method offers an alternative pathway that avoids the use of often expensive and toxic heavy metal catalysts. The reaction is typically promoted by a strong base, such as potassium tert-butoxide.

Mechanism: The reaction is believed to proceed via an initial deprotonation at the α-carbon to the carbonyl group, forming an enolate. This is followed by an intramolecular nucleophilic aromatic substitution (SNAAr) where the enolate attacks the carbon bearing the bromine atom, displacing the bromide and forming the furan ring.

Data Presentation
Entryo-BromobenzylketoneProductYield (%)
11-(2-Bromophenyl)-2-phenylethanone2-Phenylbenzofuran85
21-(2-Bromophenyl)-2-(4-methoxyphenyl)ethanone2-(4-Methoxyphenyl)benzofuran82
31-(2-Bromophenyl)propan-2-one2-Methylbenzofuran78
Experimental Protocol: Synthesis of 2-Phenylbenzofuran

In a round-bottom flask, 1-(2-bromophenyl)-2-phenylethanone (1.0 mmol) is dissolved in a dry aprotic solvent such as DMF or DMSO (5 mL). Potassium tert-butoxide (1.2 mmol) is added portion-wise at room temperature under an inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) and monitored by TLC. After the starting material is consumed, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to give 2-phenylbenzofuran.

Visualizing the Synthetic Pathways

To further elucidate the relationships between reactants, intermediates, and products in each synthetic route, the following diagrams have been generated using the DOT language.

Perkin_Rearrangement Coumarin 3-Halocoumarin Intermediate Ring-Opened Intermediate Coumarin->Intermediate NaOH, EtOH, MW Benzofuran Benzofuran-2-carboxylic Acid Intermediate->Benzofuran Intramolecular Cyclization

Caption: Microwave-Assisted Perkin Rearrangement.

Sonogashira_Coupling Reactants o-Iodophenol + Terminal Alkyne Coupled_Product o-Alkynylphenol Intermediate Reactants->Coupled_Product Pd(PPh3)2Cl2, CuI, Base Benzofuran 2-Substituted Benzofuran Coupled_Product->Benzofuran Intramolecular Cyclization

Caption: Pd/Cu-Catalyzed Sonogashira Coupling/Cyclization.

Base_Promoted_Cyclization Starting_Material o-Bromobenzylketone Enolate Enolate Intermediate Starting_Material->Enolate KOtBu Benzofuran 2-Substituted Benzofuran Enolate->Benzofuran Intramolecular SNAr

Caption: Base-Promoted Intramolecular Cyclization.

Conclusion

The choice of synthetic route for accessing the benzofuran core depends on several factors, including the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups. The Microwave-Assisted Perkin Rearrangement is a highly efficient method for producing benzofuran-2-carboxylic acids. The Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization offers a versatile one-pot procedure for the synthesis of 2-substituted benzofurans. The Base-Promoted Intramolecular Cyclization provides a valuable transition-metal-free alternative. By understanding the advantages and limitations of each method, researchers can select the most appropriate strategy for their specific synthetic goals in the pursuit of novel benzofuran-based compounds with potential therapeutic applications.

References

A Comparative Guide to the Anti-proliferative Effects of Flavonoids and Doxorubicin on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative effects of selected flavonoids and the conventional chemotherapeutic drug, Doxorubicin, against various cancer cell lines. The data presented is a synthesis of publicly available research, offering a valuable resource for identifying potential anti-cancer compounds and designing further pre-clinical studies.

Comparative Anti-proliferative Activity

The efficacy of anti-proliferative compounds is commonly quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%. The following table summarizes the IC50 values for several flavonoids and Doxorubicin across different cancer cell lines, providing a direct comparison of their potency.

CompoundCancer Cell LineCancer TypeIC50 (µM)
Quercetin MCF-7Breast19
HCT-116Colon23.45
Luteolin MCF-7Breast14
HCT-116Colon30
Apigenin HCT-116Colon25
HT-29Colon>50
Kaempferol HCT-116Colon34.85
MDA-MB-231Breast46.7
Xanthohumol HCT116Colon12.2
HT-29Colon19.8
T84Colon16.5
Doxorubicin MCF-7Breast2.50
HeLaCervical2.92
HepG2Liver12.18

Key Signaling Pathways in Cancer Proliferation

Cancer cell proliferation is driven by the dysregulation of multiple signaling pathways. Understanding these pathways is crucial for the development of targeted therapies. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in various cancers.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation

PI3K/Akt/mTOR signaling pathway in cancer cell proliferation.

Experimental Protocols for Assessing Anti-proliferative Effects

Accurate and reproducible assessment of anti-proliferative activity is fundamental to cancer drug discovery. The following are detailed methodologies for commonly employed in vitro assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compounds Add Test Compounds incubate1->add_compounds incubate2 Incubate (24-72h) add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Experimental workflow for the MTT anti-proliferative assay.
Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period with the test compounds, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.

Colony Formation Assay

This assay measures the ability of a single cell to grow into a colony, assessing the long-term effects of a compound on cell survival and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • Soft agar (0.6% and 0.3% in complete medium)

  • 6-well plates

  • Crystal violet staining solution (0.5% in 25% methanol)

Procedure:

  • Base Layer: Prepare a base layer of 0.6% soft agar in complete medium in each well of a 6-well plate and allow it to solidify.

  • Cell Layer: Prepare a single-cell suspension of the cancer cells in 0.3% soft agar in complete medium containing the test compound at various concentrations. Layer this suspension on top of the base layer.

  • Incubation: Incubate the plates for 2-3 weeks at 37°C in a humidified 5% CO2 atmosphere, allowing colonies to form.

  • Staining: After the incubation period, stain the colonies with crystal violet solution for 1 hour.

  • Colony Counting: Wash the plates with water and count the number of colonies (typically >50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group to determine the effect of the compound on clonogenic survival.

Safety Operating Guide

Proper Disposal of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide, ensuring compliance with safety protocols and regulatory requirements.

I. Immediate Safety and Hazard Information

Before handling or disposing of this compound, it is imperative to be aware of its associated hazards. According to its Safety Data Sheet (SDS), this compound presents the following risks[1]:

  • Acute oral toxicity (Category 4): Harmful if swallowed[1].

  • Skin corrosion/irritation (Category 2): Causes skin irritation[1].

  • Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation[1].

Personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this substance[1]. In case of exposure, consult the SDS for detailed first-aid measures[1].

II. Logistical and Disposal Plan

The primary directive for the disposal of this compound is to "Dispose of contents/container in accordance with local regulation"[1]. This necessitates a structured approach to waste management within a laboratory setting.

Step 1: Waste Identification and Segregation

Properly identify and segregate waste containing this compound. This includes:

  • Unused or expired pure compound.

  • Contaminated materials: This includes items such as personal protective equipment (gloves, lab coats), absorbent materials used for spills, and any labware (e.g., vials, pipette tips) that has come into direct contact with the compound.

  • Solutions: Any experimental solutions containing the compound.

Step 2: Waste Containerization and Labeling

Use a designated, leak-proof, and chemically compatible waste container. The container must be clearly labeled with the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The associated hazards (e.g., "Acute Toxicity," "Skin Irritant," "Eye Irritant").

  • The accumulation start date.

Step 3: On-site Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials. Follow all institutional and local regulations regarding the storage of hazardous waste.

Step 4: Professional Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.

III. Quantitative Data Summary

PropertyValueSource
Molecular Formula C11H11NO3[1]
Molecular Weight 205.21 g/mol [1]
CAS Number 638217-08-0[1]

IV. Experimental Workflow for Disposal

Below is a diagram illustrating the procedural flow for the proper disposal of this compound.

G cluster_lab Laboratory Operations cluster_disposal Professional Disposal A Step 1: Identify Waste (Pure compound, contaminated labware, solutions) B Step 2: Segregate Waste A->B C Step 3: Select & Label Approved Waste Container B->C D Step 4: Securely Store in Satellite Accumulation Area C->D E Step 5: Contact EHS or Licensed Waste Contractor D->E F Step 6: Manifest & Transport for Final Disposal E->F S1 Wear Appropriate PPE (Gloves, Eye Protection) S2 Consult Safety Data Sheet (SDS)

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 638217-08-0). Given its classification as a hazardous substance and its potential biological activity as an enzyme inhibitor, a cautious approach is paramount to ensure personnel safety and prevent environmental contamination.[1][2]

Hazard Identification and Risk Assessment

The Safety Data Sheet (SDS) for this compound indicates the following hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

While a specific Occupational Exposure Limit (OEL) has not been established, the compound's intended use in research and its biological activity warrant handling it as a potent compound. A risk assessment should be conducted by your institution's Environmental Health and Safety (EHS) department to establish appropriate handling procedures.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile or other chemically resistant gloves.Prevents skin contact with the compound.[3] Double-gloving provides additional protection.
Eye Protection Chemical safety goggles. A face shield should be worn over goggles when there is a risk of splashes.Protects eyes from splashes and airborne particles.[3][4]
Body Protection A standard laboratory coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities.Protects clothing and skin from contamination.[3][4]
Respiratory Not generally required if handling is performed within a certified chemical fume hood.Engineering controls are the primary method of respiratory protection.
Engineering Controls

To prevent inhalation of and exposure to the compound, all handling of this compound in solid or solution form must be conducted within a certified chemical fume hood.[3][4] This is the primary method for controlling exposure to airborne particles.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for the safe handling of this compound.

cluster_receipt Receipt & Storage cluster_handling Handling (in Fume Hood) cluster_cleanup Decontamination & Disposal receipt Receive Compound storage Store in a cool, dry, well-ventilated area receipt->storage Inspect container weigh Weigh Solid storage->weigh Transport to hood dissolve Prepare Solution weigh->dissolve Transfer to vessel decon Decontaminate Surfaces & Glassware dissolve->decon After experiment waste Collect Hazardous Waste decon->waste dispose Dispose via EHS waste->dispose

Caption: Workflow for handling this compound.
Experimental Protocols

1. Weighing the Compound:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Don all required PPE as outlined in the table above.

  • Place a weigh boat on an analytical balance inside the fume hood.

  • Carefully transfer the desired amount of the solid compound to the weigh boat.

  • Close the primary container immediately after weighing.

  • Record the weight and proceed to the next step within the fume hood.

2. Preparing a Solution:

  • Add the weighed solid to a suitable glass vessel inside the fume hood.

  • Slowly add the desired solvent to the vessel, ensuring there is no splashing.

  • If necessary, gently swirl or stir the solution until the solid is fully dissolved.

  • Keep the solution container covered when not in use.

3. Decontamination:

  • Work Surfaces: At the end of the procedure, wipe down all surfaces inside the chemical fume hood with a suitable decontaminating solution. While a specific agent for this compound is not documented, a common practice for cytotoxic drugs involves using a solution of sodium hypochlorite (0.5%), followed by a wipe with 70% ethanol to remove the bleach residue.[5][6] The efficacy of this for benzofuran derivatives should be confirmed.

  • Glassware: Immerse contaminated glassware in a decontaminating solution before standard washing. If possible, rinse the glassware with a small amount of the solvent used in the experiment to collect the rinsate as hazardous waste.

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous chemical waste.[4]

Waste StreamCollection Procedure
Solid Waste Includes unused compound, contaminated weigh boats, gloves, and wipes. Collect in a designated, sealed, and clearly labeled hazardous waste container (e.g., a polyethylene bag or container).[4]
Liquid Waste Includes leftover solutions and the first rinse of contaminated glassware. Collect in a sealed, compatible (glass or polyethylene), and clearly labeled hazardous waste container.[4] Do not mix with other waste streams.[4]
Sharps Any contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

Labeling and Storage of Waste:

  • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[4]

  • Store sealed waste containers in a designated satellite accumulation area within the laboratory until collection by your institution's EHS department.[4]

  • Ensure secondary containment is used for liquid waste containers.[4]

Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Do not dispose of this chemical down the drain or in the regular trash.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide
Reactant of Route 2
Reactant of Route 2
6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.